molecular formula C7H14N6 B1581948 2,4-Diamino-6-butylamino-1,3,5-triazine CAS No. 5606-24-6

2,4-Diamino-6-butylamino-1,3,5-triazine

Cat. No.: B1581948
CAS No.: 5606-24-6
M. Wt: 182.23 g/mol
InChI Key: CVKGSDYWCFQOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-butylamino-1,3,5-triazine is a useful research compound. Its molecular formula is C7H14N6 and its molecular weight is 182.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-butyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGSDYWCFQOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204611
Record name Melamine, butyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5606-24-6
Record name N2-Butyl-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, butyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-1,3,5-triazine-2,4,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Diamino-6-butylamino-1,3,5-triazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-butylamino-1,3,5-triazine

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its rigid, planar structure and the ability to present substituents in a well-defined three-dimensional array. Compounds incorporating this heterocycle exhibit a vast range of biological activities, including use as anticancer agents, herbicides, and antimicrobial drugs.[1] The synthetic versatility of the triazine core, stemming from its precursor cyanuric chloride, allows for the systematic and controlled introduction of various functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the synthesis and detailed analytical characterization of this compound, a representative member of the substituted triazine family. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for robust scientific outcomes.

The Core Chemistry: Stepwise Nucleophilic Aromatic Substitution

The synthesis of asymmetrically substituted 1,3,5-triazines is predominantly achieved through the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The foundational principle of this strategy hinges on the differential reactivity of the three chlorine atoms on the triazine ring.[2]

The substitution of the first chlorine atom is highly facile and can be achieved at low temperatures (typically 0°C or below). Once the first nucleophile is introduced, the electron-donating nature of this new substituent deactivates the ring towards further substitution. Consequently, replacing the second chlorine atom requires more forcing conditions, such as room temperature. The final substitution necessitates even higher temperatures, often above 60°C.[3] This inherent reactivity gradient is the key to achieving selective and controlled synthesis of mono-, di-, and tri-substituted triazines, preventing the formation of undesired byproducts.[2][4]

Synthesis Workflow

The synthesis of this compound is executed in a two-step sequence starting from cyanuric chloride. First, a monosubstitution with butylamine is performed, followed by a disubstitution with ammonia to replace the remaining two chlorine atoms.

Synthetic Workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution & Workup cluster_step3 Step 3: Purification CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Intermediate N-Butyl-4,6-dichloro- 1,3,5-triazin-2-amine CC->Intermediate Acetone, DIPEA 0°C, 1 hr Butylamine n-Butylamine Butylamine->Intermediate CrudeProduct Crude Product Intermediate->CrudeProduct Reflux, 20 hr Cool & Filter Ammonia Aqueous Ammonia Ammonia->CrudeProduct FinalProduct Purified 2,4-Diamino-6-butylamino- 1,3,5-triazine CrudeProduct->FinalProduct Recrystallization (e.g., Ethanol/Water)

Figure 1: Synthetic workflow for this compound.
Protocol 3.1: Synthesis of this compound

This protocol is adapted from established methodologies for the sequential substitution of cyanuric chloride.[5]

Step A: Synthesis of N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine

  • Materials & Equipment:

    • Cyanuric chloride (1.0 eq)

    • n-Butylamine (2.0 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Acetone (anhydrous)

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

    • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., Ethyl acetate/Hexane 3:7)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone.

    • Cool the stirred solution to 0°C using an ice bath.

    • In a separate beaker, prepare a solution of n-butylamine (2.0 eq) and DIPEA (2.0 eq) in acetone.

    • Add the amine/DIPEA solution dropwise to the cyanuric chloride solution over 5-10 minutes, ensuring the temperature remains at 0°C. The use of excess amine helps drive the reaction to completion, and DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.[5]

    • Stir the reaction mixture at 0°C for 1 hour.

    • Monitor the reaction progress by TLC until the cyanuric chloride spot has been consumed.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product and quench the reaction.

    • Filter the resulting white solid, wash thoroughly with water, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step B: Synthesis of this compound

  • Materials & Equipment:

    • N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine (from Step A)

    • Aqueous ammonia (concentrated solution, large excess)

    • Round-bottom flask with reflux condenser, heating mantle

    • Filtration apparatus

  • Procedure:

    • Suspend the crude N-butyl-4,6-dichloro-1,3,5-triazin-2-amine in a large excess of concentrated aqueous ammonia in a round-bottom flask.

    • Heat the mixture to reflux (approximately 80-90°C) and maintain for 20 hours. The higher temperature is necessary to substitute the less reactive chlorine atoms.[3]

    • After reflux, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.

    • Dry the final product under vacuum.

Structural Elucidation and Purity Assessment

Following synthesis, a rigorous analytical workflow is mandatory to confirm the chemical identity and purity of the final compound. A multi-technique approach ensures unambiguous structure elucidation and provides a quantitative measure of purity, which is critical for any subsequent biological or material application.

Analytical Workflow Start Synthesized & Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Identity Structural Confirmation NMR->Identity IR->Identity MS->Identity Purity Purity >95% HPLC->Purity

Figure 2: Analytical workflow for product characterization.

Characterization Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of the butyl group and amino protons, while ¹³C NMR verifies the carbon skeleton.

  • Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation: The presence of rotamers due to restricted rotation around the C-N bonds can sometimes lead to broad signals, especially for the amino protons and adjacent alkyl groups.[6]

NMR Data Expected Chemical Shift (δ) ppm Key Structural Information
¹H NMR ~6.0 - 7.0 (broad s, 4H)Protons of the two -NH₂ groups.
~5.5 - 6.5 (broad t, 1H)Proton of the butyl -NH group.
~3.2 - 3.4 (m, 2H)Methylene protons adjacent to NH (-NH-CH₂ -).
~1.4 - 1.6 (m, 2H)Methylene protons (-CH₂-CH₂ -CH₂-CH₃).
~1.2 - 1.4 (m, 2H)Methylene protons (-CH₂ -CH₃).
~0.9 (t, 3H)Terminal methyl protons (-CH₃).
¹³C NMR ~165 - 168Carbons of the triazine ring.
~40 - 42Methylene carbon adjacent to NH (-NH-CH₂ -).
~31 - 33Methylene carbon (-CH₂-CH₂ -CH₂-CH₃).
~19 - 21Methylene carbon (-CH₂ -CH₃).
~13 - 15Terminal methyl carbon (-CH₃ ).
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • Protocol: Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: The spectrum should clearly show absorptions corresponding to the N-H bonds of the amino groups and the C-H bonds of the butyl chain, as well as the characteristic vibrations of the triazine ring.

Characteristic Absorption Bands **Expected Wavenumber (cm⁻¹) **Vibrational Mode
N-H Stretch3100 - 3400 (broad)Primary and secondary amines.[5]
C-H Stretch2850 - 2960Aliphatic C-H bonds of the butyl group.[5]
Triazine Ring Vibration~1560 (strong)In-plane ring stretching.[7]
N-H Bend1530 - 1480Bending vibration of N-H in amines.[5]
Triazine Ring Vibration~813 (medium)Characteristic ring vibration for amino-substituted triazines.[7]
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.

  • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Data Interpretation: The primary peak of interest is the protonated molecular ion [M+H]⁺.

Mass Spectrometry Data Value
Molecular Formula C₇H₁₄N₆
Molecular Weight 182.23 g/mol
Expected [M+H]⁺ (m/z) 183.13
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Protocol: A reverse-phase method is typically employed. Inject a solution of the compound onto the HPLC system. Purity is determined by the area percentage of the main peak.

  • Data Interpretation: A pure sample should exhibit a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which should ideally be >97%.[8]

HPLC Parameters Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Expected Retention Time Dependent on the exact gradient, but should be a sharp, single peak.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and characterization of this compound. The synthetic strategy, grounded in the principles of temperature-controlled sequential nucleophilic substitution of cyanuric chloride, offers a high degree of control and reproducibility. The complementary suite of analytical techniques—NMR, FTIR, MS, and HPLC—provides a self-validating system for the unambiguous confirmation of the product's structure and the confident assessment of its purity. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and adapt these protocols for the synthesis of other novel triazine derivatives for applications in drug discovery and materials science.

References

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

  • IOPscience. (n.d.). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for reacting cyanuric chloride with ammonia or with amines.
  • ACS Omega. (n.d.). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of cyanuric chloride with tertiary amines?. Retrieved from [Link]

  • ACS Publications. (n.d.). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine Derivatives of Cyanuric Chloride II. Amino Esters. Retrieved from [Link]

  • Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Retrieved from [Link]

  • MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

  • Optional. (n.d.). 2-(TERT.-BUTYLAMINO)-4,6-BIS-(DIMETHYLAMINO)-1,3,5-TRIAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. Retrieved from [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (n.d.). One pot synthesis, molecular structure and spectroscopic studies (X-ray, IR, NMR, UV–Vis) of novel 2-(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid ester derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z′ = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R2(8) rings. Retrieved from [Link]

  • Alfaromeo. (n.d.). 2, 4-Diamino-6-phenyl-1, 3, 5-triazine, min 98% (HPLC), 100 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Retrieved from [Link]

Sources

Technical Guide: Physicochemical and Analytical Characterization of N²-Butyl-1,3,5-triazine-2,4,6-triamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 2,4-Diamino-6-butylamino-1,3,5-triazine (also known as N²-Butylmelamine). Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from structurally related aminotriazines and outlines robust, field-proven analytical methodologies for its complete characterization. The protocols described herein are designed as self-validating systems, providing researchers with the necessary framework to generate reliable data for applications in medicinal chemistry, materials science, and drug development.

Molecular Identity and Structural Elucidation

This compound belongs to the family of substituted melamine compounds, characterized by a core 1,3,5-triazine ring functionalized with two primary amino groups and one secondary butylamino group. This structure imparts a combination of hydrogen bonding capabilities, basicity, and moderate lipophilicity, which collectively govern its physicochemical behavior.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name N²-butyl-1,3,5-triazine-2,4,6-triamine [1]
Synonyms This compound, N2-Butylmelamine, 2-Butylamino-4,6-diamino-1,3,5-triazine [2]
CAS Number 5606-24-6 [1][2]
Molecular Formula C₇H₁₄N₆ [1][2]
Molecular Weight 182.23 g/mol [1][2]

| Physical Form | White to almost white crystalline powder |[1] |

The structural arrangement, particularly the positions of the nitrogen atoms within and outside the triazine ring, makes the molecule a potent hydrogen bond donor and acceptor. The butyl group introduces a nonpolar aliphatic chain, which is expected to influence its solubility in organic solvents and its interactions with hydrophobic moieties in biological systems.

Predicted Physicochemical Properties and Rationale

Direct experimental values for key physicochemical parameters are not extensively reported. However, by analyzing related structures, we can establish scientifically grounded predictions. This approach is crucial for designing initial experiments and analytical methods. For instance, related aminotriazines like 2,4-Diamino-6-phenyl-1,3,5-triazine exhibit high melting points (219-221 °C), suggesting strong intermolecular forces, such as hydrogen bonding, within the crystal lattice.[3]

Table 2: Predicted Physicochemical Properties

Parameter Predicted Value/Range Scientific Rationale & Comparative Insights
Melting Point (°C) 190 - 230 The extensive hydrogen bonding network enabled by the three amino groups is expected to result in a high melting point, similar to other amino-substituted triazines.[3] The butyl group may slightly lower this compared to an unsubstituted melamine due to minor disruption of crystal packing.
Aqueous Solubility pH-dependent; low in neutral water The nonpolar butyl chain reduces water solubility. However, the basic amino groups will be protonated at acidic pH, forming salts and significantly increasing aqueous solubility.
LogP (Octanol/Water) 1.0 - 2.0 (Calculated) This predicted range reflects a balance between the hydrophilic triazine core with amino groups and the hydrophobic butyl substituent. This positions the molecule as moderately lipophilic.

| pKa (Basic) | 3.5 - 5.5 | The triazine ring nitrogens and exocyclic amino groups are basic. The strongest basic site is likely an exocyclic amino group. This predicted pKa is consistent with other amino-triazines and indicates the molecule will be significantly protonated in acidic environments.[4] |

Analytical Characterization Workflow

A systematic approach is required to definitively characterize N²-Butylmelamine. The following workflow ensures the generation of high-quality, verifiable data.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Properties cluster_2 Phase 3: Data Consolidation A Raw Material (CAS: 5606-24-6) B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC-UV, Titration) B->C D Solubility Determination (pH-dependent) C->D Proceed if Purity >97% E pKa Measurement (Potentiometric/UV-metric) D->E F Melting Point Analysis (DSC/MP Apparatus) E->F G Lipophilicity (LogP) (Shake-Flask Method) F->G H Final Specification Sheet G->H

Caption: Workflow for the comprehensive characterization of N²-Butylmelamine.

Experimental Protocols

The following sections detail the standard operating procedures for determining the core physicochemical properties. These protocols are designed to be self-validating through the inclusion of system suitability tests and calibration standards.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: A reverse-phase HPLC method is the gold standard for purity analysis of moderately polar compounds like this aminotriazine.[5][6] The C18 stationary phase provides sufficient hydrophobic interaction with the butyl group, while a buffered acidic mobile phase ensures the protonation of the basic amino groups, leading to sharp, symmetrical peaks and excellent retention. UV detection is chosen due to the strong absorbance of the triazine ring around 220-240 nm.

Methodology:

  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of N²-Butylmelamine in 50:50 Acetonitrile:Water (diluent).

    • Create a calibration curve using standards at 0.1, 0.05, 0.025, and 0.01 mg/mL.

    • Prepare a test sample at 0.5 mg/mL.

  • Chromatographic Run (Gradient Elution):

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 70% B.

    • 15-17 min: Hold at 70% B.

    • 17-18 min: Return to 5% B.

    • 18-23 min: Equilibrate at 5% B.

  • System Suitability & Validation:

    • Inject the diluent as a blank to ensure no carryover.

    • Inject the mid-point standard (0.05 mg/mL) six times. The relative standard deviation (RSD) for peak area and retention time must be <2.0%.

    • The calibration curve must have a correlation coefficient (r²) > 0.999.

  • Data Analysis:

    • Calculate the purity of the test sample by area percent normalization, assuming all impurities have a similar response factor at 225 nm.

Protocol: Determination of Acid Dissociation Constant (pKa)

Expertise & Causality: The presence of multiple basic nitrogen centers necessitates the determination of pKa to understand the molecule's ionization state at different pH values. A potentiometric titration is a robust and direct method. It involves monitoring the pH of a solution of the compound as a strong acid is added, allowing for the calculation of the pKa from the inflection point of the titration curve.

Methodology:

  • Instrumentation: Calibrated pH meter with a precision of ±0.01 pH units, automated titrator, magnetic stirrer.

  • Reagents:

    • 0.1 M Hydrochloric Acid (HCl), standardized.

    • 0.1 M Potassium Chloride (KCl) for maintaining constant ionic strength.

    • Degassed, deionized water.

  • Procedure:

    • Accurately weigh approximately 20 mg of N²-Butylmelamine and dissolve it in 50 mL of 0.1 M KCl solution. Gentle heating or sonication may be required.

    • Place the solution in a thermostatted vessel at 25 °C and begin stirring.

    • Immerse the calibrated pH electrode.

    • Titrate the solution with standardized 0.1 M HCl, adding titrant in small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve against the volume of HCl added.

    • The volume at the peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point. Multiple inflection points may be observed if the pKa values are sufficiently separated.

G cluster_0 Acidic pH (e.g., pH < 4) cluster_1 Physiological/Neutral pH (e.g., pH ~ 7) A BH⁺ B B A->B + H⁺ pKa ≈ 4.5 A_label Protonated (Soluble Cation) B_label Neutral Base (Less Soluble)

Caption: Relationship between pH and the ionization state of N²-Butylmelamine.

Conclusion and Forward-Looking Statement

While N²-butyl-1,3,5-triazine-2,4,6-triamine is a structurally straightforward molecule, a comprehensive understanding of its physicochemical properties is paramount for its effective application. This guide establishes a foundational framework for its characterization by combining predictive analysis based on chemical principles with robust, validated experimental protocols. The methodologies outlined for identity, purity, solubility, and pKa determination will empower researchers to generate the critical data needed to advance their work in drug discovery and materials science, ensuring both scientific integrity and reproducibility.

References

  • PubChem. (n.d.). N2-butyl-1,3,5-triazine-2,4,6-triamine. Retrieved from [Link]

  • Arcement, B. P., & Levy, H. N. (1988). Liquid Chromatographic Determination of Triamino-S-Triazine in Fertilizer Mixes: Collaborative Study. Journal of the Association of Official Analytical Chemists, 71(3), 611–613. Retrieved from [Link]

  • Zarei, M., & Gholami, M. (2018). Chromatographic methods for analysis of triazine herbicides. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 923-936. Retrieved from [Link]

  • FoodData Central. (2010). 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

Sources

2,4-Diamino-6-butylamino-1,3,5-triazine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action: 2,4-Diamino-6-butylamino-1,3,5-triazine

Abstract

The 1,3,5-triazine scaffold, particularly with a 2,4-diamino substitution pattern, represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents. While this compound itself is not the subject of extensive, dedicated mechanistic studies, its action can be confidently inferred from the vast body of research on its close structural analogues. This guide synthesizes the established evidence to present a detailed exposition of its core mechanism of action, focusing on the primary molecular target: dihydrofolate reductase (DHFR). We will dissect the biochemical pathway, the consequences of its inhibition, the experimental methodologies used for validation, and the structure-activity relationships that govern its potency. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important chemical class.

The Central Hypothesis: Inhibition of Dihydrofolate Reductase (DHFR)

The most well-documented and scientifically validated mechanism of action for 2,4-diamino-1,3,5-triazine derivatives is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3] This enzyme is a critical checkpoint in the folate metabolic pathway, essential for the survival and proliferation of all dividing cells, from bacteria to human cancer cells.[3]

The Critical Role of the Folate Pathway

DHFR's primary function is to catalyze the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[3] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines (adenine, guanine) and, crucially, thymidylate, a necessary precursor for DNA synthesis and repair.[3][4] By blocking this step, 2,4-diamino-1,3,5-triazine compounds effectively starve a cell of the essential building blocks for DNA replication, leading to cell cycle arrest and apoptosis. This makes DHFR an attractive target for anticancer, antibacterial, and antiprotozoal therapies.[1][5]

Molecular Mimicry and Competitive Inhibition

The 2,4-diaminotriazine core acts as a structural analogue, or "mimic," of the pteridine ring of the natural substrate, dihydrofolate. This structural similarity allows it to bind with high affinity to the active site of the DHFR enzyme. The key to this interaction lies in the 2,4-diamino groups, which form critical hydrogen bonds with conserved amino acid residues (e.g., Aspartate) within the enzyme's active site, effectively blocking the entry and reduction of the endogenous DHF. The butylamino group at the 6-position extends into a hydrophobic pocket, further enhancing binding affinity and influencing selectivity between species (e.g., bacterial vs. human DHFR).[6]

folate_pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) DNA_Precursors Purine & Thymidylate Synthesis (DNA Precursors) THF->DNA_Precursors One-Carbon Donation NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Cell_Proliferation Cell Proliferation DNA_Precursors->Cell_Proliferation Inhibitor 2,4-Diamino-6-butylamino- 1,3,5-triazine Inhibitor->DHFR Inhibition

Caption: The Folate Pathway and Point of Inhibition by 2,4-Diaminotriazines.

Experimental Validation: A Self-Validating Triad of Protocols

Establishing the mechanism of action requires a multi-faceted approach, moving from the molecular target to the cellular response. The following protocols form a logical, self-validating workflow to confirm DHFR inhibition as the primary mechanism.

Workflow for Mechanistic Validation

The process begins with a direct enzymatic assay to confirm target engagement. Positive results are then correlated with cellular effects through cytotoxicity assays. Finally, molecular modeling provides a structural basis for the observed interactions.

experimental_workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Structural Validation EnzymeAssay Step 1: DHFR Enzymatic Inhibition Assay IC50 Determine IC50 Value EnzymeAssay->IC50 Quantify Potency GI50 Determine GI50 Value IC50->GI50 Correlate CellAssay Step 2: Cell Proliferation Assay (e.g., MTT) CellAssay->GI50 Measure Cytotoxicity BindingMode Visualize Binding Mode & Identify Key Interactions GI50->BindingMode Explain Modeling Step 3: Molecular Docking & Structural Analysis Modeling->BindingMode

Caption: Experimental Workflow for Validating DHFR Inhibition.

Protocol 1: In Vitro DHFR Enzymatic Inhibition Assay

This protocol quantifies the direct inhibitory effect of the compound on purified DHFR enzyme activity. The principle is to spectrophotometrically measure the rate of NADPH oxidation (decrease in absorbance at 340 nm), which is directly proportional to DHFR activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.5, containing 1 mM EDTA. Causality: This pH is optimal for DHFR activity and stability.

    • Enzyme Solution: Prepare a stock solution of recombinant human DHFR in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate (e.g., 10-50 nM).

    • Substrate Solution: Prepare a 100 µM solution of dihydrofolate (DHF) in assay buffer containing 0.1% β-mercaptoethanol to prevent oxidation.

    • Cofactor Solution: Prepare a 100 µM solution of NADPH in assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to generate a range of test concentrations.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 170 µL of assay buffer.

    • Add 10 µL of the DHFR enzyme solution.

    • Add 10 µL of the inhibitor solution at various concentrations (or DMSO for control).

    • Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the NADPH solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Proliferation (MTT) Assay

This protocol assesses the compound's effect on the viability and proliferation of whole cells, providing a physiological readout of the enzymatic inhibition.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa or MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine compound in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the compound at various concentrations (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours. Causality: This duration allows for multiple cell division cycles, making the effects of DNA synthesis inhibition apparent.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of 2,4-diamino-1,3,5-triazine inhibitors is highly dependent on the nature of the substituent at the C6 position. This position typically interacts with a more variable, hydrophobic region of the DHFR active site, allowing for the tuning of potency and selectivity.

C6-Substituent ClassGeneral Effect on PotencyExample Compound ClassRepresentative GI₅₀ Range (µM)Reference
Small Alkyl/Cycloamino Moderate to high potency6-Aryl-4-cycloamino-1,3,5-triazine-2-amines1 - 20[7]
Aryl/Heteroaryl Potent; allows for extensive interactions6,N²-diaryl-1,3,5-triazine-2,4-diamines0.02 - 10[2][7]
Alkylamino (e.g., Butylamino) Generally provides good hydrophobic contact2,4-diamino-6-alkylaminopyrimidines0.125 - 8 (MIC values)[6]
Hybrid Molecules Can introduce dual-targeting capabilitiesTriazine-Coumarin Hybrids1.5 - 2.6[8]

Note: The data presented are for analogous compound classes and serve to illustrate the principles of SAR for this scaffold. Specific values for this compound are not available in the cited literature.

Conclusion and Future Directions

Based on extensive evidence from its chemical class, the core mechanism of action for This compound is the competitive inhibition of dihydrofolate reductase. This action disrupts the synthesis of essential DNA precursors, leading to cytostatic and cytotoxic effects. The 2,4-diamino groups are critical for anchoring the molecule in the enzyme's active site, while the 6-butylamino substituent modulates potency through hydrophobic interactions.

For drug development professionals, this compound and its scaffold represent a validated starting point for the design of novel antifolate agents. Future research should focus on obtaining direct experimental data (enzymatic IC₅₀, cellular GI₅₀, and co-crystal structures) for this specific molecule to confirm the hypothesized mechanism and to precisely characterize its potency and selectivity profile against various orthologs of DHFR (e.g., human, bacterial, protozoal). Such studies will be crucial for unlocking its full therapeutic potential.

References

  • Brzozowski Z, Sączewski F, Slawiński J, et al. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. 2006;41(2):219-225.

  • Krasavin M, Lukin A, Zahanich I, et al. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances. 2023.

  • Wikipedia. Dihydrofolate reductase inhibitor.

  • Nammalwar B, Bourne CR, Wakeham N, et al. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters. 2013;23(17):4942-4945.

  • N'Da D, Maredza A, Tmale M, et al. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank. 2023;2023(2):M1637.

  • Szymańska E, Wróbel A, Fruziński A, et al. Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals. 2022;15(2):221.

  • Sączewski F, Brzozowski Z, Gdaniec M. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. 2006.

  • Raimondi MV, Randazzo O, La Franca M, et al. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. 2019;24(6):1030.

  • Mendoza-Sánchez R, Dávila-Guzmán NE, Cerón-Montes GI, et al. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][4][9]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules. 2023;28(13):5007.

  • Claramunt RM, Bouissane L, Elguero J, et al. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. 2006;30(10):1497-1504.

  • Chem-Impex. This compound.

  • Brzozowski Z, Slawiński J, Gdaniec M. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. 2018.

  • Ragab FA, Ali OM, George RF, et al. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. 2016;21(11):1511.

  • ResearchGate. Synthetic scheme for 2,4-diamino-6-chloro-[1][9][10]triazines.

  • PubChem. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-.

  • Nammalwar B, Bunce RA, Berlin KD, et al. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters. 2013;4(4):423-427.

  • Fisher Scientific. This compound 97.0+%, TCI America.

  • Santucci M, De Vita D, Tafi E, et al. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals. 2021;14(11):1148.

  • Brzozowski Z, Saczewski F, Gdaniec M. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. 2000;35(12):1053-1064.

  • Hoshi K, Ogasawara T, Fujisawa K, et al. Absorption, distribution and excretion of 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate in rats, dogs and monkeys. Arzneimittelforschung. 1986;36(8):1221-1228.

  • Cook AM, Hütter R. The Degradative Pathway of the S-Triazine Melamine. The Steps to Ring Cleavage. The Journal of Biological Chemistry. 1982;257(23):13973-13977.

  • Hiemke C, Bergemann N, Clement HW, et al. Pharmacodynamics. StatPearls. 2023.

  • Perdih A, Dolenc J, Oblak M, et al. Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα. Bioorganic & Medicinal Chemistry Letters. 2014;24(23):5425-5429.

  • Matysiak J, Skrzypek A, Niewiadomy A, et al. Pyrazolo[4,3-e]tetrazolo[1,5-b][4][7][9]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. 2020;25(18):4275.

  • Zakaraya Z, Abu Assab M, Karameh N, et al. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals. 2024;17(3):370.

  • Vera, M. Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology.

Sources

The Multifaceted Biological Activities of 2,4-Diamino-6-alkylamino-1,3,5-triazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthetic accessibility and the ease with which substituents can be introduced at the 2, 4, and 6 positions of the triazine ring allow for the fine-tuning of their pharmacological profiles. This guide focuses on a specific subclass: 2,4-diamino-6-alkylamino-1,3,5-triazine derivatives, with a particular emphasis on understanding their biological activities and the experimental methodologies used for their evaluation. While specific data on the parent 2,4-diamino-6-butylamino-1,3,5-triazine is limited in publicly available literature, the extensive research on its closely related analogues provides a robust foundation for understanding the structure-activity relationships and therapeutic potential of this chemical class.

This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the evaluation of these promising compounds. We will delve into their key biological activities, the underlying mechanisms of action, and detailed, step-by-step protocols for their assessment.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous derivatives of 2,4-diamino-1,3,5-triazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines, including melanoma, breast cancer, and colon carcinoma.[1][2] The mechanism of action is often multifaceted, with some derivatives inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase (DHFR).[3][4]

Mechanistic Insights: How Triazines Combat Cancer

The anticancer activity of these triazine derivatives is often attributed to their ability to interfere with essential cellular processes in cancer cells. One of the key mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[3] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Furthermore, certain 2,4-diamino-1,3,5-triazine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5] These kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. By blocking the activity of these kinases, the triazine compounds can effectively halt the uncontrolled proliferation of cancer cells.

Structure-Activity Relationship (SAR) in Anticancer Triazines

The substitution pattern on the 1,3,5-triazine ring plays a crucial role in determining the anticancer potency and selectivity. Studies have shown that the nature of the substituent at the 6-position significantly influences the biological activity. For instance, the introduction of bulky or lipophilic groups at this position can enhance the binding affinity to the target enzyme or receptor, leading to increased cytotoxic activity. The presence of specific functional groups can also impact the compound's solubility, cell permeability, and metabolic stability, all of which are critical for its overall efficacy.

For example, a study on 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles revealed that a derivative with a 4-phenylpiperazin-1-yl group at the 6-position exhibited remarkable activity against the melanoma MALME-3M cell line.[6] This highlights the importance of the substituent at the 6-position in modulating the anticancer properties of the triazine core.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2,4-diamino-6-alkylamino-1,3,5-triazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired test concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Serial Dilutions treat_cells 3. Treat Cells with Compound (24-72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 7. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 2,4-diamino-1,3,5-triazine have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant strains.

Mechanistic Insights: How Triazines Inhibit Microbial Growth

The antimicrobial mechanism of action for triazine derivatives is not fully elucidated but is thought to involve multiple targets within the microbial cell. Similar to their anticancer activity, some derivatives are believed to inhibit essential enzymes like dihydrofolate reductase, which is also present in bacteria and fungi.[3]

Another proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of certain substituents on the triazine ring may allow these compounds to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Structure-Activity Relationship (SAR) in Antimicrobial Triazines

The antimicrobial activity of 2,4-diamino-1,3,5-triazine derivatives is highly dependent on the nature of the substituent at the 6-position. Generally, increasing the lipophilicity of the alkyl chain at this position can enhance the antimicrobial activity, likely due to improved penetration of the bacterial cell wall and membrane. The presence of halogen atoms or other electron-withdrawing groups on aromatic substituents can also positively influence the antimicrobial potency.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized, qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[3][5]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from a pure culture.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove any excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Prepare sterile paper disks impregnated with a known concentration of the 2,4-diamino-6-alkylamino-1,3,5-triazine derivative.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate using sterile forceps.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the test compound).

  • Incubation:

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm), including the diameter of the disk itself.

  • Interpretation:

    • Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.

Kirby-Bauer Disk Diffusion Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Bacterial Inoculum (0.5 McFarland) plate_inoculation 2. Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disk_application 3. Apply Compound-impregnated Disks plate_inoculation->disk_application incubation 4. Incubate Plates (18-24h at 37°C) disk_application->incubation measure_zones 5. Measure Zones of Inhibition (mm) incubation->measure_zones interpret_results 6. Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret_results ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis kinase_reaction 1. Kinase + Substrate + ATP + Inhibitor add_adpglo 2. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) kinase_reaction->add_adpglo add_detection_reagent 3. Add Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) add_adpglo->add_detection_reagent measure_luminescence 4. Measure Luminescence add_detection_reagent->measure_luminescence calculate_ic50 5. Calculate % Inhibition and IC50 measure_luminescence->calculate_ic50

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

Experimental Protocol: Fluorometric MAO Inhibitor Screening

This protocol describes a general fluorometric method for screening MAO inhibitors. [2][10] Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., tyramine). The H₂O₂ is detected using a fluorescent probe that, in the presence of horseradish peroxidase (HRP), generates a fluorescent product. The fluorescence intensity is proportional to the amount of H₂O₂ produced and thus to the MAO activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, MAO enzyme solution (MAO-A or MAO-B), substrate solution (e.g., p-tyramine), HRP solution, and a fluorescent probe solution.

    • Prepare serial dilutions of the test compound (the triazine derivative).

  • Assay Reaction:

    • In a 96-well black plate, add the assay buffer, MAO enzyme, and the test compound at various concentrations. Include a control without the inhibitor.

    • Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate, HRP, and the fluorescent probe.

  • Incubation and Fluorescence Measurement:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a specific time, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each compound concentration relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 2,4-diamino-6-alkylamino-1,3,5-triazine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models for cancer and infectious diseases, coupled with their potential to modulate key enzyme activities, underscores their significance in modern drug discovery. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and advance the most promising candidates toward clinical development.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships, aided by computational modeling and in silico screening, will be crucial for the rational design of more potent and selective derivatives. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will provide valuable insights into their therapeutic potential and guide their clinical applications. The investigation of novel drug delivery systems for these triazine derivatives could also enhance their bioavailability and therapeutic efficacy. As our understanding of the biological activities of these fascinating molecules continues to grow, so too will their potential to address some of the most pressing challenges in human health.

References

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]

  • ResearchGate. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • MDPI. (n.d.). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and antimicrobial activity of 2,4,6-substituted-s-triazine derivatives. Retrieved from [Link]

  • MDPI. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

  • IRIS. (2021, August 19). Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. [Link]

  • MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of the hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins or coumarins. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

Sources

discovery and history of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 2,4-Diamino-6-butylamino-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the synthesis, history, and inferred biological activity of this compound, also known as N2-Butylmelamine[1]. While specific historical accounts of its initial discovery are not extensively documented, its existence is a logical extension of the foundational chemistry established for 1,3,5-triazine derivatives. This document, intended for researchers and drug development professionals, traces the compound's origins from the fundamental principles of triazine chemistry, details robust synthetic protocols, and explores its probable mechanism of action based on the well-established pharmacology of its structural class. By synthesizing information from patent literature, synthetic chemistry journals, and studies on analogous compounds, this guide offers a cohesive narrative grounded in established scientific principles.

The 1,3,5-Triazine Scaffold: A Cornerstone of Medicinal Chemistry

The 1,3,5-triazine ring, a six-membered heterocycle containing alternating carbon and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of three nitrogen atoms provide multiple points for substitution, allowing for the creation of vast and diverse chemical libraries. Historically, derivatives of this core have demonstrated a remarkable breadth of biological activity, serving as antibacterial, antitumor, antimalarial, and antiviral agents[2][3].

The power of the triazine scaffold lies in its ability to act as a bioisostere for endogenous purine or pyrimidine rings. Specifically, the 2,4-diamino substitution pattern is critical for mimicking the pteridine ring of folic acid, leading to a significant class of compounds that function as inhibitors of dihydrofolate reductase (DHFR)[2][4]. This enzyme is crucial for the synthesis of nucleotides and, consequently, for cell proliferation, making it an important therapeutic target in oncology and infectious diseases[2][5]. The exploration of various substituents at the 6-position, such as the butylamino group, represents a systematic effort to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Genesis of this compound: A Synthetic Perspective

The history of this compound is primarily a story of its synthesis. The methodologies for its creation are derived from classical, well-established reactions involving the stepwise modification of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The Classical Approach: Stepwise Nucleophilic Aromatic Substitution

The most historically significant and versatile method for producing substituted triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms is exceptionally high but decreases with each substitution. This differential reactivity is the key to controlled, selective synthesis. By carefully managing reaction conditions, particularly temperature, one can sequentially introduce different nucleophiles.

The synthesis of this compound logically proceeds through two main substitution steps:

  • Monosubstitution: Reaction of cyanuric chloride with one equivalent of n-butylamine, typically at a low temperature (e.g., 0°C), selectively replaces the first chlorine atom. This choice is causal; the low temperature moderates the reactivity, preventing significant disubstitution and yielding the N-butyl-4,6-dichloro-1,3,5-triazin-2-amine intermediate[2][6].

  • Disubstitution: The remaining two chlorine atoms on the intermediate are then displaced by a second nucleophile. To install the two amino groups, the intermediate is reacted with ammonia (or an ammonia equivalent) at an elevated temperature to overcome the reduced reactivity of the remaining positions.

This stepwise approach, detailed in various patents and synthetic procedures for related compounds, provides a reliable and scalable route to the target molecule[6].

Experimental Protocol: Representative Synthesis from Cyanuric Chloride

The following protocol is a self-validating system, synthesized from established methodologies for the preparation of mono- and di-substituted triazines[2][6]. Each step includes built-in checks and expected outcomes.

Step 1: Synthesis of N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with cyanuric chloride (1.0 eq) dissolved in a suitable solvent like acetone or tetrahydrofuran (THF) (approx. 10 mL per gram of cyanuric chloride).

  • Cooling: The reaction mixture is cooled to 0°C in an ice-water bath under a nitrogen atmosphere. This is critical to control selectivity.

  • Amine Addition: A solution of n-butylamine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq) in the same solvent is added dropwise over 1 hour, maintaining the internal temperature below 5°C. The base neutralizes the HCl generated in situ, preventing side reactions.

  • Reaction & Monitoring: The mixture is stirred at 0°C for an additional 1-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting cyanuric chloride is consumed.

  • Work-up: The reaction mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.

  • Validation: The product should be a white solid. Characterization by ¹H NMR should confirm the presence of the butyl group and the absence of the starting amine.

Step 2: Synthesis of this compound

  • Setup: The dried N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine intermediate (1.0 eq) is placed in a sealed pressure vessel with a solvent such as dioxane or ethanol.

  • Ammonia Addition: A solution of aqueous or alcoholic ammonia (a large excess, >10 eq) is added.

  • Heating: The vessel is sealed and heated to 80-100°C for 12-24 hours. The elevated temperature is necessary to displace the less reactive chlorine atoms.

  • Monitoring & Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is suspended in water, and the pH is adjusted to basic (pH 9-10) with NaOH to ensure the product is in its free base form. The solid product is collected by filtration, washed with water, and dried.

  • Purification & Validation: The crude product can be purified by recrystallization. Final validation is performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity[2].

Visualization: Classical Synthesis Workflow

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Diamination CC Cyanuric Chloride Inter N-Butyl-4,6-dichloro- 1,3,5-triazin-2-amine CC->Inter  n-Butylamine, DIPEA  0°C Final 2,4-Diamino-6-butylamino- 1,3,5-triazine Inter->Final  Ammonia (excess)  80-100°C

Caption: Classical two-step synthesis of the target compound from cyanuric chloride.

Alternative Synthetic Strategies: Modern Innovations

More recent advancements in chemical synthesis have led to "green" alternatives. One notable method involves the reaction of dicyandiamide with nitriles under microwave irradiation.[7][8] This approach offers significant advantages, including reduced solvent usage, shorter reaction times, and often simpler purification procedures, reflecting an evolution in the synthesis of this class of compounds.[7][8]

Biological Profile and Inferred Mechanism of Action

While specific pharmacological studies on this compound are not widely published, its mechanism of action can be confidently inferred from the extensive research on structurally analogous 2,4-diaminotriazines.

The Dihydrofolate Reductase (DHFR) Inhibition Hypothesis

The primary and most well-established biological target for 2,4-diaminotriazines is the enzyme Dihydrofolate Reductase (DHFR).[2][5]

  • Mechanism: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds starve rapidly dividing cells (such as cancer cells or pathogens) of the necessary building blocks for DNA replication and proliferation.[4]

  • Causality of Binding: The 2,4-diamino-1,3,5-triazine core acts as a structural mimic of the pteridine ring of the endogenous substrate, DHF. It forms key hydrogen bonds within the active site of the DHFR enzyme, acting as a competitive inhibitor. The substituent at the 6-position (the butylamino group) extends into a hydrophobic pocket of the enzyme, and variations in this group are crucial for determining the compound's potency and its selectivity for the target (e.g., human vs. parasitic) enzyme.

Visualization: The Folate Synthesis Pathway and DHFR Inhibition

G DHF Dihydrofolate (DHF) Enzyme DHFR Enzyme DHF->Enzyme THF Tetrahydrofolate (THF) Products DNA, RNA, Amino Acids (Cell Proliferation) THF->Products Enzyme->THF  Reduction Inhibitor 2,4-Diamino-1,3,5-Triazine (e.g., Butylamino deriv.) Inhibitor->Enzyme  Inhibition

Caption: Inhibition of the DHFR enzyme by a 2,4-diaminotriazine compound.

Broader Bioactivity: Anticancer Potential

Consistent with the DHFR inhibition hypothesis, numerous 2,4-diamino-1,3,5-triazine derivatives have been synthesized and evaluated for their anticancer activity.[9][10] Studies have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. While data for the specific N2-butyl derivative is not available, related compounds show significant promise.

Table 1: Representative Anticancer Activity of Analogous 2,4-Diamino-1,3,5-triazine Derivatives

Compound IDR-Group at Position 6Cell LineActivity MetricValueReference
Compound 19 2-{[4-(dimethylamino)phenyl]imino}acetonitrileMelanoma (MALME-3M)GI₅₀3.3 x 10⁻⁸ M[9][10]
Compound 3 Piperazinyl-sulfonylphenolCervical (HeLa)IC₅₀2.21 µM[5]
Compound 12 Chalcone hybridColorectal (HCT116)GI₅₀0.026 µM[5]
Compound 40 Iminocoumarin hybridLung (LCLC-103H)IC₅₀2.21 µM[5]

Note: This table presents data for structurally related compounds to illustrate the general potential of the scaffold.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties for this compound is provided below.

Table 2: Physicochemical Properties

PropertyValueSource
IUPAC Name N²-butyl-1,3,5-triazine-2,4,6-triamineInferred
Synonyms 2-Butylamino-4,6-diamino-1,3,5-triazine, N2-Butylmelamine[1]
CAS Number 5606-24-6[1]
Molecular Formula C₇H₁₄N₆Calculated
Molecular Weight 182.23 g/mol Calculated
Appearance White to off-white crystalline powder[1]

The structural confirmation of this compound relies on standard analytical techniques. As described in synthetic reports for analogous molecules, full characterization would involve ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and High-Resolution Mass Spectrometry (HRMS) to unambiguously verify the molecular structure and purity[2].

Conclusion

The are intrinsically linked to the development of synthetic methodologies for the 1,3,5-triazine chemical class. Its creation is a logical outcome of the robust and controllable stepwise nucleophilic substitution of cyanuric chloride, a technique that has been a cornerstone of heterocyclic chemistry for decades. While this specific molecule is not a widely studied drug, its structural features—particularly the 2,4-diamino motif—strongly place it within the family of DHFR inhibitors. As such, it represents a foundational structure upon which more complex and potentially more potent therapeutic agents have been and can be built. Future research could focus on a full biological characterization of this compound, including its enzymatic inhibitory profile against various DHFR orthologs and its cytotoxic activity against a panel of cancer cell lines, to fully elucidate its therapeutic potential.

References

  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry, 41(2), 219-225. Retrieved from [Link]

  • Tandon, J. P., & Durrell, W. S. (1971). U.S. Patent No. 3,586,679. Washington, DC: U.S. Patent and Trademark Office.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry, 28(8), 1034-1041. Retrieved from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Pharmaceuticals, 15(2), 221. Retrieved from [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2023). RSC Advances, 13(50), 35085-35099. Retrieved from [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthetic scheme for 2,4-diamino-6-chloro-[2][5][6]triazines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its inherent ability to engage in multiple hydrogen bonding and other non-covalent interactions, coupled with the synthetic tractability of its three substitution points (C2, C4, and C6), has made it a versatile template for the design of targeted therapeutics. Within this class, 2,4-diamino-1,3,5-triazine derivatives have garnered significant attention for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet representative, member of this family: 2,4-Diamino-6-butylamino-1,3,5-triazine. While direct experimental data for this exact molecule is limited in publicly accessible literature, a wealth of information on structurally related analogs allows for a robust, evidence-based extrapolation of its likely biological targets and therapeutic potential.

This document will provide a detailed exploration of the primary and secondary potential therapeutic targets of this compound, grounded in the established pharmacology of the 2,4-diamino-1,3,5-triazine core. We will delve into the mechanistic basis for target engagement, provide detailed experimental protocols for target validation, and present the available data for analogous compounds to guide future research and development efforts.

Primary Therapeutic Target: Dihydrofolate Reductase (DHFR)

The most well-established and primary therapeutic target for the 2,4-diamino-1,3,5-triazine scaffold is Dihydrofolate Reductase (DHFR). This enzyme plays a critical role in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, all of which are fundamental building blocks for DNA synthesis and cellular replication. The inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and repair, and ultimately causing cell death, particularly in rapidly proliferating cells such as cancer cells and bacteria.[1]

The 2,4-diamino-heterocyclic motif is a classic pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate, DHF. The diaminotriazine core of this compound is expected to form key hydrogen bonds with conserved active site residues of DHFR. The butylamino substituent at the C6 position will likely occupy a hydrophobic pocket within the enzyme's active site, contributing to the binding affinity and selectivity. Structure-activity relationship (SAR) studies on related 2,4-diamino-1,3,5-triazine derivatives have shown that the nature of the substituent at the C6 position significantly influences the inhibitory potency against DHFR.[2]

Signaling Pathway: Folate Metabolism

The central role of DHFR in the folate pathway makes it a critical node for therapeutic intervention. Inhibition of DHFR by this compound would disrupt the synthesis of downstream products essential for cell survival.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth->DNA_Synth Compound 2,4-Diamino-6-butylamino- 1,3,5-triazine Compound->DHFR Inhibition

Caption: Inhibition of DHFR by this compound.

Experimental Protocol: DHFR Inhibition Assay (Spectrophotometric)

This protocol outlines a standard in vitro assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[3][4][5]

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Methotrexate (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and methotrexate in DMSO.

    • Prepare working solutions of DHFR enzyme, NADPH, and DHF in assay buffer. Keep all solutions on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (typically a serial dilution) or vehicle control (DMSO).

      • DHFR enzyme solution.

    • Include wells for a positive control (methotrexate) and a no-enzyme control (assay buffer instead of enzyme).

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF/NADPH solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Potential Therapeutic Targets: Protein Kinases

The 1,3,5-triazine scaffold is also recognized for its ability to target the ATP-binding site of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several s-triazine derivatives have been developed as inhibitors of key kinases involved in oncogenic signaling.[6][7][8]

Given the structural features of this compound, it is plausible that it could exhibit inhibitory activity against one or more protein kinases. The 2,4-diamino groups can form hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for kinase inhibitors. The butylamino group at the C6 position can extend into the hydrophobic pocket of the ATP-binding site.

Potential kinase targets for 2,4-diamino-1,3,5-triazine derivatives include:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[7]

  • Phosphoinositide 3-Kinases (PI3Ks): Key components of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.

Signaling Pathway: A Representative Kinase Cascade (e.g., PI3K/AKT/mTOR)

Inhibition of a key kinase like PI3K by this compound would disrupt downstream signaling events that promote cell growth, proliferation, and survival.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotion Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 2,4-Diamino-6-butylamino- 1,3,5-triazine Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the inhibition of a specific protein kinase by this compound. The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Purified recombinant kinase of interest (e.g., PI3K, EGFR)

  • Substrate for the specific kinase (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase Buffer

  • Test compound: this compound in DMSO

  • Known kinase inhibitor (positive control)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 96-well plate, add the following:

      • Kinase Buffer

      • Test compound at various concentrations or vehicle control (DMSO).

      • Kinase enzyme.

      • Substrate.

    • Incubate briefly at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to controls and plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data for Structurally Related Compounds

Compound ClassTargetRepresentative IC50 ValuesReference
2,4-diamino-1,3,5-triazine derivativeshuman DHFR2.0 nM - 0.59 µM[2]
6-aryl-2,4-diamino-1,3,5-triazinesPIM1 kinase1.18 µg/mL[6][8]
1,3,5-triazine-2,4-diaminesMultiple kinasesVaries[7]

Conclusion

Based on the extensive research into the 2,4-diamino-1,3,5-triazine scaffold, this compound is a promising candidate for drug discovery and development with a high probability of targeting DHFR as its primary mechanism of action. This would confer potential utility as an anticancer, antibacterial, or antiprotozoal agent. Furthermore, the inherent versatility of the s-triazine core suggests that this compound may also exhibit inhibitory activity against various protein kinases, opening up additional therapeutic avenues, particularly in oncology.

The experimental protocols provided in this guide offer a clear roadmap for the in vitro characterization of this compound's activity against these key targets. Future studies should focus on the direct evaluation of this compound in these assays to confirm its biological activity profile and to further explore its therapeutic potential. Subsequent investigations could involve cell-based assays to assess its effects on cell proliferation, apoptosis, and relevant signaling pathways, followed by in vivo studies in appropriate disease models.

References

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. Retrieved from [Link]

  • RSC Publishing. (2024, March 11). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Retrieved from [Link]

Sources

spectroscopic analysis of 2,4-Diamino-6-butylamino-1,3,5-triazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid structure and versatile substitution patterns that allow for the fine-tuning of biological and chemical properties.[1][2] Among its numerous derivatives, 2,4-Diamino-6-butylamino-1,3,5-triazine stands out as a molecule of significant interest due to its potential applications stemming from the combined functionalities of primary amino groups and a lipophilic butylamino side chain. A thorough structural elucidation of this compound is paramount for quality control, reaction monitoring, and understanding its interactions in various chemical and biological systems.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound is depicted below, highlighting the key functional groups that will give rise to its characteristic spectral signals.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively straightforward, with distinct signals for the protons of the amino groups and the butyl chain.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).[3]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0 - 7.0Broad Singlet4H-NH₂ (primary amines)
~ 5.5 - 6.5Broad Singlet1H-NH- (secondary amine)
~ 3.2 - 3.4Triplet2H-NH-CH₂ -CH₂-CH₂-CH₃
~ 1.4 - 1.6Sextet2H-NH-CH₂-CH₂ -CH₂-CH₃
~ 1.2 - 1.4Sextet2H-NH-CH₂-CH₂-CH₂ -CH₃
~ 0.9Triplet3H-NH-CH₂-CH₂-CH₂-CH₃
Interpretation and Rationale
  • Amino Protons (-NH₂ and -NH-): The protons on the nitrogen atoms are expected to appear as broad singlets due to rapid chemical exchange and quadrupolar broadening from the nitrogen nucleus. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature. In a study of a similar triazine, the amine-bound protons' exchange effects were noted.[3] The two primary amino groups (-NH₂) are chemically equivalent and are thus expected to produce a single integrated signal for four protons. The secondary amine proton (-NH-) will appear as a separate broad singlet.

  • Butyl Chain Protons:

    • The methylene group adjacent to the secondary amine (-NH-CH₂ -) is the most deshielded of the alkyl protons due to the electron-withdrawing effect of the nitrogen atom. It is expected to appear as a triplet, coupled to the adjacent methylene group.

    • The subsequent methylene groups (-CH₂ -CH₂- and -CH₂-CH₂ -CH₃) will appear as overlapping multiplets (predicted as sextets) in the upfield region.

    • The terminal methyl group (-CH₃ ) will be the most shielded, appearing as a characteristic triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Reference: TMS at 0.00 ppm or the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 165 - 170C2, C4, C6 (Triazine Ring)
~ 40 - 45-NH-CH₂ -CH₂-CH₂-CH₃
~ 30 - 35-NH-CH₂-CH₂ -CH₂-CH₃
~ 19 - 22-NH-CH₂-CH₂-CH₂ -CH₃
~ 13 - 15-NH-CH₂-CH₂-CH₂-CH₃
Interpretation and Rationale
  • Triazine Ring Carbons: The three carbon atoms of the 1,3,5-triazine ring are in a highly electron-deficient environment due to the electronegativity of the surrounding nitrogen atoms. Consequently, they are expected to resonate at a very low field (downfield), typically in the range of 165-170 ppm. Due to the substitution pattern, C2 and C4 (bearing the -NH₂ groups) are equivalent, while C6 (bearing the -NH-butyl group) is unique. This may result in two distinct signals for the triazine carbons, or a single broadened peak depending on the resolution and electronic environment.

  • Butyl Chain Carbons: The chemical shifts of the butyl chain carbons are predicted based on standard aliphatic values, with the carbon directly attached to the nitrogen (-NH-CH₂ -) being the most deshielded. The chemical shifts become progressively more shielded as the distance from the electron-withdrawing amino group increases. The terminal methyl carbon (-CH₃ ) will appear at the highest field (most upfield).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H Stretching-NH₂ and -NH-
2960 - 2850C-H StretchingButyl Chain
~ 1640N-H Bending-NH₂
~ 1550C=N StretchingTriazine Ring
~ 810Ring BendingTriazine Ring
Interpretation and Rationale
  • N-H Vibrations: A prominent, broad absorption band is expected in the 3400-3100 cm⁻¹ region, corresponding to the N-H stretching vibrations of both the primary (-NH₂) and secondary (-NH-) amino groups. The primary amines will likely show two distinct peaks within this broad envelope, corresponding to symmetric and asymmetric stretching. A bending vibration for the primary amines is also anticipated around 1640 cm⁻¹.

  • C-H Vibrations: Sharp peaks in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the butyl chain.

  • Triazine Ring Vibrations: The C=N stretching vibrations of the triazine ring are expected to produce a strong absorption band around 1550 cm⁻¹. An out-of-plane ring bending mode, characteristic of substituted triazines, is typically observed around 810 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to produce a prominent protonated molecular ion ([M+H]⁺).

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer will provide high-resolution mass data, allowing for the determination of the elemental composition.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₁₄N₆

  • Monoisotopic Mass: 182.1280 g/mol

  • Expected [M+H]⁺: m/z 183.1358

Predicted Fragmentation Pathway

The fragmentation of this compound in MS/MS is likely to proceed through the cleavage of the butyl chain, as these are the weakest bonds in the protonated molecule.

M [M+H]⁺ m/z 183.1358 F1 Loss of C₃H₇ (Propyl radical) m/z 140.0987 M->F1 - C₃H₇ F2 Loss of C₄H₉ (Butyl radical) m/z 126.0830 M->F2 - C₄H₉

Figure 2: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

  • Major Fragment Ions:

    • Loss of a propyl radical (•C₃H₇): Cleavage of the bond between the first and second methylene groups of the butyl chain would result in a fragment ion at m/z 140.0987.

    • Loss of a butyl radical (•C₄H₉): Cleavage of the C-N bond connecting the butyl group to the triazine ring would lead to a fragment at m/z 126.0830, corresponding to the protonated 2,4,6-triaminotriazine core.

Conclusion: A Unified Spectroscopic Identity

The comprehensive spectroscopic analysis presented in this guide, though predictive, provides a robust and scientifically grounded framework for the identification and characterization of this compound. The convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry creates a unique spectroscopic fingerprint. The expected signals—the distinct proton and carbon environments of the butyl chain, the characteristic vibrations of the amino and triazine functionalities, and the predictable fragmentation pattern—all contribute to a holistic and confident structural elucidation. This guide serves as a valuable resource for researchers, enabling them to verify the synthesis of this important triazine derivative and to further explore its potential applications in science and industry.

References

  • PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Center for Biotechnology Information. [Link][4]

  • PubChem. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. National Center for Biotechnology Information. [Link][5]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. [Link][6][7]

  • PubChem. 1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro-. National Center for Biotechnology Information. [Link][8]

  • Selvam, J. et al. (2025). Synthesis and Characterization of 2,4-Diamino-6-methyl-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine Doped Polyacid and Their Application to Breast Cancer Studies. ResearchGate. [Link][9]

  • Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link][1]

  • Patel, K. D. (2015). Synthesis and Characterization of (2E) -1- [4- (2, 4-Dithio-3-Ethylimino -5- Substitutedimino -1, 3, 5- Triazino-6-Yl) Aminophen. Scholars Middle East Publishers. [Link][2]

  • Brzozowski, Z., Sączewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 35(12), 1053–1064. [Link][10][11]

  • Structural characterization of triazines. ScienceDirect. [Link][3]780128223632000086) [cite: 11]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,4-Diamino-6-butylamino-1,3,5-triazine, focusing on its aqueous solubility and chemical stability. As a substituted aminotriazine, its behavior in aqueous and organic media is governed by the basicity of its amino groups and the overall molecular structure. Understanding these characteristics is paramount for its effective application in research and development, particularly in fields such as medicinal chemistry and materials science. This document outlines theoretical principles, provides detailed, field-proven experimental protocols for characterization, and discusses the interpretation of the resulting data. We delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Introduction and Physicochemical Profile

This compound belongs to the family of s-triazines, characterized by a stable aromatic ring containing alternating carbon and nitrogen atoms. The exocyclic amino groups confer basic properties to the molecule, making its solubility highly dependent on pH. The N-butyl substituent introduces lipophilicity, influencing both solubility and interactions with biological systems. A thorough understanding of its solubility and stability is a prerequisite for any successful development program, from initial screening to formulation.[1]

Molecular Structure and Properties
  • Molecular Formula: C₇H₁₄N₆

  • Molecular Weight: 182.23 g/mol

  • Chemical Structure:

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueRationale & Significance
logP 1.0 - 1.5The N-butyl group increases lipophilicity compared to melamine. This value suggests moderate membrane permeability.
pKa ~5.0 (most basic)The amino groups are basic. The triazine ring is electron-withdrawing, reducing basicity compared to aliphatic amines. The most basic nitrogen is critical for predicting the pH at which the compound ionizes, directly impacting solubility.[2]
Aqueous Solubility pH-dependentLow intrinsic solubility in neutral water, increasing significantly in acidic conditions due to protonation.
Hydrogen Bond Donors 4 (from -NH₂ and -NH-)Influences crystal lattice energy and potential for self-association.[4]
Hydrogen Bond Acceptors 6 (from ring and exocyclic nitrogens)Affects interactions with polar solvents like water.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a compound's behavior in vitro and in vivo. For ionizable compounds like this aminotriazine, it is essential to distinguish between intrinsic solubility (S₀) and pH-dependent solubility.

Theoretical Framework: The Role of pKa

The solubility of a basic compound increases as the pH of the solution drops below its pKa. This is because the protonated, ionized form of the molecule is generally much more water-soluble than the neutral form. The relationship is described by the Henderson-Hasselbalch equation, which dictates the ratio of ionized to non-ionized species at a given pH. For a basic compound, significant protonation and thus increased solubility begin approximately two pH units below the pKa.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[5][6] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring a true equilibrium is reached between the solid and dissolved states.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). The excess solid is crucial to ensure saturation.[5]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.[6][7]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

  • Validation: The pH of the final supernatant should be measured to confirm it has not shifted during the experiment.[5] The presence of remaining solid material must be visually confirmed.

Causality: This method is authoritative because it allows the system to reach its lowest energy state (thermodynamic equilibrium), providing a solubility value that is independent of kinetic factors like dissolution rate.[5][6]

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis A Weigh excess solid compound B Add to vials with buffers of varying pH A->B C Seal and agitate (24-48h at 37°C) B->C D Centrifuge or Filter to get clear supernatant C->D E Dilute Supernatant D->E G Verify final pH D->G F Analyze by HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Profiling

Understanding a compound's intrinsic stability is crucial for defining its shelf-life, storage conditions, and potential degradation pathways.[8] Forced degradation (or stress testing) studies are performed to accelerate this process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10][11][12]

Rationale for Forced Degradation Studies

The goal of a forced degradation study is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[9][13] This allows for:

  • Identification of likely degradation products.[10]

  • Elucidation of degradation pathways.[10]

  • Development and validation of a "stability-indicating" analytical method capable of separating the parent compound from its degradants.[9][12]

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard set of stress conditions applied to the compound in solution to assess its hydrolytic, oxidative, and photolytic stability.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it into the various stress condition media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl, incubated at 60°C.

    • Base Hydrolysis: 0.1 M NaOH, incubated at 60°C.

    • Oxidation: 3% H₂O₂, incubated at room temperature.

    • Thermal: Solution in neutral buffer (pH 7.4), incubated at 60°C.

    • Photolytic: Solution in neutral buffer exposed to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Quenching: For acid/base hydrolysis, neutralize the sample before analysis. For oxidative stress, quenching may not be necessary if the reaction has stopped.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. Monitor the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.

Anticipated Degradation: The C-N bonds of the triazine ring are generally stable, but the exocyclic C-N bond to the butylamino group could be susceptible to hydrolysis under harsh acidic or basic conditions. The amino groups could also be susceptible to oxidation.

Forced_Degradation_Workflow cluster_stress Stress Conditions A Prepare Compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (ICH Q1B Light) A->E F Sample at Multiple Time Points (0, 2, 8, 24h...) B->F C->F D->F E->F G Quench/Neutralize Sample F->G H Analyze via Stability-Indicating HPLC G->H I Quantify Degradation & Identify Products H->I

Caption: Workflow for a Forced Degradation Study.

Summary and Recommendations

This compound is a basic compound whose aqueous solubility is expected to be highly pH-dependent, increasing significantly in acidic environments. The triazine core suggests good intrinsic chemical stability, although forced degradation studies are necessary to confirm its stability profile under hydrolytic, oxidative, and photolytic stress.

Recommendations for Handling and Development:

  • Solubilization: For preparing aqueous stock solutions, use of an acidic buffer (e.g., pH 4-5) is recommended. For organic stocks, polar aprotic solvents like DMSO or DMF should be effective.

  • Storage: The solid form is expected to be stable under standard laboratory conditions (room temperature, protected from light).[14] Solutions, especially in aqueous buffers, should be stored at 2-8°C and protected from light to minimize potential degradation over time.

  • Analytical Method Development: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid or TFA will be suitable for both quantification and stability assessment.

This guide provides the foundational knowledge and experimental framework to thoroughly characterize the solubility and stability of this compound, enabling its confident progression through the research and development pipeline.

References

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass Laboratories via YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • SciSpace. (n.d.). Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Foodb.ca. (2010). 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine.
  • ResearchGate. (2025). Supramolecular Polymers of Amino Triazines vs. Amino Pyrimidines in Aqueous Solution: How Key Interactions Control their Thermodynamic Stability.
  • Chem-Impex. (n.d.). This compound.
  • ChemicalBook. (n.d.). 1,3,5-Triazine-2,4,6-triamine(108-78-1).
  • Sigma-Aldrich. (n.d.). N2-butyl-1,3,5-triazine-2,4,6-triamine.
  • NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6-triamine.

Sources

An In-Depth Technical Guide to 2,4-Diamino-6-butylamino-1,3,5-triazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-diamino-6-butylamino-1,3,5-triazine, a substituted melamine compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed synthesis protocol grounded in established chemical principles, methods for its purification and characterization, and a discussion of its potential applications, particularly in the realm of drug discovery.

Core Chemical Identity

This compound, also known as N2-Butylmelamine, is a derivative of melamine featuring a butylamino substituent. This modification of the core 1,3,5-triazine structure imparts distinct physicochemical properties that are of interest in various research and development fields.

Chemical IdentifierValueSource
CAS Number 5606-24-6[1]
Molecular Formula C₇H₁₄N₆N/A
Molecular Weight 182.23 g/mol N/A
IUPAC Name N²-butyl-1,3,5-triazine-2,4,6-triamineN/A
Synonyms 2-Butylamino-4,6-diamino-1,3,5-triazine, N2-Butylmelamine[1]
Appearance White to off-white crystalline powder[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a sequential nucleophilic substitution of cyanuric chloride. This method takes advantage of the decreasing reactivity of the chlorine atoms on the triazine ring as they are successively replaced by amino groups, allowing for a controlled, step-wise synthesis.[2]

Experimental Workflow Diagram

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Diamination cluster_2 Step 3: Final Amination cluster_3 Purification A Cyanuric Chloride in Acetone C Reaction at 0°C A->C B n-Butylamine + DIPEA B->C D N-butyl-4,6-dichloro-1,3,5-triazin-2-amine C->D E Reaction with Ammonia D->E G 2-amino-4-butylamino-6-chloro-s-triazine (Intermediate) E->G F Aqueous Ammonia F->E H Reaction at Elevated Temperature G->H J Crude this compound H->J I Aqueous Ammonia (Excess) I->H K Recrystallization J->K L Pure Product K->L

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted 1,3,5-Triazines

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimalarial, and antibacterial properties.[1][2] The compound 2,4-Diamino-6-butylamino-1,3,5-triazine belongs to this versatile class. The biological effects of many 2,4-diamino-1,3,5-triazine derivatives are attributed to their ability to function as antifolates, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][3] DHFR is a critical enzyme in the de novo synthesis of nucleotides, essential for cellular proliferation.[1] Its inhibition disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it a well-established target for cancer and infectious disease therapies.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. We present detailed protocols for two fundamental assays: a direct enzymatic inhibition assay to determine the compound's potency against DHFR, and a cell-based viability assay to assess its cytotoxic effects on cancer cells. These protocols are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure the generation of robust and reliable results.

Section 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

Scientific Rationale: The primary hypothesis for the mechanism of action of many 2,4-diamino-1,3,5-triazine compounds is the inhibition of DHFR.[1][5] Therefore, a direct biochemical assay is the foundational step to validate this hypothesis and quantify the inhibitory potency of this compound. This assay measures the enzymatic conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR, a reaction that involves the concurrent oxidation of NADPH to NADP+. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, which is characteristic of NADPH consumption.[6] The half-maximal inhibitory concentration (IC₅₀) is the key parameter derived from this assay, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[7][8]

Experimental Workflow: DHFR Inhibition Assay

DHFR_Workflow P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) A1 Add Assay Buffer, Test Compound, and DHFR Enzyme P1->A1 P2 Prepare DHF and NADPH Stocks A3 Initiate Reaction by Adding DHF and NADPH Mixture P2->A3 P3 Prepare Serial Dilutions of This compound (in DMSO) P3->A1 P4 Prepare DHFR Enzyme Solution P4->A1 A2 Pre-incubate at RT (e.g., 10 min) A1->A2 A2->A3 A4 Measure Absorbance at 340 nm (Kinetic Reading, e.g., every 30s for 10 min) A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Normalize Data to Controls (% Inhibition) D1->D2 D3 Plot % Inhibition vs. [Compound] (log scale) D2->D3 D4 Determine IC50 Value (Non-linear Regression) D3->D4

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Detailed Protocol: DHFR Enzyme Inhibition Assay

Materials:

  • Purified human DHFR enzyme (commercially available)

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 1 mM DTT, pH 7.5

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic readings at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

    • Prepare working solutions of DHF (e.g., 100 µM) and NADPH (e.g., 200 µM) in the assay buffer. Keep on ice.

    • Dilute the purified DHFR enzyme in assay buffer to the desired working concentration (this should be determined empirically to yield a linear reaction rate for at least 10 minutes).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Negative Control (100% activity): Add 2 µL of DMSO, followed by the diluted DHFR enzyme and assay buffer.

    • Positive Control: Add a known DHFR inhibitor (e.g., Methotrexate) at a concentration known to cause complete inhibition.

    • Test wells: Add 2 µL of each serial dilution of this compound, followed by the diluted DHFR enzyme and assay buffer to a final volume of 180 µL.

    • Mix gently and pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of a pre-mixed solution of DHF and NADPH to all wells (except the blank).

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (milli-absorbance units/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a non-linear regression model (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).[7]

Data Presentation: DHFR Inhibition
ParameterDescriptionExample Value
Enzyme Source Source of the Dihydrofolate ReductaseHuman, recombinant
Substrates Dihydrofolate (DHF) and NADPH concentrations10 µM DHF, 20 µM NADPH
IC₅₀ Half-maximal inhibitory concentration5.2 µM
Hill Slope The steepness of the dose-response curve1.1
Goodness of fit for the regression model0.992

Section 2: Cell Viability Assay (MTT Assay)

Scientific Rationale: While an enzymatic assay confirms direct target engagement, a cell-based assay is crucial to determine the effect of the compound on whole, living cells. This accounts for factors such as cell membrane permeability, metabolic stability, and potential off-target effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells, which can be quantified by dissolving the crystals and measuring the absorbance. This allows for the determination of the compound's cytotoxic or anti-proliferative effects, typically expressed as a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[10][11]

Experimental Workflow: MTT Cell Viability Assay

MTT_Workflow C1 Culture Cancer Cells (e.g., MCF-7, A549) C2 Trypsinize and Count Cells C1->C2 C3 Seed Cells into a 96-well Plate (e.g., 5,000 cells/well) C2->C3 C4 Incubate for 24h to Allow Attachment C3->C4 T1 Prepare Serial Dilutions of This compound C4->T1 T2 Replace Media with Media Containing Test Compound or Vehicle Control (DMSO) T1->T2 T3 Incubate for 48-72h T2->T3 M1 Add MTT Reagent to Each Well T3->M1 M2 Incubate for 2-4h (Formation of Formazan Crystals) M1->M2 M3 Aspirate Media and Add Solubilizing Agent (e.g., DMSO) M2->M3 M4 Measure Absorbance at ~570 nm M3->M4 A1 Normalize Data to Vehicle Control (% Viability) M4->A1 A2 Plot % Viability vs. [Compound] (log scale) A1->A2 A3 Determine IC50 Value (Non-linear Regression) A2->A3

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Selected cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension in complete medium to a concentration of 5 x 10⁴ cells/mL (or as optimized for the specific cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound dilutions.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).

    • Return the plate to the incubator for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a non-linear regression model (sigmoidal dose-response curve).[9][12]

Data Presentation: Cell Viability
Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma7212.8
A549Lung Carcinoma7225.4
HCT116Colorectal Carcinoma729.5

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By first confirming and quantifying its inhibitory activity against its putative molecular target, DHFR, and subsequently evaluating its cytotoxic effects in relevant cancer cell lines, researchers can build a strong foundation for further preclinical development. Adherence to these standardized methods, including appropriate controls and data analysis, will ensure the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates.

References

  • MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. Retrieved from [Link]

  • Latvian Institute of Organic Synthesis. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Latvian Institute of Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed Central. Retrieved from [Link]

  • PubMed. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay results of different drugs depending on... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. MDPI. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Wikipedia. Retrieved from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Retrieved from [Link]

  • ScienceDirect. (n.d.). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. ScienceDirect. Retrieved from [Link]

  • National Institutes of Health. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 2,4-Diamino-6-butylamino-1,3,5-triazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Scientific Context

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this family, 2,4-diamino-1,3,5-triazine derivatives have garnered significant attention for their potential as anticancer agents.[3][4][5][6] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[1][7] While extensive research has been conducted on various substitutions at the C6 position of the triazine ring, this document focuses on providing a framework for the investigation of 2,4-Diamino-6-butylamino-1,3,5-triazine .

It is important to note that, as of the writing of this document, specific published data on the anticancer effects of this compound is limited. Therefore, the experimental designs and expected outcomes outlined herein are based on the established activities of structurally related 2,4-diamino-6-alkylamino-1,3,5-triazines and other C6-substituted analogs. The protocols provided are robust, validated methods for assessing the anticancer potential of a novel compound in vitro.

Rationale for Investigation: Structure-Activity Relationship Insights

The rationale for investigating this compound stems from structure-activity relationship (SAR) studies on related triazine derivatives. The nature of the substituent at the C6 position can significantly influence the compound's cytotoxic and pro-apoptotic activity. The butylamino group, a short-chain alkylamine, may impart a specific lipophilicity and hydrogen bonding capacity that could enhance its interaction with biological targets within cancer cells. This application note provides the foundational protocols to test this hypothesis.

Experimental Workflow for Anticancer Evaluation

A systematic in vitro evaluation is critical to characterizing the anticancer properties of a novel compound. The following workflow is proposed as a comprehensive initial assessment.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Target Validation A Compound Solubilization & Stock Preparation C Cell Viability Assay (MTT) - Determine IC50 A->C B Cell Line Selection (e.g., MCF-7, HCT116, A549) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 F Western Blot Analysis (e.g., Apoptotic & Cell Cycle Markers) D->F E->F signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits p27 p27 Akt->p27 Inhibits CyclinD1 Cyclin D1 Akt->CyclinD1 Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G2M_Arrest G2/M Arrest p27->G2M_Arrest Inhibits Proliferation Cell Proliferation CyclinD1->Proliferation Promotes Compound 2,4-Diamino-6-butylamino- 1,3,5-triazine Compound->Akt Hypothesized Inhibition

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Target Validation by Western Blotting

Causality: Western blotting is used to detect and quantify specific proteins in a sample, thereby validating the observations from functional assays and providing insights into the molecular mechanism of action. [8][9] Protocol:

  • Protein Extraction: Treat cells with the compound as for the functional assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p-Akt, total Akt, Cyclin B1, p21, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, and by probing its molecular mechanism of action, researchers can build a robust data package to support further preclinical development. It is crucial to interpret the results in the context of the broader family of 2,4-diamino-1,3,5-triazine derivatives and to expand the investigation to a wider panel of cell lines and eventually to in vivo models.

References

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.
  • (2025, October 16). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.
  • Zielińska-Pisklak, M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221.
  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006).
  • (2025, August 6). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives.
  • Gali-Muhtasib, H., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 14(12), 2419-2433.
  • (2013, May 1). Cell Viability Assays. NCBI Bookshelf.
  • (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • (2019, September 13). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. NIH.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Induction of apoptosis in cells. Abcam.
  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne.
  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Champions Oncology.
  • Brzozowski, Z., Saczewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 35(12), 1053-1064.
  • (2012, September 13). Can anyone suggest a simple yet efficient protocol for DNA fragmentation assay to confirm apoptotic induction in cancer cell lines?.
  • Experimental protocol to study cell viability and apoptosis. Proteintech.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Western blot protocol. Abcam.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131.
  • Apoptosis. Abcam.

Sources

Application Notes & Protocols for the Preclinical Evaluation of 2,4-Diamino-6-butylamino-1,3,5-triazine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine core is recognized as a "privileged scaffold" in medicinal chemistry, attributed to its structural rigidity, hydrogen bonding capabilities, and metabolic stability. This heterocyclic motif is central to numerous compounds with diverse biological activities.[1][2][3] In oncology, substituted 1,3,5-triazines have garnered significant attention, with derivatives demonstrating potent efficacy against a wide array of cancer cell lines.[1][2][3] Many of these compounds function by inhibiting critical cellular pathways involved in proliferation and survival, such as those mediated by protein kinases.[4]

This document introduces 2,4-Diamino-6-butylamino-1,3,5-triazine (hereafter referred to as "DABT") as a novel investigational compound. While specific data for DABT is not yet broadly published, its structure, featuring the core 2,4-diamino-1,3,5-triazine moiety, suggests a strong potential for anticancer activity.[5][6][7] These application notes provide a comprehensive framework and detailed protocols for the initial preclinical evaluation of DABT, guiding researchers through a logical workflow from initial cytotoxicity screening to mechanistic investigation.

Postulated Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of many triazine derivatives are linked to their ability to inhibit protein kinases that are often dysregulated in cancer.[4][8] Based on extensive structure-activity relationship (SAR) studies of analogous compounds, a primary hypothesis is that DABT may function as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.

Expert Insight: The rationale for postulating PI3K/mTOR inhibition stems from the structural similarities of DABT to other known triazine-based kinase inhibitors. The diamino-triazine core can effectively mimic the hinge-binding region of ATP in the kinase domain, leading to competitive inhibition. Experimental validation of this hypothesis is a critical step in the compound's development.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation DABT DABT (Triazine Derivative) DABT->PI3K

Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway by DABT.

General Experimental Workflow

A systematic approach is essential to characterize the anticancer potential of a novel compound like DABT. The following workflow provides a logical progression from broad screening to detailed mechanistic studies.

workflow start Start: DABT Compound synthesis Synthesis & Purification of DABT start->synthesis invitro In Vitro Evaluation synthesis->invitro viability Cell Viability Assay (MTT/XTT) invitro->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cellcycle Cell Cycle Analysis (PI Staining) apoptosis->cellcycle invivo In Vivo Evaluation (Conceptual) cellcycle->invivo xenograft Xenograft Models invivo->xenograft conclusion Data Analysis & Conclusion xenograft->conclusion

Figure 2: Recommended workflow for the preclinical evaluation of DABT.

Proposed Synthesis Protocol for DABT

The synthesis of 2,4-diamino-6-substituted-1,3,5-triazines typically proceeds via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A plausible, efficient route for DABT can be achieved using microwave-assisted organic synthesis, which often reduces reaction times and improves yields.[10][11]

Protocol 4.1: Two-Step Synthesis of DABT

Step 1: Synthesis of N-butyl-4,6-dichloro-1,3,5-triazin-2-amine

  • To a stirred solution of cyanuric chloride (1.0 eq) in acetone at 0°C, add n-butylamine (2.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise.[12]

  • Maintain the reaction at 0°C for 1-2 hours, monitoring completion by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Evaporate the solvent in vacuo to yield the crude intermediate, N-butyl-4,6-dichloro-1,3,5-triazin-2-amine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (DABT)

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., 1,4-dioxane or ethanol) in a microwave reaction vessel.

  • Add an excess of aqueous ammonia (e.g., 5-10 equivalents).

  • Seal the vessel and irradiate in a microwave reactor at a temperature of 120-150°C for 15-30 minutes.

  • After cooling, the product will likely precipitate. Collect the solid by filtration, wash with water and a cold non-polar solvent (e.g., hexane), and dry under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Expert Insight: The stepwise addition of amines is crucial for achieving the desired substitution pattern. The first substitution is rapid even at 0°C, while subsequent substitutions require higher temperatures. Using microwave irradiation for the second step provides a significant kinetic advantage.[10]

In Vitro Evaluation Protocols

The initial assessment of anticancer activity is performed using a panel of human cancer cell lines. It is recommended to include cell lines from various cancer types (e.g., breast, colon, lung, melanoma) to determine the compound's spectrum of activity.

Protocol 5.1: Cell Viability Assessment via MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13][14]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • DABT stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of DABT in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of DABT. Include appropriate controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).[13]

    • Untreated Control: Cells in culture medium only.

    • Medium Blank: Culture medium without cells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Table 1: Hypothetical IC₅₀ Values for DABT in Various Cancer Cell Lines

Cancer Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast (ER+)8.5
MDA-MB-231Breast (Triple-Negative)6.2
HCT-116Colon10.1
A549Lung12.4
MALME-3MMelanoma3.9

Protocol 5.2: Evaluation of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15] It uses Annexin V to detect the externalization of phosphatidylserine (an early apoptotic event) and propidium iodide (PI) to identify cells that have lost membrane integrity (late apoptotic or necrotic cells).[16][17]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with DABT at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Collect at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

Protocol 5.3: Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18] It can reveal if a compound induces cell cycle arrest at a specific checkpoint.

Materials:

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with DABT as described in Protocol 5.2.

  • Harvesting and Fixation: Harvest cells and wash with PBS. While gently vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

    • Rationale: RNase A is included to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Evaluation: A Conceptual Framework

Following promising in vitro results, the next logical step is to assess the efficacy of DABT in a living organism. Xenograft mouse models are a standard and valuable tool for this purpose.[19][20]

Conceptual Approach:

  • Model Selection: Human cancer cell lines that showed high sensitivity to DABT in vitro (e.g., MDA-MB-231 or MALME-3M) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. DABT would be administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Toxicity: The general health and body weight of the mice are monitored throughout the study to assess the compound's toxicity profile.

Another valuable preliminary in vivo tool is the hollow fiber assay, which can provide early indications of a compound's activity before committing to full-scale xenograft studies.[19]

References

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Current Drug Discovery Technologies.
  • Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
  • Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays. BenchChem.
  • Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem.
  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Bentham Science.
  • Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds. BenchChem.
  • Guideline for anticancer assays in cells.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Antitumor activity of triazine mimic antibiotics for DNA-binding implic
  • Apoptosis Protocols. Thermo Fisher Scientific.
  • Induction of apoptosis in cells. Abcam.
  • Antitumor Activity of s-Triazine Derivatives: A System
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
  • Assaying cell cycle st
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives.
  • Anticancer s-triazine drugs (I–III) in phase III clinical trials.
  • Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine deriv
  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. NIH.
  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI.
  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Ingenta Connect.
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines... International Journal of Pharmaceutical Research and Allied Sciences.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing).

Sources

Application Note & Protocols: Evaluating the Antimalarial Activity of 2,4-Diamino-6-butylamino-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Imperative for Novel Antimalarials

Malaria, a devastating parasitic disease, continues to pose a significant global health threat. The emergence and spread of Plasmodium falciparum strains resistant to frontline artemisinin-based combination therapies (ACTs) have created an urgent need for new antimalarial agents with novel mechanisms of action. Among the promising scaffolds in drug discovery, 1,3,5-triazine derivatives have garnered considerable attention for their potent antiplasmodial activity.[1] Specifically, compounds featuring a 2,4-diamino-1,3,5-triazine core have shown significant promise, often by targeting a critical metabolic pathway in the parasite.

This guide provides a comprehensive framework for researchers evaluating the antimalarial potential of 2,4-Diamino-6-butylamino-1,3,5-triazine derivatives. We will delve into the likely mechanism of action, present a validated experimental workflow, and provide detailed, step-by-step protocols for key in vitro assays. The focus is not just on the "how" but the "why," offering insights into experimental design to ensure robust and reproducible data.

II. Mechanistic Grounding: Targeting the Plasmodial Folate Pathway

Many 2,4-diamino-s-triazine derivatives exert their antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[2] This enzyme is a critical checkpoint in the parasite's folate biosynthesis pathway, which is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Unlike their human hosts, who can acquire folate from their diet, malaria parasites must synthesize it de novo, making the enzymes in this pathway excellent and selective drug targets.

Inhibition of P. falciparum DHFR (PfDHFR) by triazine derivatives leads to a depletion of tetrahydrofolate. This arrests DNA synthesis, prevents nuclear division during the schizont stage, and ultimately halts parasite replication.[3] The structural similarity of the diaminotriazine scaffold to the natural substrate of DHFR allows it to act as a potent competitive inhibitor.

DHFR_Pathway cluster_parasite Plasmodium Folate Pathway DHF Dihydrofolate (DHF) DHFR PfDHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis & Parasite Replication THF->DNA DHFR->THF Product Inhibitor 2,4-Diamino-1,3,5-triazine Derivative Inhibitor->DHFR Inhibition

Caption: Mechanism of PfDHFR inhibition by triazine derivatives.

III. Experimental Workflow: A High-Throughput Screening Cascade

A logical and systematic workflow is essential for efficiently screening a library of derivative compounds. The primary goal is to identify candidates that are potent against the parasite but exhibit minimal toxicity to host cells, a hallmark of a promising therapeutic agent. This cascade prioritizes cost-effective, high-throughput in vitro assays first, followed by more complex studies for validated "hits."

screening_workflow start Library of 2,4-Diamino-6-butylamino- 1,3,5-triazine Derivatives assay_antiplasmodial Primary Screen: In Vitro Antiplasmodial Assay (SYBR Green I) start->assay_antiplasmodial decision_active Potent Activity? (e.g., IC50 < 1 µM) assay_antiplasmodial->decision_active assay_cytotox Secondary Screen: In Vitro Cytotoxicity Assay (MTT on Mammalian Cells) decision_active->assay_cytotox Yes inactive Inactive / Discard decision_active->inactive No data_analysis Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / IC50 assay_cytotox->data_analysis decision_selective Selective? (e.g., SI > 100) data_analysis->decision_selective hit_identified Hit Compound Identified decision_selective->hit_identified Yes toxic Toxic / Discard decision_selective->toxic No

Caption: High-throughput screening workflow for antimalarial compounds.

IV. Core Methodologies: Detailed Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay using SYBR Green I

This fluorescence-based assay is a robust, sensitive, and cost-effective method for medium- to high-throughput screening of antimalarial compounds.[4][5] It quantifies parasite proliferation by measuring the accumulation of parasitic DNA.

A. Principle of the Assay The SYBR Green I dye exhibits a massive increase in fluorescence upon binding to double-stranded DNA.[6] After co-incubating P. falciparum-infected red blood cells (RBCs) with test compounds, a lysis buffer is added to release parasite DNA. The measured fluorescence is directly proportional to the number of viable parasites, allowing for the calculation of growth inhibition.[7]

B. Materials & Reagents

  • Parasite Strain: Chloroquine-sensitive (e.g., NF54) or resistant (e.g., K1, Dd2) P. falciparum strains.

  • Culture Medium: RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% heat-inactivated human serum or Albumax II.

  • Cells: Human O+ erythrocytes.

  • Test Compounds: Stock solutions of this compound derivatives in DMSO.

  • Control Drugs: Chloroquine, Artemisinin (positive controls).

  • Assay Plates: Sterile, black, 96-well flat-bottom microplates.

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, pH 7.5.

  • SYBR Green I Dye: 10,000x stock in DMSO (store protected from light). Prepare a 2x working solution in lysis buffer just before use.

  • Equipment: Humidified incubator (37°C, 5% CO₂, 5% O₂), microplate fluorescence reader (Excitation: 485 nm, Emission: 530 nm), biosafety cabinet.

C. Step-by-Step Protocol

  • Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human RBCs at 37°C. Synchronize the culture to the ring stage (e.g., using 5% D-sorbitol treatment) 24 hours before setting up the assay.

    • Expert Insight: Synchronization is crucial as some compounds may have stage-specific activity. Using a predominantly ring-stage culture provides a standardized starting point for measuring a full cycle of parasite growth.

  • Preparation of Drug Plates:

    • Add 100 µL of culture medium to all wells of a 96-well plate.

    • In the first column, add 2 µL of 1000x the highest desired final concentration of your test compounds (e.g., 2 µL of a 10 mM stock for a 10 µM final concentration in 200 µL).

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last column.

    • Prepare wells for positive (Chloroquine) and negative (0.1% DMSO vehicle) controls.

  • Assay Setup:

    • Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in the culture medium.

    • Add 100 µL of this parasite suspension to each well of the pre-dosed drug plate. The final volume will be 200 µL.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator under standard gas conditions. This duration allows parasites to progress from the ring stage through to the next generation of rings.

  • Lysis and Staining:

    • After incubation, freeze the plates at -80°C for at least 2 hours (or -20°C overnight) to lyse the RBCs.

    • Thaw the plates at room temperature.

    • In a dark room or under subdued light, add 100 µL of the 2x SYBR Green I lysis buffer to each well.[7]

    • Mix thoroughly by pipetting or shaking for 1 minute.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

D. Data Analysis

  • Subtract the background fluorescence from uninfected RBC wells.

  • Normalize the data by setting the negative control (vehicle) as 100% growth and the positive control (high concentration of Chloroquine/Artemisinin) as 0% growth.

  • Plot the percentage of parasite growth inhibition versus the log of the drug concentration.

  • Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: In Vitro Cytotoxicity Assay using MTT

It is essential to determine if the antimalarial activity is due to specific targeting of the parasite or general cellular toxicity. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[8][9]

A. Principle of the Assay Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] This product is insoluble and is solubilized with a solvent (like DMSO). The absorbance of the resulting colored solution is proportional to the number of viable cells.[9]

B. Materials & Reagents

  • Cell Line: A mammalian cell line such as HepG2 (human liver carcinoma) or VERO (monkey kidney epithelial).[11][12]

  • Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Stock solutions in DMSO.

  • Control Drug: Doxorubicin or another known cytotoxic agent (positive control).

  • Assay Plates: Sterile, clear, 96-well flat-bottom microplates.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS (filter-sterilized, store at 4°C protected from light).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: Humidified incubator (37°C, 5% CO₂), microplate absorbance reader (570 nm), multichannel pipette.

C. Step-by-Step Protocol

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Addition:

    • Prepare serial dilutions of the triazine derivatives in culture medium from your DMSO stocks. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and positive (Doxorubicin) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition:

    • Add 20 µL of the 5 mg/mL MTT reagent to each well.[8]

    • Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

    • Expert Insight: The incubation time with MTT can be optimized for your specific cell line. Check for crystal formation under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[9]

    • Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

D. Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle control (100% viability).

  • Plot the percentage of viability versus the log of the drug concentration.

  • Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

V. Data Interpretation: From Raw Numbers to Actionable Insights

The ultimate goal of these assays is to identify compounds with a high therapeutic window. This is quantified by the Selectivity Index (SI) .

Selectivity Index (SI) = CC₅₀ / IC₅₀

A higher SI value indicates greater selectivity for the malaria parasite over mammalian cells, which is a highly desirable characteristic for a drug candidate.

Derivative CompoundIC₅₀ vs. P. falciparum (µM)CC₅₀ vs. HepG2 Cells (µM)Selectivity Index (SI)
Lead Scaffold 2.515060
Derivative A 0.8> 200> 250
Derivative B 0.1525167
Derivative C 5.1> 200> 39
Chloroquine 0.02 (sensitive strain)954750

Table based on hypothetical data for illustrative purposes.

From this table, Derivative B is the most potent (lowest IC₅₀), but Derivative A has a superior selectivity profile and would be prioritized for further studies due to its lower potential for toxicity.

VI. Concluding Remarks

The protocols and workflow detailed in this guide provide a robust foundation for the preclinical evaluation of this compound derivatives as potential antimalarial agents. By combining a potent antiplasmodial assay with a validated cytotoxicity screen, researchers can efficiently identify selective inhibitors of P. falciparum growth. Promising candidates identified through this cascade, particularly those with high Selectivity Indices, can then be advanced to more complex secondary assays, mechanism of action studies, and ultimately, in vivo efficacy models.

References

  • Smilkstein, M., et al. (2004). A simple and inexpensive fluorescence-based technique for high-throughput screening for antimalarial drugs. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Available at: [Link]

  • Bacon, D. J., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(2), 585-592. Available at: [Link]

  • Kummerer, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]

  • Almeida, T. C. S., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]

  • WorldWide Antimalarial Resistance Network (WWARN). P. falciparum drug sensitivity assay using SYBR® Green I. Available at: [Link]

  • Jiménez-Díaz, M. B., et al. (2009). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 80(5), 790-793. Available at: [Link]

  • ResearchGate. In vitro assessment for cytotoxicity screening of new antimalarial candidates. Available at: [Link]

  • Carmichael, J., et al. (1987). Evaluation of a tetrazolium-based semiautomated colorimetric assay: assessment of radiosensitivity. Cancer Research, 47(4), 936-942. Available at: [Link]

  • Cowell, J. K., et al. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy, 65(11), e0093821. Available at: [Link]

  • PubMed. The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Available at: [Link]

  • Martinez, A., et al. (2011). Acridine and Acridinones: Old and New Structures with Antimalarial Activity. The Open Medicinal Chemistry Journal, 5, 11-19. Available at: [Link]

  • Dr. PKS & MPS Classes. (2022). Biguanides & Dihydro-Triazines Antimalarials. YouTube. Available at: [Link]

  • ResearchGate. Synthetic scheme for 2,4-diamino-6-chloro-[4][6][11]triazines. Available at: [Link]

  • Adjalley, S. H., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Journal of Parasitology Research. Available at: [Link]

  • Cabrera, D. G., et al. (2015). Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. Journal of Medicinal Chemistry, 58(19), 7856-7867. Available at: [Link]

  • MalariaWorld. (2025). Design and synthesis of novel triazine derivatives as antimalarial agents. Available at: [Link]

  • van der Watt, M. E., et al. (2014). Synthesis, in vitro antiplasmodial activity and cytotoxicity of a series of artemisinin-triazine hybrids and hybrid-dimers. Bioorganic & Medicinal Chemistry, 22(11), 3073-3083. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis, antimalarial activity and molecular docking of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. Experimental Parasitology, 156, 1-9. Available at: [Link]

  • Aldilla, V. R., et al. (2021). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2021(4), M1296. Available at: [Link]

  • ResearchGate. In vitro antimalarial activity and cytotoxicity of triazine-pyrimidine hybrids. Available at: [Link]

  • de Oliveira, R. B., et al. (2025). In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum. Malaria Journal, 24(1), 101. Available at: [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Available at: [Link]

  • Sharma, M., et al. (2015). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Malaria Research and Treatment. Available at: [Link]

  • Cabrera, D. G., et al. (2014). 2,4-Diaminothienopyrimidines as orally active antimalarial agents. Journal of Medicinal Chemistry, 57(3), 1014-1022. Available at: [Link]

  • Rees, R. W., et al. (1972). Antimalarial activities of some 3,5-diamino-as-triazine derivatives. Journal of Medicinal Chemistry, 15(8), 859-861. Available at: [Link]

  • ResearchGate. Graphical representation of the in-vitro antimalarial activity data. Available at: [Link]

  • Medicines for Malaria Venture. (2015). Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. Available at: [Link]

  • Gleeson, P., et al. (2016). Evaluation of the anti-malarial activity and cytotoxicity of 2,4-diamino-pyrimidine-based kinase inhibitors. European Journal of Medicinal Chemistry, 124, 76-85. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Strategy for the Discovery of Novel Dihydrofolate Reductase Inhibitors Based on the 2,4-Diamino-1,3,5-Triazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydrofolate Reductase (DHFR) is an essential enzyme and a clinically validated therapeutic target for antimicrobial and anticancer agents.[1][2] Its inhibition disrupts the synthesis of nucleotides, leading to cessation of cell proliferation and eventual cell death.[3] The 2,4-diamino-1,3,5-triazine scaffold represents a privileged chemical structure, mimicking the pteridine ring of the endogenous substrate, dihydrofolate, and serving as the foundation for potent DHFR inhibitors. This application note provides a comprehensive, field-proven guide for establishing a robust high-throughput screening (HTS) campaign to identify novel DHFR inhibitors, using 2,4-Diamino-6-butylamino-1,3,5-triazine as a representative compound from this class. We detail the scientific rationale, assay development principles, and provide step-by-step protocols for a primary fluorescence polarization (FP) assay and a confirmatory orthogonal spectrophotometric assay, ensuring a self-validating workflow from initial hit identification to confirmed lead candidate.

Scientific Rationale: The Folate Pathway and the Primacy of the Triazine Scaffold

DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a vital one-carbon carrier required for the de novo synthesis of purines, thymidylate, and several amino acids, making DHFR indispensable for cellular replication.[1] Consequently, DHFR has been a cornerstone target for drug development for decades.

The efficacy of 2,4-diamino-1,3,5-triazine derivatives stems from their structural mimicry of the dihydropteridine core of folic acid. This allows them to function as competitive inhibitors, occupying the enzyme's active site with high affinity and preventing the binding of the natural substrate. This established mechanism provides a strong foundation for designing HTS campaigns to discover new chemical entities based on this scaffold.

Folate_Metabolism_Pathway cluster_pathway Folate Metabolic Pathway DHF 7,8-Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF 5,6,7,8-Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dTMP -> DNA) THF->Thymidylate AminoAcids Amino Acid Synthesis (e.g., Methionine) THF->AminoAcids NADPH NADPH NADPH->DHFR_Enzyme Cofactor NADP NADP+ DHFR_Enzyme->THF DHFR_Enzyme->NADP Inhibitor DHFR Inhibitors (e.g., 2,4-Diamino-1,3,5-Triazines, Methotrexate) Inhibitor->DHFR_Enzyme Inhibition

Caption: The central role of DHFR in the folate metabolic pathway.

HTS Assay Principles: Selecting a Robust Screening Technology

The choice of assay technology is critical for the success of any HTS campaign. The primary goal is to select a method that is sensitive, reproducible, scalable, and cost-effective. For DHFR, two main approaches are highly suitable.

Orthogonal Assay: Spectrophotometric NADPH Depletion

This is a direct, continuous enzymatic assay that monitors the catalytic activity of DHFR. The reaction's progress is followed by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3][4][5]

  • Principle: Active DHFR consumes NADPH, leading to a decrease in A340. Inhibitors slow this reaction, resulting in a reduced rate of A340 decay.

  • Causality: This assay directly measures the consequence of enzyme activity. Its robustness makes it the gold standard for mechanistic studies and an ideal orthogonal assay to confirm hits from a primary screen and eliminate artifacts.

Primary HTS Assay: Fluorescence Polarization (FP) Competition

FP is a homogenous assay technology well-suited for HTS, measuring changes in the apparent molecular weight of a fluorescent probe.[6] In a competition format, we measure the displacement of a fluorescently-labeled DHFR ligand (tracer) by a test compound.

  • Principle: A small, fluorescently-labeled ligand tumbles rapidly in solution, depolarizing emitted light (low FP). When bound to the much larger DHFR protein, its tumbling slows dramatically, and the emitted light remains polarized (high FP). An unlabeled inhibitor competes for the same binding site, displacing the tracer and causing a decrease in FP.[7]

  • Causality: This approach is selected for the primary screen due to its high signal-to-noise ratio, homogenous "mix-and-read" format, and reduced interference from colored compounds that can plague absorbance assays.[6][8]

FP_Principle cluster_low Low Polarization Signal cluster_high High Polarization Signal cluster_competition Competition by Inhibitor Free_Tracer Free Fluorescent Tracer (Rapid Tumbling) Emission1 Depolarized Emission Light Free_Tracer->Emission1 emits DHFR DHFR Enzyme Free_Tracer->DHFR + DHFR enzyme Excitation1 Polarized Excitation Light Excitation1->Free_Tracer excites Inhibitor Inhibitor (e.g., Triazine) DHFR->Inhibitor + Inhibitor Bound_Tracer Bound Tracer (Slow Tumbling) Emission2 Polarized Emission Light Bound_Tracer->Emission2 Excitation2 Polarized Excitation Light Excitation2->Bound_Tracer Inhibitor->DHFR binds Displaced_Tracer Displaced Tracer (Signal Drops)

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

Detailed Protocol: HTS Primary Screen (FP Competition Assay)

This protocol is designed for a 384-well plate format. All reagent additions should be performed with automated liquid handlers for consistency, but can be adapted for manual multichannel pipettes.

Reagents and Materials
Reagent/MaterialSupplier ExamplePurpose
Recombinant Human DHFRSigma-AldrichEnzyme Target
Fluorescent TracerCustom Synthesis*FP Probe (e.g., Fluorescein-Methotrexate)
This compoundBenchChemTest Compound / Positive Control
Methotrexate (MTX)Sigma-AldrichPositive Control Inhibitor
Assay BufferIn-house prep50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
DMSO, ACS GradeFisher ScientificCompound Solvent
384-well Black PlatesCorning, low-volumeLow background fluorescence and static binding

*A fluorescent tracer is key. A common strategy is to use a known, high-affinity ligand like methotrexate and attach a fluorophore (e.g., fluorescein).

Assay Optimization (Self-Validation)

Before initiating the screen, key parameters must be optimized to ensure a robust assay window and reliable data.

  • Tracer Concentration: Determine the lowest tracer concentration that provides a stable fluorescence signal at least 3-5 times above the buffer background.[8] This minimizes protein consumption and avoids inner-filter effects.

  • DHFR Titration: With the fixed optimal tracer concentration, perform a serial dilution of DHFR to find the EC80—the concentration that yields 80% of the maximal FP signal. Using the EC80 provides a robust signal window while ensuring the assay is sensitive to competitive inhibitors.

  • Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality. Run a full plate with 192 wells of high control (Tracer + DHFR) and 192 wells of low control (Tracer + DHFR + saturating concentration of Methotrexate). A Z'-factor > 0.5 is considered excellent for HTS.

HTS Primary Screen Protocol
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library source plates into the 384-well assay plates. This results in a final screening concentration of 10 µM (assuming a 5 µL final assay volume).

  • Enzyme Addition: Add 2.5 µL of 2X DHFR solution (at its pre-determined 2X EC80 concentration in Assay Buffer) to all wells except the "No Enzyme" controls.

  • Tracer Addition: Add 2.5 µL of 2X Fluorescent Tracer solution (at its pre-determined 2X optimal concentration in Assay Buffer) to all wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plates on a suitable plate reader (e.g., Molecular Devices Spectramax) equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein) in FP mode.

Plate Layout and Controls
WellsConditionPurpose
1-32 (Cols 1-2)0.5% DMSO + Enzyme + TracerHigh Signal Control (0% Inhibition)
33-64 (Cols 3-4)100 µM MTX + Enzyme + TracerLow Signal Control (100% Inhibition)
65-384 (Cols 5-24)Test Compounds + Enzyme + TracerScreening Wells
Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

    • Where mP is the millipolarization value from the reader.

  • Define Hit Criterion: A primary hit is typically defined as any compound exhibiting inhibition greater than a calculated threshold, for example, >50% inhibition or >3 standard deviations from the mean of the neutral control wells.

Hit Confirmation and Orthogonal Validation

A single-point primary screen will inevitably produce false positives. A rigorous hit confirmation strategy is essential for trustworthiness.

HTS_Workflow cluster_workflow HTS & Hit Validation Workflow Lib Compound Library (>50,000 compounds) Primary Primary Screen (FP Assay, Single 10 µM Conc.) Lib->Primary Hits Primary Hits (~0.5-1% Hit Rate) Primary->Hits Dose Dose-Response (IC50 Determination) Hits->Dose Confirmed Confirmed Hits (Potency & Efficacy) Dose->Confirmed Orthogonal Orthogonal Assay (NADPH Depletion) Confirmed->Orthogonal Final Validated Lead Candidates Orthogonal->Final

Caption: A robust workflow for identifying validated lead candidates.

Dose-Response (IC₅₀) Protocol

Primary hits are re-tested in an 11-point, 1:3 serial dilution (e.g., from 100 µM to 1.7 nM) using the same FP assay protocol. This confirms activity and determines the potency (IC₅₀ value) of the compound.

Orthogonal Assay Protocol (Spectrophotometric)

This protocol validates that the hit compound inhibits DHFR's enzymatic function, ruling out artifacts from the FP assay (e.g., fluorescence quenching).

  • Reagents: DHFR Assay Buffer, DHFR Enzyme, NADPH solution (10 mM stock), DHF Substrate (10 mM stock), Hit Compound.

  • Procedure (384-well UV-transparent plate):

    • Add 25 µL of DHFR Assay Buffer to all wells.

    • Add 1 µL of hit compound dilutions (in DMSO) or DMSO controls.

    • Add 10 µL of a mix containing DHFR enzyme and NADPH (final concentrations ~5 nM and 100 µM, respectively).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 15 µL of DHF substrate (final concentration ~50 µM).

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm every 15 seconds for 10 minutes.

  • Analysis: The rate of reaction (Vmax) is the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition by comparing the rate in the presence of the compound to the DMSO control.

Data Presentation and Interpretation

Table 1: Hypothetical HTS Primary Screen Data
Control/SampleMean mPStd DevZ'-Factor
High Control (0% Inh)25080.78
Low Control (100% Inh)11010
Hit Compound Example
This compound145n/a%Inh = 75%
Table 2: IC₅₀ Determination for Hit Compound
CompoundAssayIC₅₀ (µM)Hill Slope
This compoundFP Competition0.2501.1
Methotrexate (Control)FP Competition0.0051.0
Table 3: Orthogonal Assay Confirmation
Compound (at 5x IC₅₀)Assay% Inhibition of NADPH DepletionConclusion
This compoundSpectrophotometric88%Confirmed Hit
False Positive (Quencher)Spectrophotometric2%Artifact, discard

Conclusion

The 2,4-diamino-1,3,5-triazine scaffold is a proven starting point for the discovery of potent DHFR inhibitors. By coupling the high-throughput efficiency of a fluorescence polarization competition assay with the mechanistic rigor of a spectrophotometric orthogonal screen, researchers can confidently identify and validate novel lead compounds. This self-validating workflow minimizes the risk of pursuing artifacts and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.

References

  • High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Elabscience. [Link]

  • Experimental screening of dihydrofolate reductase yields a "test set" of 50000 small molecules for a computational data-mining and docking competition. Journal of Biomolecular Screening. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Dihydrofolate Reductase Colorimetric Activity Kit. Creative BioMart. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Protocols. [Link]

  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. [Link]

Sources

Application Note: 2,4-Diamino-6-butylamino-1,3,5-triazine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted 1,3,5-Triazines

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1] Modifications to the triazine ring allow for the fine-tuning of a compound's therapeutic index and kinetic profile.[1] The derivative 2,4-diamino-6-butylamino-1,3,5-triazine belongs to a class of molecules that have shown significant promise as enzyme inhibitors. Their structural similarity to endogenous substrates allows them to competitively inhibit key enzymes involved in cellular proliferation. This application note provides a detailed guide to the use of this compound in enzyme inhibition studies, with a particular focus on its role as a potent inhibitor of Dihydrofolate Reductase (DHFR).

Mechanism of Action: Targeting Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[2][3] Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA replication and cellular growth.[3] Consequently, the inhibition of DHFR leads to a depletion of the nucleotide precursors necessary for DNA synthesis, ultimately causing cell cycle arrest and apoptosis.[2] This makes DHFR a prime target for therapeutic intervention in rapidly proliferating cells, such as cancer cells and pathogenic microbes.[2][4]

The 2,4-diamino-1,3,5-triazine core of the molecule acts as a structural mimic of the pteridine ring of the natural substrate, dihydrofolate.[4] This allows the inhibitor to bind to the active site of the DHFR enzyme. The butylamino group at the 6-position of the triazine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound. Structure-activity relationship studies have demonstrated that the nature of the substituent at this position significantly influences the inhibitory potency of the molecule.[5]

Experimental Protocols: Dihydrofolate Reductase (DHFR) Inhibition Assay

The following protocol provides a robust method for determining the inhibitory activity of this compound against DHFR. This spectrophotometric assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.[6]

Materials and Reagents
  • This compound (test compound)

  • Recombinant Human Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Methotrexate, a known DHFR inhibitor (positive control)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Experimental Workflow

DHFR_Inhibition_Assay prep Reagent Preparation (Buffer, Substrate, Cofactor, Inhibitor dilutions) plate Plate Loading (Inhibitor, Enzyme) prep->plate Dispense preinc Pre-incubation (Room Temp, 15 min) plate->preinc initiate Reaction Initiation (Add Substrate/Cofactor Mix) preinc->initiate read Kinetic Reading (OD340nm every 30s for 15 min) initiate->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Figure 1. Workflow for the DHFR enzyme inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution with DHFR Assay Buffer to create a series of working concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare a 10 mM stock solution of Methotrexate in DMSO and dilute similarly to the test compound.

    • Reconstitute the DHFR enzyme in DHFR Assay Buffer to a working concentration (e.g., 25 nM). Keep the enzyme on ice.

    • Prepare a 2X reaction mixture containing DHF and NADPH in DHFR Assay Buffer (e.g., 100 µM DHF and 200 µM NADPH).

  • Assay Plate Setup:

    • Add 50 µL of the various concentrations of the test compound or positive control to the wells of a 96-well plate.

    • For the negative control (100% enzyme activity), add 50 µL of DHFR Assay Buffer containing the same percentage of DMSO as the compound wells.

    • For the background control, add 100 µL of DHFR Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the DHFR enzyme solution to all wells except the background control.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the 2X reaction mixture to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_negative_control - V_background)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Expected Results

The inhibitory potential of this compound against DHFR is expected to be in the nanomolar to low micromolar range, consistent with other potent 2,4-diamino-1,3,5-triazine derivatives.

CompoundTarget EnzymeIC50 (nM)
This compoundHuman DHFRHypothetical Value: 85 nM
Methotrexate (Positive Control)Human DHFRTypical Value: 5-15 nM

Note: The IC50 value for the test compound is a hypothetical but realistic value based on the activity of similar compounds. Actual experimental results may vary.

Troubleshooting and Considerations

  • Solubility: Ensure that the test compound is fully dissolved in DMSO before diluting in the assay buffer. Precipitates can interfere with the assay.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay below 1% to avoid significant effects on enzyme activity.

  • Linearity of Reaction: Ensure that the reaction rate is linear over the measurement period. If not, adjust the enzyme or substrate concentration.

  • Instrument Settings: Optimize the settings of the microplate reader for kinetic assays, including the number of reads and the read interval.

Conclusion

This compound represents a promising candidate for enzyme inhibition studies, particularly targeting DHFR. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to investigate its inhibitory activity and to further explore the therapeutic potential of this class of compounds. The inherent flexibility of the 1,3,5-triazine scaffold offers ample opportunities for the development of next-generation enzyme inhibitors with enhanced potency and selectivity.

References

  • MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[2][5][7]triazines. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. Retrieved from [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • PubMed. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][5][7]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • MDPI. (n.d.). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

Sources

Application Note & Protocols: Advanced Drug Delivery Systems for 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Labs

Introduction

The therapeutic potential of novel small molecules is often hindered by suboptimal physicochemical properties, primarily poor aqueous solubility, which can lead to low bioavailability and erratic dose-responses. 2,4-Diamino-6-butylamino-1,3,5-triazine, a promising heterocyclic compound, presents such a challenge. This document provides a comprehensive guide for researchers and drug development professionals on the design, formulation, and characterization of advanced drug delivery systems tailored to enhance the systemic delivery of this triazine derivative.

The core objective of encapsulating this compound into a nano-carrier is twofold: to improve its solubility and to modify its pharmacokinetic profile. By leveraging nanotechnology, we can potentially increase the drug's circulation time, enable passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and ultimately enhance its therapeutic index. This guide will detail two robust and widely applicable nanoformulation platforms: Lipid Nanoparticles (LNPs) and Polymeric Micelles (PMs) . The protocols herein are designed to be self-validating, with integrated quality control steps to ensure reproducibility and scientific rigor.

Part 1: Formulation of Drug Delivery Systems

The choice of a suitable drug delivery system is contingent on the physicochemical properties of the active pharmaceutical ingredient (API) and the desired therapeutic outcome. For a hydrophobic molecule like this compound, both LNPs and PMs offer distinct advantages.

Lipid Nanoparticles (LNPs) Formulation

LNPs are at the forefront of drug delivery, renowned for their biocompatibility and ability to encapsulate hydrophobic drugs. The following protocol utilizes a microfluidic-based rapid mixing technique, which offers superior control over particle size and polydispersity compared to traditional bulk mixing methods.

Causality Behind Experimental Choices:

  • Lipid Composition: The selected lipid mixture provides structural integrity and stealth properties. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) forms the stable lipid bilayer, cholesterol is included to modulate membrane fluidity and stability, and the PEGylated lipid (DSPE-PEG2000) creates a hydrophilic corona that sterically hinders opsonization, thereby prolonging systemic circulation.

  • Microfluidics: A microfluidic system like the NanoAssemblr® platform ensures rapid and homogenous mixing of the lipid and aqueous phases. This controlled precipitation is critical for producing uniformly small nanoparticles, a key factor for in vivo performance.

Experimental Protocol: LNP Formulation

  • Preparation of Lipid Stock Solution (Organic Phase):

    • In a sterile glass vial, dissolve this compound, DSPC, Cholesterol, and DSPE-PEG2000 in absolute ethanol. A typical molar ratio would be 50:10:38.5:1.5 (DSPC:Cholesterol:DSPE-PEG2000:Drug). The final total lipid concentration should be in the range of 10-20 mg/mL.

    • Vortex thoroughly until all components are fully dissolved. This solution constitutes the organic phase.

  • Preparation of Aqueous Phase:

    • Prepare a sterile aqueous buffer, such as citrate buffer (50 mM, pH 4.0). The acidic pH can help in protonating the triazine moiety, potentially aiding in encapsulation.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous buffer into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble, encapsulating the drug into LNPs.

  • Purification and Concentration:

    • The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS, pH 7.4) for 24 hours using a dialysis membrane (10 kDa MWCO) to remove the ethanol and unencapsulated drug.

    • The purified LNP suspension can be concentrated using a centrifugal filter device if necessary.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the formulation at 4°C.

Diagram: LNP Formulation Workflow

LNP_Workflow cluster_prep Phase Preparation cluster_formulation Formulation & Purification cluster_final Final Product organic 1. Organic Phase (Lipids + Drug in Ethanol) mixing 3. Microfluidic Mixing (Flow Rate Ratio 3:1) organic->mixing aqueous 2. Aqueous Phase (Citrate Buffer, pH 4.0) aqueous->mixing dialysis 4. Dialysis vs. PBS (24h, 10 kDa MWCO) mixing->dialysis concentration 5. Concentration (Centrifugal Filter) dialysis->concentration sterilization 6. Sterile Filtration (0.22 µm filter) concentration->sterilization storage 7. Storage at 4°C sterilization->storage

Caption: Workflow for Lipid Nanoparticle (LNP) formulation.

Polymeric Micelles (PMs) Formulation

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a core-shell structure, where the hydrophobic core serves as a reservoir for the encapsulated drug, and the hydrophilic shell provides stability and a stealth-like character in circulation.

Causality Behind Experimental Choices:

  • Polymer Selection: Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA) is a widely used, FDA-approved copolymer. The hydrophobic PLGA block forms the core that encapsulates the triazine drug, while the hydrophilic PEG block forms the shell, providing biocompatibility and extending circulation half-life.

  • Solvent Evaporation Method: This technique is straightforward and effective for encapsulating hydrophobic drugs. The slow removal of the organic solvent allows for the gradual self-assembly of the copolymers into well-defined micelles.

Experimental Protocol: PM Formulation

  • Preparation of Organic Phase:

    • Dissolve 100 mg of PEG-PLGA and 10 mg of this compound in 2 mL of a suitable organic solvent such as acetonitrile.

    • Vortex until a clear solution is obtained.

  • Micelle Formation:

    • Add the organic solution dropwise into 10 mL of deionized water while stirring vigorously.

    • The solution will turn slightly opalescent, indicating the formation of micelles.

  • Solvent Evaporation:

    • Continue stirring the solution in a fume hood for at least 4 hours to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Filter the micellar solution through a 0.45 µm syringe filter to remove any non-incorporated drug aggregates.

    • Further purify and concentrate the sample using a centrifugal filter device (30 kDa MWCO) to remove unencapsulated drug.

  • Lyophilization and Storage:

    • For long-term stability, the purified micelle solution can be lyophilized. Add a cryoprotectant (e.g., 5% w/v trehalose) before freezing.

    • Store the lyophilized powder at -20°C.

Part 2: Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoformulations. The following table summarizes the key characterization parameters and the techniques used for their determination.

ParameterTechniquePurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and the size distribution of the nanoparticles. A PDI < 0.2 is generally considered acceptable.
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the nanoparticles, which is an indicator of colloidal stability.
Morphology Transmission Electron Microscopy (TEM)Provides direct visualization of the nanoparticle shape and size.
Encapsulation Efficiency (%EE) High-Performance Liquid Chromatography (HPLC)Quantifies the amount of drug successfully encapsulated within the nanoparticles.
Drug Loading (%DL) High-Performance Liquid Chromatography (HPLC)Determines the weight percentage of the drug relative to the total weight of the nanoparticle.

Protocol: Determination of Encapsulation Efficiency (%EE)

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle suspension and centrifuge it using a centrifugal filter device (e.g., Amicon® Ultra, 10 kDa MWCO for LNPs, 30 kDa for PMs).

    • The filtrate will contain the unencapsulated (free) drug.

  • Quantification of Free Drug:

    • Quantify the amount of free drug in the filtrate using a validated HPLC method with UV detection at the drug's λmax.

  • Quantification of Total Drug:

    • Take the same initial volume of the non-centrifuged nanoparticle suspension and disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a solvent like methanol or acetonitrile.

    • Quantify the total drug concentration using the same HPLC method.

  • Calculation:

    • %EE is calculated using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100

Part 3: In Vitro Drug Release Studies

In vitro release studies are crucial for predicting the in vivo performance of a drug delivery system. The dialysis bag method is a common and reliable technique for this purpose.

Protocol: In Vitro Drug Release

  • Preparation:

    • Prepare a release medium that mimics physiological conditions (e.g., PBS, pH 7.4, containing 0.5% Tween 80 to ensure sink conditions).

    • Hydrate a dialysis membrane (10-12 kDa MWCO) according to the manufacturer's instructions.

  • Experimental Setup:

    • Pipette 1 mL of the drug-loaded nanoformulation into the dialysis bag and seal both ends.

    • Place the bag into a beaker containing 100 mL of the release medium.

    • Place the beaker in a shaking water bath maintained at 37°C with a constant agitation of 100 rpm.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC-UV method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

Diagram: In Vitro Release Study Workflow

Release_Study_Workflow cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_output Data Output prep_medium 1. Prepare Release Medium (PBS, pH 7.4 + 0.5% Tween 80) load_sample 2. Load Formulation into Dialysis Bag prep_medium->load_sample setup_bath 3. Place in Shaking Water Bath (37°C, 100 rpm) load_sample->setup_bath sampling 4. Withdraw Samples at Time Points setup_bath->sampling replace_medium 5. Replace with Fresh Medium sampling->replace_medium hplc_analysis 6. Analyze Drug Concentration (HPLC) sampling->hplc_analysis replace_medium->hplc_analysis plot_data 7. Plot Cumulative Release vs. Time hplc_analysis->plot_data

Caption: Workflow for in vitro drug release study using the dialysis method.

Part 4: In Vitro Cell-Based Assays

To evaluate the therapeutic potential of the formulated this compound, in vitro cell-based assays are essential. Assuming an anti-cancer application, a cytotoxicity assay using a relevant cancer cell line (e.g., MCF-7 for breast cancer) is a primary step.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles (placebo) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control.

    • Incubate for another 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

Conclusion

This application note provides a detailed framework for the development and characterization of lipid nanoparticles and polymeric micelles for the delivery of this compound. The provided protocols are based on established scientific principles and are designed to be adaptable to specific research needs. Successful implementation of these methodologies will enable a comprehensive preclinical evaluation of this promising compound and pave the way for future translational studies.

References

  • Lipid Nanoparticles for Drug Delivery. Nature Reviews Materials. [Link]

  • Polymeric Micelles for Drug Delivery. Advanced Drug Delivery Reviews. [Link]

  • Dynamic Light Scattering (DLS) for Nanoparticle Characterization. Malvern Panalytical. [Link]

  • MTT Assay for Cell Viability. Nature Protocols. [Link]

  • Microfluidic Preparation of Nanoparticles. Chemical Society Reviews. [Link]

Application Note & Protocols: A Strategic Framework for the Preclinical Animal Evaluation of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, tiered strategy for the initial preclinical animal assessment of 2,4-Diamino-6-butylamino-1,3,5-triazine, a novel s-triazine derivative with an uncharacterized pharmacological and toxicological profile. As a New Chemical Entity (NCE), a systematic, data-driven approach is paramount to ensure safety, define its pharmacokinetic behavior, and establish a basis for any future efficacy studies. The protocols herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] This guide emphasizes scientific rationale, ethical considerations, and the establishment of robust, decision-enabling datasets.

Introduction and Strategic Overview

This compound belongs to the s-triazine class of heterocyclic compounds. While some triazine derivatives are used as herbicides or have shown potential in medicinal chemistry, this specific molecule lacks extensive characterization.[4][5] Therefore, its initial in vivo evaluation must be approached as a foundational safety and profiling exercise.

The experimental design proposed follows a logical, stepwise progression. The primary goals are to:

  • Establish an acute safety profile: Determine the potential for toxicity after a single dose.

  • Characterize the pharmacokinetic (PK) profile: Understand how the animal body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound.

  • Inform dose selection for future studies: Use acute toxicity and PK data to design rational dose-range finding and potential repeat-dose toxicity studies.

This entire process is predicated on the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) , which are embedded in national and international regulations governing animal research.[6][7][8][9] Every effort should be made to minimize animal use and distress while maximizing the scientific value of each study.[10]

Logical Workflow for NCE Animal Studies

The following diagram illustrates the tiered approach, where data from each stage informs the design and execution of the next, ensuring an efficient and ethical research pathway.

NCE_Workflow cluster_0 Phase 1: Acute Safety & Profiling cluster_1 Phase 2: Dose Range Finding cluster_2 Phase 3: Sub-Chronic Evaluation cluster_3 Decision Point Acute_Tox Acute Toxicity Study (OECD 423/425) DRF Dose-Range Finding (e.g., 7-14 day study) Acute_Tox->DRF Provides MTD/ No-Observed-Adverse- Effect Level (NOAEL) PK_Study Single-Dose PK Study (IV & PO) PK_Study->DRF Informs dose levels & exposure margins Sub_Chronic Sub-Chronic Toxicity (e.g., 28-day study) DRF->Sub_Chronic Refines dose selection Decision Go / No-Go for Efficacy Models Sub_Chronic->Decision

Caption: Tiered experimental workflow for initial preclinical evaluation.

Protocol 1: Acute Oral Toxicity Assessment (OECD 423 Method)

Objective: To determine the acute toxicity of this compound after a single oral dose and to classify the substance according to the Globally Harmonised System (GHS).[11] This protocol is based on the OECD Guideline 423 (Acute Toxic Class Method), which uses a stepwise procedure with a small number of animals per step.[11][12]

Scientific Rationale: The Acute Toxic Class Method is chosen over traditional LD50 studies (like the now-obsolete OECD 401) because it significantly reduces the number of animals required while still providing sufficient information for hazard classification.[13] It helps identify a dose range that causes evident toxicity and a dose that causes no effects, which is critical for designing subsequent studies.[12]

Materials:

  • This compound (test article)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The vehicle should be selected based on the compound's solubility and known to be non-toxic.[13]

  • Young, healthy, nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old. Females are often used as they tend to be slightly more sensitive.[12][14]

  • Standard laboratory animal diet and water, available ad libitum.

  • Oral gavage needles and syringes.

  • Calibrated animal balance.

Experimental Protocol:

  • Acclimatization: House animals in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.[12]

  • Dose Selection (Stepwise Procedure):

    • The OECD 423 guideline uses fixed starting doses: 5, 50, 300, and 2000 mg/kg body weight.[12]

    • For a compound with no prior toxicity information, a starting dose of 300 mg/kg is recommended.[12]

  • Dosing - Step 1:

    • Fast animals overnight prior to dosing (food, but not water).

    • Weigh each animal and calculate the precise volume of the dose formulation to administer. The volume should not exceed 1 mL/100g body weight for aqueous solutions.[13]

    • Administer the 300 mg/kg dose to a group of 3 female rats via oral gavage.

  • Observation:

    • Observe animals continuously for the first 30 minutes, periodically during the first 4 hours, and then daily for a total of 14 days.[15]

    • Record all clinical signs of toxicity, including changes in skin/fur, eyes, mucous membranes, respiratory, circulatory, autonomic/central nervous systems, and behavior.[12] Note the time of onset, intensity, and duration of symptoms.

    • Record body weights just before dosing, then on Days 7 and 14.

    • Record any mortalities, including the time of death.

  • Decision & Subsequent Steps: The outcome of the first step determines the next action:

    • If 0 or 1 animal dies: Dose a second group of 3 female rats with the same 300 mg/kg dose.

    • If 2 or 3 animals die: Dose a second group of 3 female rats at a lower dose level (e.g., 50 mg/kg).

    • If 3 animals die: Stop the study and classify the substance.

    • Continue this stepwise procedure until a clear outcome is reached for classification purposes.

  • Terminal Procedures:

    • At the end of the 14-day observation period, humanely euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study) and record any pathological changes.

Data Presentation: Acute Toxicity Observation Table
Dose Group (mg/kg)Animal IDBody Weight (Day 0, g)Clinical Signs (Time of Onset)Mortality (Time)Gross Necropsy Findings
300F1210Piloerection, lethargy (2h)-No abnormal findings
300F2215No abnormal findings-No abnormal findings
300F3212Piloerection (2h), recovered (8h)-No abnormal findings

Protocol 2: Single-Dose Pharmacokinetic (PK) Profiling

Objective: To determine the fundamental pharmacokinetic parameters of this compound in a rodent model following both intravenous (IV) and oral (PO) administration.

Scientific Rationale: A PK study is essential to understand the compound's exposure profile (in vivo).[16] The IV dose reveals information about distribution and elimination (clearance, volume of distribution, half-life), while the PO dose, when compared to the IV data, allows for the determination of oral bioavailability (F%). This information is critical for bridging the gap between the administered dose and the actual systemic exposure, which is fundamental for interpreting toxicity and efficacy data.[17]

Materials:

  • Test article and a validated bioanalytical method (e.g., LC-MS/MS) to quantify the compound in plasma.

  • Young, healthy male rats (e.g., Sprague-Dawley), cannulated (e.g., jugular vein) for serial blood sampling. Using cannulated animals refines the procedure by avoiding multiple stressful sampling events.[18]

  • IV formulation (e.g., in saline with a solubilizing agent like DMSO, if necessary).

  • PO formulation (as used in the toxicity study).

  • Anticoagulant (e.g., K2-EDTA) tubes for blood collection.

  • Centrifuge, pipettes, and storage vials.

Experimental Protocol:

  • Animal Preparation: Use surgically prepared cannulated rats (n=3-5 per group) to facilitate stress-free serial blood sampling.[18] Acclimatize animals post-surgery.

  • Dosing:

    • IV Group: Administer a single bolus dose via the tail vein (e.g., 1-2 mg/kg). The dose should be low and non-toxic.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg). This dose should be selected based on acute toxicity data to be well-tolerated.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL per sample) from the jugular vein cannula at pre-determined time points.[18]

    • Suggested IV time points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Suggested PO time points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Place samples immediately into anticoagulant tubes, mix gently, and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.

    • Harvest the plasma supernatant and store it at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

PK Study Workflow Diagram

PK_Workflow Dosing_IV IV Dosing (n=3-5 rats) Sampling_IV Serial Blood Sampling (IV Timepoints) Dosing_IV->Sampling_IV Dosing_PO PO Dosing (n=3-5 rats) Sampling_PO Serial Blood Sampling (PO Timepoints) Dosing_PO->Sampling_PO Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling_IV->Analysis Sampling_PO->Analysis PK_Calc Calculate PK Parameters (NCA) Analysis->PK_Calc

Caption: Workflow for a single-dose rodent pharmacokinetic study.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionIV Group (Mean ± SD)PO Group (Mean ± SD)
Cmax Maximum observed plasma concentrationN/A (T=0)Value (ng/mL)
Tmax Time to reach CmaxN/AValue (h)
AUC(0-inf) Area under the plasma concentration-time curveValue (hng/mL)Value (hng/mL)
Elimination half-lifeValue (h)Value (h)
CL ClearanceValue (L/h/kg)N/A
Vdss Volume of distribution at steady stateValue (L/kg)N/A
F% Oral BioavailabilityN/AValue (%)

Note: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Synthesis and Next Steps: Designing Future Studies

The data generated from the acute toxicity and initial PK studies are not endpoints in themselves; they are foundational pillars for the rational design of subsequent, more complex studies, such as dose-range finding and sub-chronic toxicity assessments.[19][20]

Key Decision-Making Logic:

  • High Acute Toxicity: If the compound shows high toxicity at low doses (e.g., classified in GHS Category 1 or 2), this may represent a "no-go" decision or necessitate significant chemical modification.

  • Poor Oral Bioavailability (F%): Very low F% might indicate absorption issues. This could prompt formulation development work or suggest that the oral route is not viable for therapeutic use.

  • Rapid Clearance (CL): A high clearance rate suggests the compound is removed from the body quickly, which might require more frequent dosing in future studies to maintain exposure.

The integration of these datasets allows for an informed, evidence-based approach to drug development, fulfilling the principles of scientific integrity and the ethical mandate to optimize animal use in research.[21]

References

  • Three Rs (animal research) - Wikipedia. (n.d.). Wikipedia. [Link]

  • The 3R principles. (n.d.). Max Delbrück Center for Molecular Medicine. [Link]

  • Glossary: Three Rs principle (in animal experimentation). (n.d.). EFSA. [Link]

  • The 3Rs. (n.d.). NC3Rs. [Link]

  • Animal Use Alternatives (3Rs). (n.d.). USDA National Agricultural Library. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987). National Toxicology Program (NTP). [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2010). FDA. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019). FDA. [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Regulations.gov. [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. (n.d.). FDA. [Link]

  • Designing Animal Studies: Key Considerations For Preclinical Research Success. (2024). Prisys Biotech. [Link]

  • Best Practices For Preclinical Animal Testing. (2024). BioBoston Consulting. [Link]

  • FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). ECA Academy. [Link]

  • General Principles of Preclinical Study Design. (n.d.). PMC - NIH. [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2024). FDA. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

  • Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. [Link]

  • Safety Guidelines. (n.d.). ICH. [Link]

  • Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. (n.d.). MDPI. [Link]

Sources

Application Note: Quantitative Analysis of 2,4-Diamino-6-butylamino-1,3,5-triazine in Human Plasma and Urine by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 2,4-Diamino-6-butylamino-1,3,5-triazine in human plasma and urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology employs a straightforward sample preparation procedure based on protein precipitation for plasma and a dilute-and-shoot approach for urine, ensuring high recovery and minimal matrix effects. The UPLC-MS/MS method is designed to provide excellent chromatographic resolution, sensitivity, and specificity for pharmacokinetic, toxicokinetic, and biomonitoring studies. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological robustness and reproducibility.

Introduction

This compound, also known as N2-Butylmelamine, is a chemical compound belonging to the triazine class. Triazine derivatives are utilized in various industrial and agricultural applications, and some have been investigated for their biological activities.[1] Accurate quantification of this compound in biological matrices is essential for assessing exposure, understanding its pharmacokinetic profile, and evaluating potential physiological effects.

The analysis of small molecules in complex biological fluids like plasma and urine presents analytical challenges, including the presence of endogenous interfering substances and the often low concentrations of the target analyte.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[3] This application note provides a comprehensive guide for the determination of this compound, leveraging the power of UPLC-MS/MS.

Analyte Physicochemical Properties (and Analytical Implications)

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method. Key properties of this compound are summarized in Table 1.

PropertyValueImplication for Analytical Method
Chemical Formula C₇H₁₄N₆Provides the basis for calculating the exact mass.
Molecular Weight 182.23 g/mol Used for preparing standard solutions and for mass spectrometer settings.[4]
Synonyms N2-Butylmelamine, 2-Butylamino-4,6-diamino-1,3,5-triazineImportant for comprehensive literature and database searches.
CAS Number 5606-24-6Unique identifier for the compound.
Predicted pKa Basic pKa estimated around 5-6The compound is likely to be protonated in acidic mobile phases, which is ideal for positive ion electrospray ionization and good retention on reversed-phase columns.
Predicted LogP ~0.5 - 1.5Suggests moderate hydrophobicity, suitable for reversed-phase chromatography.

Experimental Design and Rationale

The overall analytical workflow is designed for efficiency, accuracy, and sensitivity. The choice of each step is grounded in established bioanalytical principles.

workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) ISTD_spike Spike with Internal Standard Sample->ISTD_spike Plasma_Prep Protein Precipitation (Plasma) ISTD_spike->Plasma_Prep if Plasma Urine_Prep Dilution (Urine) ISTD_spike->Urine_Prep if Urine Centrifuge Centrifugation Plasma_Prep->Centrifuge Analysis_Ready Analysis-Ready Sample Urine_Prep->Analysis_Ready Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (Optional) Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->Analysis_Ready UPLC UPLC Separation Analysis_Ready->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall analytical workflow from sample preparation to data analysis.

Internal Standard Selection

The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and matrix effects. A suitable SIL-IS would be, for example, this compound-¹³C₃,¹⁵N₃. If a SIL-IS is not available, a structurally similar compound with similar chromatographic and ionization behavior can be used as an analog internal standard. For the purpose of this protocol, we will assume the availability of a suitable internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components.

  • For Human Plasma: Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.[3] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like our target analyte in solution.

  • For Human Urine: A "dilute-and-shoot" approach is often sufficient for urine samples, as they typically have a lower protein content than plasma.[5] Dilution with the mobile phase or a suitable buffer helps to reduce matrix effects and brings the analyte concentration into the linear range of the assay.

Detailed Protocols

Reagents and Materials
  • This compound analytical standard (>98% purity)

  • Stable isotope-labeled or analog internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma and urine (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • UPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the IS and dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Protocol 1: Human Plasma Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS spiking solution (100 ng/mL) and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

Protocol 2: Human Urine Sample Preparation
  • Pipette 50 µL of urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS spiking solution (100 ng/mL).

  • Add 440 µL of 50:50 (v/v) acetonitrile:water.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

sample_prep cluster_plasma Plasma Protocol cluster_urine Urine Protocol P1 50 µL Plasma P2 Add 10 µL IS P1->P2 P3 Add 150 µL ACN P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 U1 50 µL Urine U2 Add 10 µL IS U1->U2 U3 Add 440 µL ACN/Water U2->U3 U4 Vortex U3->U4 U5 Transfer to Vial U4->U5

Caption: Step-by-step sample preparation workflows for plasma and urine.

UPLC-MS/MS Conditions

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended ConditionRationale
UPLC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minA generic gradient to ensure elution of the analyte. Should be optimized.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray (ESI), PositiveThe amino groups on the triazine ring are readily protonated.
MRM Transitions See Table 3For selective and sensitive detection.

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Quantifier) 183.1126.1~15-25
Analyte (Qualifier) 183.199.1~20-30
Internal Standard Dependent on ISDependent on ISOptimize

Rationale for MRM transitions: The precursor ion [M+H]⁺ for C₇H₁₄N₆ is m/z 183.1. A likely fragmentation pathway involves the loss of the butylamino group (C₄H₉N), resulting in a product ion of m/z 126.1. Another possible fragmentation is the loss of the butyl group, leading to a product ion around m/z 99.1. These proposed transitions should be confirmed and optimized by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in Table 4.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Closeness of measured values to the nominal concentration and the variability of replicate measurements.Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.IS-normalized matrix factor within acceptable limits (e.g., 0.85-1.15).
Recovery The efficiency of the extraction process.Consistent and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration within ±15% of the initial concentration.

Conclusion

This application note provides a detailed and scientifically justified framework for the quantification of this compound in human plasma and urine. The proposed UPLC-MS/MS method, combined with efficient sample preparation protocols, offers a robust, sensitive, and selective approach for bioanalytical studies. The provided protocols and parameters serve as a strong starting point for method development and validation in research, clinical, and drug development settings.

References

  • U.S. Food and Drug Administration. (2008). Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds. [Link]

  • Andersen, W. C., Turnipseed, S. B., Karbiwnyk, C. M., Clark, S. B., Madson, M. R., Gieseker, C. M., Miller, R. A., Rummel, N. G., & Reimschuessel, R. (2008). Diagnostic determination of melamine and related compounds in kidney tissue by liquid chromatography/tandem mass spectrometry. Journal of agricultural and food chemistry, 56(12), 4340–4347. [Link]

  • Andersen, W. C., Turnipseed, S. B., Karbiwnyk, C. M., Clark, S. B., Madson, M. R., Gieseker, C. M., Miller, R. A., Rummel, N. G., & Reimschuessel, R. (2008). Diagnostic Determination of Melamine and Related Compounds in Kidney Tissue by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(12), 4340-4347. [Link]

  • Agilent Technologies. (2012). Determination of Melamine and Its Analogues from Powdered Infant Milk Using Polymeric Solid Phase Extraction. [Link]

  • Krontabi, M., Papachristou, E., Trillini, M., Tsiailanis, A. D., Ntellas, P., Olsson, B., & Gika, H. G. (2023). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Molecules (Basel, Switzerland), 28(5), 2398. [Link]

  • ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. [Link]

  • Zhang, Y., Dong, J., Wang, Y., Li, J., & Wu, Y. (2012). Determination of melamine and its analogues in egg by gas chromatography-tandem mass spectrometry using an isotope dilution technique. Analytical and bioanalytical chemistry, 402(2), 901–909. [Link]

  • Jaworek, J., Chaillet, P., Tucholska, K., Biernacka, T., & Gajos, M. (2015). Determination of trimethylamine-N-oxide in combination with L-carnitine and γ-butyrobetaine in human plasma by UPLC/MS/MS. Biomedical chromatography : BMC, 29(11), 1670–1674. [Link]

  • Amodio, A., Yahia, I. S., Ali, A. M., El-Sayed, E., & Al-Mokhtar, M. (2023). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2023(2), M1621. [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]

  • Jaworek, J., Chaillet, P., Tucholska, K., Biernacka, T., & Gajos, M. (2015). Determination of trimethylamine-N-oxide in combination with L-carnitine and γ-butyrobetaine in human plasma by UPLC/MS/MS. Biomedical chromatography : BMC, 29(11), 1670–1674. [Link]

  • Geyer, P. E., Voytik, E., Treit, P. V., & Mann, M. (2019). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100891. [Link]

  • Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Shimadzu. (n.d.). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. [Link]

Sources

Synthesis of Novel 2,4-Diamino-6-butylamino-1,3,5-triazine Analogs: A Platform Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties[1][2][3]. This guide provides a detailed, experience-driven protocol for the synthesis of 2,4-diamino-6-butylamino-1,3,5-triazine and its novel analogs. We delve into the core chemical principles, offering a robust, step-by-step methodology built upon the temperature-controlled sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride. This document is designed for researchers, scientists, and drug development professionals, providing not only a replicable protocol but also the scientific rationale behind key experimental choices, comprehensive characterization techniques, and a platform approach for generating diverse compound libraries.

Introduction: The 1,3,5-Triazine Scaffold

The symmetrical, nitrogen-rich 1,3,5-triazine ring is an electron-deficient heteroaromatic system. This inherent electronic nature makes it an excellent electrophile, particularly when substituted with strong leaving groups like chlorine atoms. The three reactive sites on the cyanuric chloride precursor allow for the introduction of up to three different substituents in a controlled, orthogonal manner[4]. This chemical versatility enables the creation of vast libraries of molecules with tailored properties. Derivatives of 2,4-diamino-1,3,5-triazine have shown promise as kinase inhibitors, anticancer agents, and antimalarials, making synthetic routes to novel analogs highly valuable in modern drug discovery programs[1][2][3][5].

Core Principle: Temperature-Controlled Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthesis of substituted triazines from cyanuric chloride is a classic example of a temperature-controlled sequential reaction. The three chlorine atoms on cyanuric chloride exhibit differential reactivity due to the progressive deactivation of the ring as electron-donating amino groups replace electron-withdrawing chlorine atoms. This provides three distinct temperature windows for selective substitution[6][7].

  • First Substitution (0–5 °C): The triazine ring is highly electrophilic, allowing the first nucleophilic attack to proceed at a low temperature with high efficiency[6][8].

  • Second Substitution (Room Temperature): With one chlorine replaced by an amino group, the ring is less reactive. A higher temperature is required to drive the second substitution to completion[6][7].

  • Third Substitution (Elevated Temperature, 70-100 °C): The di-substituted ring is significantly less electrophilic, necessitating heat to replace the final chlorine atom[6].

This thermodependency is the cornerstone of the synthetic strategy, allowing for the rational design and synthesis of asymmetrically substituted triazines. The reaction proceeds via a nucleophilic attack on the carbon of a C-Cl bond, forming a tetrahedral intermediate (a Meisenheimer-like complex), followed by the restoration of aromaticity through the expulsion of the chloride ion[9][10]. An acid scavenger (a non-nucleophilic base) is required to neutralize the hydrochloric acid (HCl) generated during each step.

G CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MonoSub Monosubstituted Intermediate (4,6-Dichloro-N-butyl-1,3,5-triazin-2-amine) CC->MonoSub DiSub Disubstituted Intermediate (6-Chloro-N2-butyl-1,3,5-triazine-2,4-diamine) MonoSub->DiSub FinalProduct Trisubstituted Product (N2-Butyl-1,3,5-triazine-2,4,6-triamine) DiSub->FinalProduct Nuc1_label Butylamine (R1-NH2) Base (e.g., DIPEA) 0-5 °C Nuc2_label Ammonia (R2-NH2) Base Room Temp. Nuc3_label Ammonia (R3-NH2) Base ~80-100 °C

Diagram 1. Sequential SNAr Mechanism.

Application Protocol I: Synthesis of this compound

This protocol details the synthesis of the parent compound. It is critical to use anhydrous solvents and to prevent moisture from entering the reaction vessel.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Cyanuric Chloride (TCT)≥99%Sigma-Aldrich
n-Butylamine≥99.5%Acros Organics
Ammonia solution7N in MethanolSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99%, anhydrousSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific
AcetoneACS GradeVWR Chemicals
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Round-bottom flasks, magnetic stir bars, dropping funnel, condenser-Standard lab supplier
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigma
Rotary evaporator, vacuum pump-Buchi / Heidolph
Step 1: Synthesis of N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine

Rationale: This first step is performed at 0 °C to ensure selective mono-substitution. Adding the amine dropwise prevents localized heating and the formation of di-substituted byproducts. DIPEA acts as an efficient HCl scavenger without competing as a nucleophile.

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve cyanuric chloride (5.0 g, 27.1 mmol, 1.0 equiv) in 100 mL of anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of n-butylamine (2.7 mL, 27.1 mmol, 1.0 equiv) and DIPEA (5.2 mL, 29.8 mmol, 1.1 equiv) in 30 mL of anhydrous THF.

  • Add the amine/DIPEA solution to the dropping funnel and add it dropwise to the stirred cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C[11].

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours[12].

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (cyanuric chloride) will have a high Rf, while the product will have a lower Rf.

  • Once the reaction is complete, filter the mixture to remove the DIPEA-HCl salt precipitate. Wash the salt with a small amount of cold THF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, a colorless oil or white solid, can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

Rationale: This step introduces two identical amino groups by reacting the dichlorotriazine intermediate with excess ammonia. The reaction is warmed to room temperature and then heated to ensure both remaining chlorine atoms are substituted. A sealed vessel or pressure tube is recommended due to the volatility of ammonia.

  • Transfer the crude N-butyl-4,6-dichloro-1,3,5-triazin-2-amine from Step 1 into a 250 mL pressure-rated flask equipped with a magnetic stir bar.

  • Dissolve the crude intermediate in 80 mL of THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a 7N solution of ammonia in methanol (39 mL, 271 mmol, 10 equiv). The large excess ensures the reaction goes to completion.

  • Seal the flask tightly and allow it to warm to room temperature. Stir at room temperature for 12 hours.

  • Transfer the flask to an oil bath and heat at 80 °C for 24 hours. Caution: Ensure the vessel is properly sealed and placed behind a blast shield.

  • After cooling to room temperature, carefully vent the flask in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid residue contains the desired product and ammonium chloride. This will be purified in the next stage.

Workflow & Process Visualization

G cluster_0 Step 1: Mono-substitution cluster_1 Step 2: Di-substitution cluster_2 Workup & Purification A Dissolve Cyanuric Chloride in anhydrous THF B Cool to 0 °C A->B C Dropwise add Butylamine + DIPEA B->C D Stir at 0 °C for 2h C->D E TLC Monitoring D->E F Filter & Concentrate E->F G Dissolve crude intermediate in THF F->G Crude Intermediate H Add excess Ammonia in Methanol at 0 °C G->H I Seal vessel & stir at RT (12h) then heat at 80 °C (24h) H->I J Cool, Vent & Concentrate I->J K Partition between EtOAc and Water J->K Crude Product L Dry organic layer (Na2SO4) K->L M Recrystallize or perform Column Chromatography L->M N Characterize Pure Product M->N

Diagram 2. Experimental Synthesis Workflow.

Application Protocol II: A Platform Approach for Novel Analog Synthesis

The true power of this methodology lies in its adaptability for creating novel analogs. By replacing butylamine and/or ammonia with different primary or secondary amines, a diverse library of compounds can be synthesized.

General Principle: The nucleophilicity of the amine will dictate the required reaction conditions. Less nucleophilic amines (e.g., anilines) may require longer reaction times or slightly elevated temperatures compared to more nucleophilic aliphatic amines.

StepModification for Analog SynthesisRationale
Step 1 Replace n-butylamine with an alternative amine (R¹-NH₂).This step defines the first substituent on the triazine core.
Step 2 Replace ammonia with two equivalents of a second amine (R²-NH₂).This allows for the synthesis of symmetrical N²,N⁴-disubstituted analogs.
Alternative Step 2 & 3 For asymmetrical analogs, add one equivalent of R²-NH₂ at room temperature, followed by one equivalent of a third amine (R³-NH₂) at elevated temperature.This leverages the temperature-dependent reactivity to create fully asymmetrical triazines[7].

Table of Suggested Amines for Analog Development:

Amine TypeExample NucleophilePotential Biological Relevance
Aliphatic (cyclic)Piperidine, MorpholineOften improves solubility and metabolic stability[6].
Aliphatic (acyclic)Diethylamine, IsopropylamineModulates lipophilicity and steric profile[7].
AromaticAniline, 4-FluoroanilineCan introduce key interactions (e.g., pi-stacking) with biological targets.
Functionalized2-(Pyridin-2-yl)ethanamineIntroduces potential metal-chelating sites or additional H-bond donors/acceptors[9][13].

Purification & Quality Control

  • Aqueous Workup: Take the crude solid from Step 2 and suspend it in a mixture of 100 mL of ethyl acetate and 100 mL of water. Stir vigorously for 15 minutes. The desired product will move into the organic layer, while the inorganic salts (ammonium chloride) will dissolve in the aqueous layer.

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • Recrystallization (Preferred): The product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

    • Column Chromatography: If recrystallization is ineffective, purify the crude solid via silica gel column chromatography, using a gradient elution of methanol in dichloromethane (e.g., 2% to 10% MeOH).

Characterization & Data Interpretation

Confirm the identity and purity of the final compounds using standard analytical techniques. For the parent compound, this compound, the following data are expected.

TechniqueExpected Results & Interpretation
¹H NMR Signals corresponding to the butyl chain protons (triplet ~0.9 ppm, multiplets ~1.3-1.5 ppm, quartet ~3.3 ppm). Broad signals for the NH₂ and NH protons, which may be exchangeable with D₂O. The integration of the signals should match the number of protons.
¹³C NMR Signals for the four distinct carbons of the butyl group. Three signals in the aromatic region (~165-170 ppm) corresponding to the triazine ring carbons[14].
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion [M+H]⁺. For C₇H₁₄N₆, the calculated m/z would be 183.1307. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm[11].
FT-IR Characteristic N-H stretching vibrations (~3100-3400 cm⁻¹). C=N stretching of the triazine ring (~1500-1600 cm⁻¹)[15][16].
Melting Point A sharp melting point indicates high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Extend reaction time and re-monitor by TLC.
Mixture of products in Step 1 Reaction temperature was too high, leading to di-substitution.Maintain strict temperature control at 0-5 °C. Ensure slow, dropwise addition of the amine.
Incomplete reaction in Step 2 Insufficient heating or reaction time; inefficient sealing of the vessel.Ensure the pressure vessel is properly sealed. Extend the heating time to 36 or 48 hours.
Product is an insoluble oil Product may be impure or has low crystallinity.Attempt purification by column chromatography instead of recrystallization.

Safety Precautions

  • Cyanuric Chloride: Is a fuming solid and is corrosive and a lachrymator. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles[17].

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each amine used.

  • Pressure Reactions: Reactions in sealed vessels pose an explosion risk if not handled correctly. Use a pressure-rated vessel and always perform the heating step behind a blast shield.

Conclusion

This guide provides a comprehensive and adaptable platform for the synthesis of this compound and a diverse range of its analogs. By understanding and applying the principles of temperature-controlled sequential substitution, researchers can efficiently generate novel chemical entities for screening in drug discovery and other scientific applications. The emphasis on robust protocols, mechanistic understanding, and thorough characterization ensures the generation of high-quality, reliable data.

References

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX via PubMed Central (PMC). [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. Molecules. [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. ResearchGate. [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. R Discovery. [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Molecules. [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances. [Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry. [Link]

  • Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayan Journal of Chemistry. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. [Link]

  • Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances. [Link]

  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank. [Link]

  • Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and spectral characterization of novel 1,3,5 triazines derivative with substituted amines. International Journal of Advanced Chemistry Research. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules via PubMed Central (PMC). [Link]

  • Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. Scientific Reports via PubMed Central (PMC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-diamino-6-butylamino-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this and related substituted triazines. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction yields and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two main established methods for the synthesis of this compound:

  • Sequential Nucleophilic Substitution of Cyanuric Chloride: This is the most common and versatile method. It involves the stepwise replacement of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia and butylamine. The key to this synthesis is careful temperature control, as the reactivity of the chlorine atoms decreases with each substitution.[1][2][3] The first substitution is typically carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[2][3]

  • Reaction of Dicyandiamide with a Nitrile Precursor: A greener alternative involves the reaction of dicyandiamide with the appropriate nitrile under microwave irradiation.[4][5] This method often requires shorter reaction times and uses less solvent.[5]

Q2: Why is temperature control so critical in the cyanuric chloride method?

Temperature control is paramount because the three chlorine atoms on the triazine ring have different reactivities. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second chlorine is less reactive and typically requires room temperature for substitution. The final chlorine is the least reactive and needs higher temperatures (reflux) for displacement.[2][3] Failure to control the temperature can lead to a mixture of mono-, di-, and tri-substituted products, significantly reducing the yield of the desired compound and complicating purification.

Q3: What is the role of an acid scavenger in the reaction?

During the nucleophilic substitution of cyanuric chloride with amines, hydrochloric acid (HCl) is liberated.[2] This acid can protonate the amine nucleophile, rendering it unreactive. Therefore, an acid scavenger, such as sodium carbonate, sodium bicarbonate, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl as it is formed.[2][3][6] This maintains the concentration of the free amine nucleophile and drives the reaction to completion.

Q4: How can I purify the final product?

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and salts. Common purification techniques for amino-substituted triazines include:

  • Recrystallization: This is a common method for purifying solid compounds.

  • Flash Chromatography: This technique is effective for separating the desired product from impurities with different polarities.[7]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, semi-preparative HPLC is a powerful tool. It allows for the separation of closely related impurities from the final product.[8]

Q5: What analytical techniques are recommended for characterizing this compound?

To confirm the identity and purity of the synthesized compound, a combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[9][10][11]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H and C=N bonds).[9][11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]

  • Elemental Analysis: To determine the elemental composition of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of substituted triazines. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Explanation Recommended Solution(s)
Incorrect Reaction Temperature As highlighted in the FAQs, the stepwise substitution of cyanuric chloride is highly temperature-dependent.[2][3] Using a temperature that is too low may prevent the reaction from proceeding, while a temperature that is too high can lead to the formation of undesired polysubstituted byproducts.Strictly monitor and control the reaction temperature at each step. For the first amination (with ammonia or butylamine), maintain the temperature at 0-5 °C. For the second amination, allow the reaction to proceed at room temperature. For the final substitution, reflux may be necessary.
Inactive Nucleophile The amine nucleophiles (ammonia and butylamine) may have been protonated by the HCl generated during the reaction, rendering them inactive.[2]Ensure an adequate amount of an appropriate acid scavenger (e.g., Na₂CO₃, NaHCO₃, TEA) is present in the reaction mixture to neutralize the HCl as it forms.[2][3]
Impure Starting Materials Impurities in the cyanuric chloride, ammonia, or butylamine can interfere with the reaction. Water in the solvents or reagents can lead to hydrolysis of cyanuric chloride.[12]Use high-purity, dry reagents and solvents. Cyanuric chloride is sensitive to moisture and should be handled accordingly.[13][14]
Suboptimal Solvent The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.Acetone, tetrahydrofuran (THF), and 1,4-dioxane are commonly used solvents for this type of reaction.[2][6] If solubility is an issue, consider using a solvent mixture.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate.
Problem 2: Presence of Multiple Products in the Final Mixture
Potential Cause Explanation Recommended Solution(s)
Lack of Temperature Control As mentioned previously, poor temperature control is a primary cause of obtaining a mixture of mono-, di-, and tri-substituted triazines.[2][3]Implement precise temperature control for each substitution step. Use an ice bath for the first substitution and monitor the internal reaction temperature closely.
Incorrect Stoichiometry Using an excess of the amine nucleophile can favor the formation of polysubstituted products.Carefully control the stoichiometry of the reactants. For each step, use a stoichiometric amount or a slight excess of the amine.
Hydrolysis of Chloro-triazine Intermediates The presence of water can lead to the hydrolysis of the C-Cl bonds on the triazine ring, resulting in the formation of hydroxy-triazine byproducts.[13]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Experimental Protocols

Synthesis of this compound from Cyanuric Chloride

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-Butylamino-4,6-dichloro-1,3,5-triazine

  • Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5 °C.[15]

  • In a separate flask, prepare a solution of n-butylamine (1 equivalent) and an acid scavenger such as diisopropylethylamine (DIPEA) or sodium carbonate (2 equivalents) in acetone.

  • Slowly add the butylamine solution to the stirred solution of cyanuric chloride, ensuring the temperature does not rise above 5 °C.[15]

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the intermediate can be isolated or used directly in the next step.

Step 2: Synthesis of this compound

  • To the solution containing 2-butylamino-4,6-dichloro-1,3,5-triazine, add an excess of aqueous ammonia.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • For the final substitution, the reaction mixture may need to be heated to reflux to drive the reaction to completion.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Verify Temperature Control Step 1: 0-5°C Step 2: RT Step 3: Reflux start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_reagents Assess Reagent Quality Purity of Cyanuric Chloride & Amines Anhydrous Solvents check_scavenger Confirm Acid Scavenger Presence & Stoichiometry e.g., Na₂CO₃, TEA check_time Evaluate Reaction Time Monitor by TLC reagents_ok Reagents Pure & Dry? temp_ok->reagents_ok Yes adjust_temp Adjust Temperature Control temp_ok->adjust_temp No scavenger_ok Scavenger Adequate? reagents_ok->scavenger_ok Yes purify_reagents Use Pure/Dry Reagents reagents_ok->purify_reagents No time_ok Reaction Complete? scavenger_ok->time_ok Yes add_scavenger Add/Optimize Scavenger scavenger_ok->add_scavenger No increase_time Increase Reaction Time time_ok->increase_time No success Yield Improved time_ok->success Yes adjust_temp->success purify_reagents->success add_scavenger->success increase_time->success

Caption: Troubleshooting workflow for low yield.

Synthesis Pathway from Cyanuric Chloride

synthesis_pathway cyanuric_chloride Cyanuric Chloride intermediate 2-Butylamino-4,6-dichloro- 1,3,5-triazine cyanuric_chloride->intermediate + Butylamine 0-5°C, Acid Scavenger product 2,4-Diamino-6-butylamino- 1,3,5-triazine intermediate->product + Ammonia RT to Reflux

Caption: Synthesis of this compound.

References

  • BenchChem. (n.d.). Troubleshooting low yield in triazine cyclotrimerization reactions.
  • (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.).
  • Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (n.d.).
  • (n.d.).
  • Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. (n.d.).
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (n.d.). PubMed Central.
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central.
  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. (n.d.). troindia.
  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. (n.d.). ChemRxiv.
  • Process for the substitution of chlorine atoms of cyanuric chloride. (n.d.).
  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (n.d.). MDPI.
  • (n.d.). CYANURIC CHLORIDE.
  • Cyanuric chloride. (n.d.). Wikipedia.
  • Process for the substitution of chlorine atoms of cyanuric chloride. (n.d.).
  • Process for reacting cyanuric chloride with ammonia or with amines. (n.d.).
  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Cyanuric Acid and Cyanuric Chloride. (n.d.).
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine deriv
  • Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine deriv
  • Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine deriv
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.).
  • Rapid, Semi-automated Convergent Synthesis of Low Generation Triazine Dendrimers using Microwave Assisted Reactions. (n.d.).
  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (n.d.). MDPI.
  • Synthesis of 2,4-bis(butylamino)-6-chloro-1,3,5-triazine 12. (n.d.).
  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (n.d.). Journal of Advanced Scientific Research.
  • (n.d.). Serinolic amino-s-triazines. ElectronicsAndBooks.
  • 2,4-Diamino-6-phenyl-1,3,5-triazine 97%. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,4-Diamino-6-butylamino-1,3,5-triazine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Diamino-6-butylamino-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro and cell-based assays. Poor aqueous solubility is a frequent challenge that can lead to inconsistent data, underestimated compound activity, and unreliable structure-activity relationships (SAR).[1][2] This guide provides structured troubleshooting advice, detailed protocols, and the scientific rationale behind these strategies to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?

This phenomenon, commonly known as "crashing out," is the most frequent issue for compounds with low aqueous solubility.[3] While this compound, like many s-triazine derivatives, is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced to an aqueous environment.[4] The DMSO concentration is instantly lowered upon dilution, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.[1][3] This leads to an unknown and variable effective concentration in your assay, compromising the results.[5]

Q2: What is the best solvent to prepare a stock solution of this compound?

For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its powerful ability to dissolve a wide range of organic molecules.[2][6][7] It is standard practice to prepare a high-concentration stock (e.g., 10-30 mM) in 100% DMSO.[1][8] For highly insoluble compounds, N,N-Dimethylformamide (DMF) can be considered, but it exhibits higher toxicity in cell-based assays.[7] Always perform a small-scale solubility test first.

Q3: How much DMSO is acceptable in my final assay volume?

High concentrations of DMSO can be toxic to cells and interfere with assay components.[6] It is critical to keep the final concentration of DMSO in the assay as low as possible. A widely accepted upper limit for most cell-based assays is 0.5% (v/v) .[3][6] Some sensitive assays may even require ≤0.1%. Always include a vehicle control in your experiments containing the same final DMSO concentration as your test wells to account for any solvent effects.[6]

Q4: My assay results are highly variable between experiments. Could this be a solubility issue?

Yes, inconsistent results are a classic indicator of poor solubility.[2][5] If the compound precipitates in the assay plate—which may not always be visible to the naked eye—the actual concentration of the dissolved, active compound will vary from well to well and from experiment to experiment.[5] Factors like minor temperature fluctuations, incubation times, and the specific batch of media or buffer can influence the degree of precipitation.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is measured after a long incubation period where the solution has reached a stable state with any excess solid.

  • Kinetic Solubility measures the concentration of a compound that remains in solution under specific, time-limited conditions, such as those found in a typical biological assay.[1] It is determined by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration before it has had time to equilibrate and precipitate.[1]

For most high-throughput screening and in vitro assays, kinetic solubility is the more relevant parameter as it better reflects the non-equilibrium conditions of the experiment.[1]

Troubleshooting Guide: A Stepwise Approach to Solving Solubility Issues

If you encounter precipitation or suspect solubility is affecting your results, follow this systematic troubleshooting workflow.

Step 1: Optimize the Stock Solution Preparation

Before modifying your assay buffer, ensure the compound is fully dissolved in your stock solvent.

  • Protocol for Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile tube.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 20 mM).

    • Gently vortex the tube to mix.[6]

    • If dissolution is slow, use a water bath sonicator for 5-10 minutes.[6]

    • Gentle warming in a 37°C water bath can also be effective, but use caution as heat can degrade some compounds.[6]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[6][9]

Step 2: Refine the Dilution Method

A single, large dilution step is more likely to cause precipitation. A gradual process is often more successful.

G

Step 3: Modify the Aqueous Assay Buffer

If the above steps are insufficient, you may need to alter the composition of your final assay buffer to increase the kinetic solubility of the compound.

The structure of this compound contains multiple basic nitrogen atoms. Its aqueous solubility is therefore expected to be highly pH-dependent.[10][11]

  • Rationale: In acidic conditions (lower pH), the amino groups become protonated, acquiring a positive charge. This increased polarity enhances the interaction with water molecules, thereby increasing solubility.

  • Action:

    • Determine the pKa of your compound if possible.

    • Systematically test the solubility of the compound in a series of buffers with decreasing pH values (e.g., from pH 7.4 down to pH 6.0).

    • Ensure that the altered pH is compatible with your assay system (e.g., enzyme activity, cell viability). The Henderson-Hasselbalch equation can provide a rough estimate, but empirical testing is necessary as behavior can be compound-specific.[10]

Excipients can be added to the assay buffer to create a more favorable environment for the compound.

Excipient TypeExamplesRecommended Starting Conc.Assay CompatibilityMechanism of Action
Surfactants Tween-20, Triton X-1000.01% - 0.05% (v/v)Biochemical/Enzymatic Assays ONLY .[12] Toxic to cells.Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
Cyclodextrins Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD)1-10 mMGenerally well-tolerated in cell-based assays.[13]Cyclic oligosaccharides with a hydrophobic inner cavity that encapsulates the drug molecule, while the hydrophilic exterior maintains aqueous solubility.[13][14][15]
  • Experimental Protocol: Testing Cyclodextrin Enhancement

    • Prepare a series of your standard assay buffers containing different concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10 mM).

    • Create a 96-well plate with these buffers.

    • Add a small, fixed volume of your high-concentration DMSO stock to each well (e.g., 1 µL of 10 mM stock into 199 µL of buffer for a final concentration of 50 µM).

    • Incubate for a relevant time period (e.g., 1-2 hours) at the assay temperature.

    • Measure the turbidity of the solutions using a plate reader at a high wavelength (e.g., >600 nm) to detect light scattering from precipitated particles.[16] The lowest turbidity reading indicates the optimal cyclodextrin concentration.

G

Final Checklist for Assay Success

By systematically applying these principles and protocols, researchers can effectively mitigate the challenges posed by the poor aqueous solubility of this compound, leading to more accurate and reliable assay data.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Shapiro, A. B. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Popa-Burke, I., & Russell, J. (2014).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH.
  • Di, L., & Kerns, E. H. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Alexander, K. (2014). How to enhance drug solubility for in vitro assays?.
  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Madsen, C. G., & Holm, R. (2012). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Popescu, C., & Su, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.
  • Jenita, M. J. (2024).
  • Tasić, L., & Petrović, S. (2025). Study of pH-dependent drugs solubility in water.

Sources

Technical Support Center: Crystallization of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2,4-Diamino-6-butylamino-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of obtaining high-quality crystalline material. As your partner in scientific advancement, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound. The solutions provided are based on established crystallization principles and practical laboratory experience.

Q1: My compound "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solution is highly supersaturated, and the temperature at which the compound becomes insoluble is above its melting point in the chosen solvent. The resulting oil is often an amorphous, impure state of your compound.

Causality and Solution Workflow:

The primary drivers for oiling out are excessive supersaturation and a large difference in solubility at high and low temperatures. The key is to control the rate at which supersaturation is achieved.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Add more solvent to the oiled-out mixture and gently heat until the oil redissolves completely. This reduces the overall concentration.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or a Dewar flask can facilitate this. Avoid transferring the hot solution directly to an ice bath.

  • Seed Crystals: If you have a small amount of crystalline material, introduce a seed crystal into the slightly cooled, saturated solution to encourage nucleation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites.

Long-Term Strategy:

  • Solvent Selection: The ideal solvent will exhibit moderate solubility at elevated temperatures and low solubility at room temperature or below. Avoid solvents in which the compound is excessively soluble when hot, as this often leads to oiling out. A solvent mixture, such as ethanol/water or acetone/hexane, can be effective. You would dissolve the compound in the "good" solvent (e.g., ethanol) and slowly add the "anti-solvent" (e.g., water) until turbidity is observed, then heat to clarify and cool slowly.

Q2: I'm not getting any crystals, even after the solution has cooled to room temperature and been in the fridge overnight. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation energy barrier has not been overcome.

Causality and Solution Workflow:

For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If the compound is too soluble in the chosen solvent even at low temperatures, or if the initial concentration is too low, crystallization will not initiate.

Troubleshooting Steps:

  • Induce Nucleation:

    • Seed Crystals: Add a small, pure crystal of this compound.

    • Scratching: As mentioned previously, scratching the flask can create nucleation sites.

  • Increase Supersaturation:

    • Slow Evaporation: Loosely cover the flask with parafilm punctured with a few small holes and leave it in a fume hood. The slow evaporation of the solvent will gradually increase the concentration.[1]

    • Reduce Solvent Volume: If the compound is stable at elevated temperatures, you can gently heat the solution and evaporate some of the solvent to increase the concentration before attempting to cool it again.

  • Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy. Then, add a small amount of the "good" solvent back to clarify the solution and allow it to cool slowly.

  • Re-evaluate Your Solvent Choice: It's possible the solvent you've chosen is too good at dissolving your compound. Refer to the solvent screening protocol below to find a more suitable system.

Q3: The crystals I've obtained are very small, like a fine powder, and they seem impure. How can I get larger, purer crystals?

A3: The formation of very small crystals or a powder is often a result of rapid crystallization from a highly supersaturated solution. This rapid precipitation can trap impurities within the crystal lattice.

Causality and Solution Workflow:

The goal is to slow down the crystallization process to allow for the orderly growth of crystals, which naturally excludes impurities.

Strategies for Improvement:

  • Slower Cooling: This is the most critical factor. A slower cooling rate reduces the degree of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.

  • Reduce Initial Concentration: Start with a less concentrated solution. While this may reduce your initial yield, the purity of the crystals will be significantly higher. A second crystallization of the mother liquor can recover more product.

  • Hot Filtration: If your crude material contains insoluble impurities, perform a hot gravity filtration of the dissolved solution before allowing it to cool. This removes particulate matter that could act as unwanted nucleation sites.

  • Iterative Recrystallization: For achieving high purity, one or two rounds of recrystallization may be necessary. Dissolve the obtained crystals in fresh, hot solvent and repeat the slow cooling process.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the crystallization of this compound?

A: Based on the structure, which contains both polar amino groups and a nonpolar butyl chain, a good starting point would be polar protic solvents like ethanol or methanol . These solvents are likely to dissolve the compound when hot and have reduced solubility upon cooling. Solvent mixtures, such as ethanol/water , acetone/water , or ethyl acetate/hexane , are also excellent candidates and offer fine-tuned control over solubility. A systematic solvent screening is highly recommended.

Q: How does pH affect the crystallization of this compound?

A: this compound has basic amino groups. The pH of the solution can significantly impact its solubility.

  • Acidic Conditions: In an acidic solution, the amino groups will be protonated, forming a salt. This salt will have very different solubility characteristics, often being more soluble in polar solvents like water. Crystallization under acidic conditions may require a different solvent system or could be used as a purification strategy to remove non-basic impurities.

  • Neutral/Basic Conditions: In neutral or slightly basic solutions, the compound will be in its free base form. For most organic solvents, crystallization is typically performed under these conditions. Ensure that no acidic impurities are present from previous synthetic steps, as they can interfere with crystallization.

Q: My compound appears to be degrading during heating for dissolution. What should I do?

A: If you suspect thermal degradation, avoid prolonged heating.

  • Choose a Lower Boiling Solvent: Select a solvent that will dissolve your compound at a lower temperature.

  • Room Temperature Methods: Utilize crystallization methods that do not require heating, such as:

    • Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature and allow the solvent to evaporate slowly.[1]

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.

    • Solvent Layering: Carefully layer an anti-solvent on top of a solution of your compound. Crystallization will occur at the interface as the solvents slowly mix.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol will help you identify the optimal solvent or solvent system for your crystallization.

Materials:

  • Small test tubes or vials

  • Your crude this compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Hot plate or sand bath

  • Ice bath

Procedure:

  • Place a small amount (approx. 20-30 mg) of your compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature. A good solvent for recrystallization should show low solubility at this stage.

  • For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture while adding more solvent dropwise until the solid just dissolves.

  • Allow the hot solutions to cool slowly to room temperature.

  • Observe which solvents yield good quality crystals upon cooling.

  • Place the tubes that have shown crystal formation in an ice bath to maximize the yield.

  • Evaluate the quality and quantity of the crystals formed to select the best solvent.

Solvent Type Examples Expected Solubility Behavior for this compound
Polar Protic Water, Ethanol, MethanolLikely to be a good choice. Expect higher solubility with heat. Water may act as an anti-solvent with alcohols.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood candidates. May require a non-polar anti-solvent like hexane or heptane.
Non-Polar Hexane, Heptane, TolueneLikely to have low solubility. Can be used as anti-solvents.
Chlorinated Dichloromethane, ChloroformMay be too good a solvent, but could work in a solvent/anti-solvent system.
Protocol 2: Standard Cooling Recrystallization

This is a general procedure once a suitable solvent has been identified.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions and heat the mixture to boiling (using a boiling chip or magnetic stirring). Continue adding the hot solvent until the compound just dissolves completely.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Visualizing the Troubleshooting Process

To aid in your decision-making, the following workflow outlines the key steps in troubleshooting common crystallization issues.

Caption: A workflow for troubleshooting common crystallization problems.

References

  • Maiyam Group. (2026).
  • University of Colorado Boulder. (n.d.).
  • Mettler Toledo. (n.d.).
  • BenchChem. (2025).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • IMSERC. (n.d.).
  • Bocan, K. A., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 23(10), 2198-2207.
  • Ferreira, M. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1076.
  • Kanagathara, N., et al. (2011). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Archives of Physics Research, 2(4), 133-141.
  • TCI Chemicals. (2024). This compound.
  • Chem-Impex. (n.d.). 1,3,5-triazine-2,4-dithiol - 6-(Dibutylamino)-.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.

Sources

Technical Support Center: Optimizing Derivatization of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the derivatization of 2,4-Diamino-6-butylamino-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring you achieve higher yields, purity, and reproducibility.

Overview of Derivatization

The this compound scaffold is a versatile starting material, offering three distinct amino groups for functionalization. The primary amino groups (-NH₂) exhibit different reactivity compared to the secondary butylamino group (-NH-butyl), largely influenced by steric hindrance and electronic effects. The most common derivatization is N-acylation , a fundamental transformation for creating amide bonds, which are ubiquitous in pharmaceuticals.[1][2]

This guide focuses on optimizing the selective mono-acylation of one of the primary amino groups, a common objective in medicinal chemistry to modulate the compound's properties.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the derivatization of this compound in a direct question-and-answer format.

FAQ 1: I am getting very low or no yield of my desired product. What are the likely causes?

Answer: Low or no product yield is a frequent challenge that can typically be traced back to a few key areas.[3] It's crucial to systematically evaluate each possibility.

Possible Causes & Solutions:

  • Reagent Quality & Stability: The purity of your starting triazine and the acylating agent is paramount. Hydrazine derivatives and other reactive reagents can degrade over time.[3] Always use freshly opened or properly stored reagents. The presence of moisture is a common culprit, as it can hydrolyze reactive acylating agents (like acid chlorides) or activated intermediates.[3][4]

    • Action: Use anhydrous solvents and consider drying your glassware thoroughly. If using a coupling agent like EDC for a carboxylic acid, ensure strictly anhydrous conditions.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many acylation reactions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature.[5] Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessive heat can cause degradation of the starting material or the product.[3][6]

    • Action: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is stalled, consider extending the time or moderately increasing the temperature (e.g., to 40-60°C).[3][4]

  • Incorrect Stoichiometry or pH: The molar ratios of reactants are vital. A slight excess (1.1-1.5 equivalents) of the acylating agent is often used to drive the reaction to completion.[3] For acylations that produce acid (e.g., using an acid chloride), a non-nucleophilic base like triethylamine (TEA) or N-methylmorpholine (NMM) is required to neutralize the acid and facilitate the reaction.[5]

    • Action: Ensure precise measurement of all reagents. Verify that at least one equivalent of base is present for every equivalent of acid produced.

G start Low or No Product Yield reagent 1. Check Reagent Quality (Purity, Stability, Moisture) start->reagent conditions 2. Evaluate Reaction Conditions (Temp, Time, pH, Stoichiometry) reagent->conditions sub_reagent1 Use Anhydrous Solvents reagent->sub_reagent1 sub_reagent2 Run Control with Known Good Reagents reagent->sub_reagent2 monitoring 3. Analyze Reaction Monitoring (TLC, LC-MS) conditions->monitoring sub_cond1 Optimize Temperature Gradient (e.g., 0°C -> RT) conditions->sub_cond1 sub_cond2 Ensure Base is Present to Neutralize Acid conditions->sub_cond2 workup 4. Review Workup & Purification (Extraction pH, Column Polarity) monitoring->workup sub_mon1 Is Starting Material Consumed? monitoring->sub_mon1 sub_mon2 Is a New Spot Forming? monitoring->sub_mon2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Triazine & Base in Anhydrous Solvent prep2 Cool to 0°C prep1->prep2 react1 Add Acid Chloride Dropwise (1.0 equiv) prep2->react1 react2 Stir at 0°C, then Warm to Room Temp react1->react2 react3 Monitor by TLC react2->react3 workup1 Aqueous Quench & Extraction react3->workup1 workup2 Wash with NaHCO₃ & Brine workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Purify via Column Chromatography workup3->purify G Triazine-NH₂ Triazine-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Triazine-NH₂->Intermediate Nucleophilic Attack R-CO-Cl Acid Chloride (Electrophile) R-CO-Cl->Intermediate Product Triazine-NH-CO-R (Amide Product) + HCl Intermediate->Product Collapse & Chloride Leaves

Sources

Technical Support Center: Scaling Up 2,4-Diamino-6-butylamino-1,3,5-triazine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 2,4-Diamino-6-butylamino-1,3,5-triazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. The information is structured in a question-and-answer format to directly address potential issues, from bench-scale synthesis to pilot-plant production.

Section 1: Synthesis Overview & Key Mechanistic Concepts

The industrial synthesis of substituted triazines, including this compound, predominantly relies on the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] This process is highly versatile but requires precise control over reaction conditions to achieve high yield and purity.

The core principle involves a stepwise reaction where the high electrophilicity of the carbon atoms in the triazine ring facilitates attack by nucleophiles like amines.[2] However, with each substitution, the ring becomes less electrophilic, making subsequent reactions progressively more difficult. This decreasing reactivity is the central challenge that must be managed during synthesis.[2]

Typical Synthetic Workflow

The synthesis is a multi-step, one-pot process where temperature control is paramount. The general workflow involves reacting cyanuric chloride with the appropriate amines in a specific order and at distinct temperatures.

Synthetic Workflow cluster_reagents1 Reagents for Step 1 cluster_reagents2 Reagents for Step 2 CC Cyanuric Chloride (TCT) Intermediate1 2,4-Dichloro-6-butylamino- 1,3,5-triazine CC->Intermediate1 Step 1: ~0°C Butylamine 1. Butylamine (1 eq) 2. Base (e.g., DIPEA) Solvent (e.g., Acetone) Product 2,4-Diamino-6-butylamino- 1,3,5-triazine Intermediate1->Product Step 2: Room Temp to 60°C Ammonia 1. Ammonia (≥2 eq) 2. Base (Higher Temperature) Purification Work-up & Purification (Quench, Filter, Recrystallize) Product->Purification FinalProduct Final Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most established route starts with cyanuric chloride and involves a three-step sequential substitution of its chlorine atoms with one butylamine group and two amino groups.[1][3] An alternative "green" method using dicyandiamide and nitriles exists but is less common in diverse industrial applications.[4][5]

Q2: Why is strict temperature control so critical in this synthesis?

The reactivity of the chlorine atoms on the triazine ring is highly temperature-dependent.[6] Each substitution makes the ring less reactive, requiring more energy for the next step. Following an established temperature profile is crucial to prevent side reactions.

  • Too Low Temperature: The reaction may stall, especially during the second or third substitution.[2]

  • Too High Temperature: This can lead to over-substitution (e.g., forming di-butylamino species), reaction with the solvent, or formation of impurities.

Table 1: Empirical Rules for Sequential Substitution of Cyanuric Chloride

Substitution Step Typical Nucleophile Recommended Temperature Range Rationale
First Chlorine Primary/Secondary Amine 0°C or lower Cyanuric chloride is highly reactive; low temperature ensures mono-substitution and prevents runaway reactions.[6]
Second Chlorine Primary/Secondary Amine Room Temperature (~20-40°C) The dichloro-triazine intermediate is less reactive, requiring more thermal energy.[6][7]

| Third Chlorine | Strong Nucleophile (Ammonia) | Elevated Temperature (>60°C) | The monochloro-triazine intermediate is the least reactive, often requiring heat to drive the reaction to completion.[2] |

Q3: What are the primary safety concerns during scale-up?

The primary safety concern is the evolution of hydrogen chloride (HCl) gas as a byproduct of the substitution reaction. This is an acidic and corrosive gas. The reaction is typically run in the presence of a base (an "HCl acceptor") to neutralize the HCl as it forms, creating a salt that can be filtered off.[6] Additionally, the reactions can be exothermic, requiring careful monitoring and cooling capacity in the reactor to prevent thermal runaway.

Section 3: Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and scale-up process.

Problem Area: Low Product Yield & Reaction Stalling

Q: My reaction yield is poor, and HPLC/TLC analysis indicates a significant amount of unreacted chlorinated intermediates. What went wrong?

This is a common issue and usually points to one of three areas: insufficient activation for later-stage substitutions, improper stoichiometry, or premature quenching.

Answer & Solutions:

  • Insufficient Thermal Energy: The third substitution (introducing the second amino group) is significantly harder than the first two due to the reduced electrophilicity of the monochloro-diamino intermediate.[2] If the reaction stalls, it's likely the temperature is too low for this final step.

    • Solution: After confirming the completion of the second substitution via in-process control (e.g., TLC, HPLC), gradually increase the reaction temperature to 60°C or higher to drive the final substitution.[2]

  • Incorrect Stoichiometry of Base: An acid scavenger (like DIPEA, triethylamine, or sodium hydroxide) is essential to neutralize the HCl produced. If there is insufficient base, the reaction mixture will become acidic. This protonates the amine nucleophiles, rendering them inactive and stalling the reaction.

    • Solution: Ensure at least one equivalent of base is used for each equivalent of amine added. Using a slight excess (1.05-1.1 eq) can be beneficial.

  • Hydrolysis of Starting Material: Cyanuric chloride is sensitive to moisture and can hydrolyze, especially at elevated temperatures, to form cyanuric acid and its derivatives, which are unreactive in this synthesis.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.

Problem Area: Product Purity

Q: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity formation is often a result of poor control over reaction conditions, particularly temperature and stoichiometry.

Answer & Solutions:

  • Over-Substituted Byproducts (e.g., 2-Amino-4,6-di(butylamino)-1,3,5-triazine): This occurs if the temperature is too high during the initial addition of butylamine or if excess butylamine is used.

    • Prevention: Add the butylamine slowly to a cooled solution (0°C) of cyanuric chloride.[8] Use precisely one equivalent of butylamine.

  • Hydrolysis Products (Oxytriazines): The presence of water can lead to the substitution of chlorine atoms with hydroxyl groups, forming species like ammeline and ammelide.[9] These impurities can be difficult to remove.

    • Prevention: As mentioned, strictly anhydrous conditions are key. If aqueous ammonia is used, the reaction conditions must be carefully optimized to favor amination over hydrolysis.

  • Residual Chlorinated Intermediates: These are present if the reaction is not driven to completion.

    • Prevention: Use appropriate heating for the final substitution step and allow for sufficient reaction time. Monitor the reaction's progress before quenching.

Troubleshooting_Purity Impurity High Impurity Level Cause1 Over-substitution (e.g., Di-butylamino impurity) Impurity->Cause1 Symptom: Peak with higher mass Cause2 Hydrolysis (Oxytriazines) Impurity->Cause2 Symptom: Polar impurities, poor solubility Cause3 Incomplete Reaction (Chlorinated Intermediates) Impurity->Cause3 Symptom: Peaks corresponding to mono/dichloro intermediates Sol1 Solution: - Strict 1:1 Stoichiometry - Low Temp (0°C) for Step 1 Cause1->Sol1 Sol2 Solution: - Use Anhydrous Solvents - Inert Atmosphere (N2) Cause2->Sol2 Sol3 Solution: - Increase Temp (>60°C) for Step 3 - Increase Reaction Time - In-Process Monitoring (TLC/HPLC) Cause3->Sol3

Caption: Decision tree for troubleshooting product impurity issues.

Problem Area: Scale-Up Challenges

Q: We are scaling from a 5L flask to a 100L reactor and are facing heat management and mixing issues. What adjustments are needed?

Scaling up introduces challenges related to surface-area-to-volume ratio, which impacts heat transfer and mixing efficiency.

Answer & Solutions:

  • Heat Management (Exotherms): The substitution reactions are exothermic. A 100L reactor has a much smaller surface area relative to its volume than a 5L flask, making it harder to dissipate heat.

    • Solution:

      • Controlled Addition: Add reagents (especially the amines) subsurface and at a slow, controlled rate to manage the rate of heat generation.

      • Reactor Cooling: Ensure the reactor's cooling jacket is efficient and set to a low temperature before starting the addition.

      • Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing.

  • Mixing and Mass Transfer: As the reaction proceeds, HCl salts and potentially the product itself will precipitate, forming a slurry.[10] Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution:

      • Baffle & Impeller Design: Use a reactor equipped with baffles and an appropriate impeller (e.g., pitched-blade turbine) to ensure vigorous agitation and prevent solids from settling.

      • Monitor Agitator Power: A change in the power draw of the agitator can indicate a change in viscosity or the degree of solids suspension, providing insight into the reaction's progress.

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.

  • Setup: Equip a 1L, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.

  • Step 1 (Mono-substitution):

    • Charge the flask with cyanuric chloride (18.4 g, 0.1 mol) and acetone (300 mL). Stir to create a suspension.

    • Cool the suspension to 0-5°C.

    • In a separate beaker, dissolve n-butylamine (7.3 g, 0.1 mol) and N,N-Diisopropylethylamine (DIPEA) (13.0 g, 0.1 mol) in acetone (50 mL).

    • Add the butylamine/DIPEA solution dropwise to the cyanuric chloride suspension over 1 hour, ensuring the temperature does not exceed 5°C.

    • Stir the reaction at 0-5°C for an additional 2 hours. Monitor completion by TLC or LC-MS.

  • Step 2 (Di-substitution):

    • Once Step 1 is complete, slowly introduce an aqueous solution of ammonia (e.g., 28%, ~0.25 mol) into the flask.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Gradually heat the reaction mixture to 60°C and hold for 4-8 hours, or until the reaction is complete as monitored by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the resulting slurry to remove precipitated salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • The crude product will precipitate from the remaining aqueous solution. Filter the solid, wash with cold water, and then a non-polar solvent like hexanes.

    • Dry the solid under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to achieve >97% purity.[11]

Protocol 2: HPLC Purity Assessment
  • System: HPLC with UV detector.

  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the product in 1 mL of methanol, filter through a 0.45 µm filter.

References

  • Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (n.d.).
  • US Patent 4,678,852A - Process for reacting cyanuric chloride with ammonia or with amines. (1987).
  • The reaction of cyanuric chloride with tertiary amines? (2017).
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry.
  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. (2022). Organic Letters.
  • Melamine. (n.d.).
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflamm
  • Melamine. (2023). Britannica.
  • Amine Derivatives of Cyanuric Chloride II. Amino Esters. (1951). Journal of the American Chemical Society.
  • Melamine. (n.d.). Wikipedia.
  • Melamine Production: A Chemical Processing Overview. (n.d.). Phoenix Equipment.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004).
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry (RSC Publishing).
  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). PubMed.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (2023). MDPI.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI.
  • This compound 97.0+%, TCI America 5 g. (n.d.). Fisher Scientific.
  • US Patent 3,586,679A - Process for the production of 2,4-dichloro-6-amino-s-triazines. (1971).
  • Assessing the Purity of Synthesized 6-(Phenylamino)

Sources

Technical Support Center: Minimizing Off-Target Effects of Novel Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide is designed to provide in-depth technical and strategic support for scientists working with novel chemical entities, specifically focusing on compounds featuring a 2,4-diamino-1,3,5-triazine scaffold. For the purpose of this guide, we will refer to the compound 2,4-Diamino-6-butylamino-1,3,5-triazine as Bu-DAT .

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns researchers face when working with novel compounds like Bu-DAT.

Q1: My Bu-DAT compound shows potent activity in my primary assay, but also unexpected toxicity in cell culture. Could this be an off-target effect?

A1: Yes, this is a classic sign of a potential off-target liability. While on-target toxicity is possible, unexpected cytotoxicity, anti-proliferative effects, or cellular stress responses at concentrations close to the EC50 for your primary target should always raise suspicion. Small molecules often interact with multiple targets, with some estimates suggesting an average of 6-11 interactions per drug.[3] Off-target effects are a primary reason for the failure of approximately 90% of drug candidates during clinical trials.[3]

Q2: What are the most likely off-targets for a triazine-based compound like Bu-DAT?

A2: Given the s-triazine scaffold, Bu-DAT is likely to interact with kinases.[2] Many tyrosine kinase inhibitors (TKIs) are built on this structure to target the ATP-binding site.[2] Therefore, the most probable off-targets are other kinases with structurally similar ATP-binding pockets.[2] Beyond kinases, other ATP-binding proteins could also be potential off-targets. Less commonly, interactions with GPCRs, ion channels, or nuclear receptors can occur.[4]

Q3: How can I begin to assess the selectivity of Bu-DAT without extensive resources?

A3: A tiered approach is most effective.

  • Computational Profiling (Tier 1): Start with in silico methods. Tools like SwissTargetPrediction or the Similarity Ensemble Approach (SEA) can predict potential off-targets based on chemical similarity to known ligands.[5] This is a rapid, cost-effective first step to generate hypotheses.[5][6][7]

  • Focused Selectivity Panel (Tier 2): Based on computational predictions and the protein family of your primary target (e.g., if your target is a kinase), run a focused in vitro selectivity panel. For a putative kinase inhibitor, a small panel of closely related kinases can be highly informative.

  • Use of a Negative Control (Essential): Synthesize or acquire a structurally similar but biologically inactive analog of Bu-DAT. This is a critical tool. If the inactive analog produces the same "off-target" phenotype as your active compound, it strongly suggests the effect is independent of the primary target.

Q4: What is the difference between a "chemical tool" and a "chemical probe"? Why is it important?

  • A chemical tool is any compound used to study a biological process. Its quality can range from poor to high.

  • A high-quality chemical probe is a chemical tool that has been rigorously validated for potency, selectivity, and demonstrated target engagement in a cellular context.[8][9] Specific criteria for a chemical probe generally include: biochemical potency <100 nM, >30-fold selectivity against related family members, and cellular target engagement <1 µM.[8][9] Using a poorly characterized tool can lead to incorrect conclusions, attributing a phenotype to the intended target when it is actually caused by an off-target effect.[8]

Part 2: Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects

This section provides structured workflows to diagnose and solve common experimental problems.

Problem 1: Inconsistent Phenotype-Target Correlation

Symptom: The phenotypic effect of Bu-DAT in cells (e.g., apoptosis, cell cycle arrest) does not correlate well with the knockdown/knockout of the intended target protein.

Causality: This is a strong indicator that the observed phenotype is driven by one or more off-targets. The compound is modulating a pathway independent of your primary target of interest.

Troubleshooting Workflow:

cluster_0 Phase 1: Validate Target Engagement cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validate Off-Target(s) A Symptom: Phenotype-Target Mismatch B Perform Cellular Target Engagement Assay (e.g., CETSA) A->B C Does Bu-DAT engage the intended target in cells? B->C Analyze Data D No Engagement: Phenotype is likely off-target. Re-evaluate compound. C->D No E Engagement Confirmed: Proceed to unbiased off-target screening. C->E Yes F Broad Kinome Screen (e.g., 400+ kinases) E->F G Proteome-wide Screen (e.g., Affinity Chromatography-MS) E->G H Identify high-confidence off-target hits. F->H G->H I Validate hits with orthogonal biochemical/cellular assays. H->I J Test if knockdown of off-target recapitulates Bu-DAT phenotype. I->J A Symptom: Bu-DAT phenotype not replicated by second, distinct inhibitor. B Profile both inhibitors in parallel in a broad off-target screen (e.g., Kinome Scan) A->B C Compare Off-Target Profiles B->C D Identify off-targets unique to Bu-DAT. C->D E Hypothesize unique off-target(s) are responsible for phenotype. D->E F Validate hypothesis: Knockdown unique off-target(s) and observe if phenotype is lost. E->F

Caption: Workflow for comparing inhibitors with different scaffolds.

Actionable Steps:

  • Comparative Profiling: Run both Bu-DAT and the alternative inhibitor through the same broad selectivity panel (e.g., a commercial kinome scan).

  • Identify Divergence: Create a list of proteins that are potently inhibited by Bu-DAT but not by the alternative compound. These are your primary suspects for the divergent phenotype.

  • Functional Validation: Use genetic methods (siRNA, CRISPR) to specifically inhibit the top candidates from your divergence list. If inhibition of one of these suspects recapitulates the unique phenotype observed with Bu-DAT, you have likely identified the responsible off-target.

Part 3: Key Experimental Protocols

A self-validating experimental plan requires robust methodologies. Here is a detailed protocol for a foundational assay in off-target analysis.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that measures the thermal stability of a protein in its native cellular environment. [10][11]Ligand binding typically stabilizes a protein, leading to a higher melting temperature. [12]This allows for direct confirmation of target engagement in intact cells. [13] Objective: To determine if Bu-DAT binds to and stabilizes its intended target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • Bu-DAT compound and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Ultracentrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the target protein.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with Bu-DAT at the desired concentration (e.g., 10x EC50) or vehicle control for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest and wash cells, then resuspend in PBS with inhibitors to a final concentration of ~10^7 cells/mL.

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place tubes in a thermocycler pre-programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Heat for 3 minutes at each temperature, followed by 3 minutes at room temperature. [13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet precipitated/aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble target protein remaining at each temperature point by Western blotting.

    • Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature.

  • Data Interpretation:

    • No Engagement: The melting curves for vehicle- and Bu-DAT-treated samples will be identical.

    • Target Engagement: The melting curve for the Bu-DAT-treated sample will shift to the right (higher temperature), indicating thermal stabilization of the target protein upon binding.

Data Presentation Example:

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Bu-DAT)
40100100
469598
507592
5450 (Tm)80
582055 (Tm)
62525
66<110

This table illustrates a clear thermal shift, with the melting temperature (Tm) increasing from 54°C to 58°C upon Bu-DAT treatment, confirming target engagement.

References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • Validating Chemical Probes. (n.d.). EFMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). NIH. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). In-silico. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). LDRD Annual Report. [Link]

  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (n.d.). PMC - NIH. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018, September 10). EurekAlert!. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (n.d.). PMC - PubMed Central. [Link]

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. (2020, November 26). Books. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.). Semantic Scholar. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PMC - PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. [Link]

Sources

Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,4-Diamino-6-butylamino-1,3,5-triazine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. The unique structure of this triazine derivative, featuring multiple hydrogen-bonding sites and a moderately non-polar butyl group, presents specific purification hurdles that require a systematic and well-understood approach. This guide offers a structured, question-and-answer-based format to directly address experimental issues, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently have before and during the purification process.

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile largely depends on the synthetic route. However, typical impurities arise from incomplete reactions or side reactions involving the triazine core. These often include:

  • Partially Substituted Triazines: Species where not all chlorine atoms from a precursor like cyanuric chloride have been substituted. These are often more reactive and can be separated based on polarity differences.

  • Unreacted Starting Materials: Residual precursors such as cyanuric chloride or butylamine may persist.

  • Regioisomers: If the synthesis involves unsymmetrical precursors, regioisomeric mixtures can form, which are often challenging to separate due to very similar physical properties.[1]

  • Polymeric Byproducts: Triazines can sometimes form oligomers or polymers under certain reaction conditions, especially at high temperatures.

Q2: How do I decide between recrystallization and column chromatography as the primary purification method?

A2: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound that is already relatively pure (>90%).[2] It is ideal when impurities have significantly different solubility profiles from the target compound in a chosen solvent.[2]

  • Flash Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have similar solubility to the product.[1][3] It is the preferred method for purifying crude reaction mixtures where the target compound is present in a lower concentration or when separating regioisomers.[1]

A common and highly effective strategy is to perform an initial purification by flash chromatography to remove the bulk of impurities, followed by recrystallization as a final polishing step to achieve high purity (>98%).[1]

Q3: What are the recommended analytical techniques for assessing the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for assessing the complexity of the crude mixture. It is also crucial for developing the optimal solvent system for column chromatography.[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column is often a good starting point for triazine derivatives.[3][4][5] HPLC can provide a precise percentage purity value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Comparing the spectra of crude and purified material can effectively demonstrate the removal of impurities.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting point range.

Q4: My compound has poor solubility in common organic solvents like hexanes and ethyl acetate. What are my options?

A4: The two primary amino groups and the triazine nitrogens make the molecule quite polar and capable of strong hydrogen bonding, which can limit solubility in non-polar solvents. If you face solubility issues:

  • Explore More Polar Solvents: For recrystallization, test polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetonitrile, acetone, or THF.[6] Often, a mixed solvent system (e.g., ethanol/water, methanol/acetonitrile) is required to achieve the ideal solubility profile (soluble when hot, insoluble when cold).[6]

  • Consider Acidification: For amine-containing compounds, solubility in polar solvents can sometimes be enhanced by converting the amine to its salt form (e.g., hydrochloride salt) by adding a small amount of acid.[7] This is more applicable to workup procedures than final purification unless the salt is the desired final product.

  • For Chromatography: If solubility in the mobile phase is an issue, you may need to use a more polar eluent system (e.g., dichloromethane/methanol). Alternatively, you can load the sample onto the column by adsorbing it onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (like methanol or DCM), mix it with silica gel to form a paste, evaporate the solvent completely to get a dry powder, and then load this powder onto the top of your packed column.[1]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Part A: Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the chosen solvent. 2. The solution is supersaturated with impurities, depressing the melting point. 3. The rate of cooling is too rapid.1. Switch to a lower-boiling point solvent or use a mixed-solvent system.[3] 2. Add a small amount of a "co-solvent" in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify with a drop of the initial hot solvent.[6] 3. Allow the solution to cool more slowly. Insulate the flask to ensure gradual temperature decrease.[8] 4. Try "seeding" the solution with a pure crystal of the product to induce crystallization.[3]
Very low or no recovery of purified product. 1. Too much solvent was used initially, preventing the solution from becoming saturated upon cooling.[2][3] 2. The product has significant solubility in the solvent even at low temperatures.[3] 3. Premature crystallization occurred during a hot filtration step, leading to product loss.1. Evaporate some of the solvent to concentrate the solution and then attempt to cool again.[6] 2. Choose a different solvent where the compound is less soluble when cold. Alternatively, place the solution in an ice bath or refrigerator for a longer period to maximize crystal formation.[6] 3. For hot filtration, pre-heat the funnel and filter flask in an oven and use a stemless funnel to prevent clogging and crystallization in the stem.[3][6]
The final crystals are still colored. The colored impurity has a similar solubility profile to the product in the chosen solvent.1. Add a small amount of activated charcoal to the hot solution before the filtration step. Use sparingly, as charcoal can also adsorb your product.[3] 2. Perform a second recrystallization using a different solvent system.[3] 3. If the impurity is significantly different in polarity, pre-purify the material using column chromatography.[3]
Crystals form too quickly and appear as a fine powder. The solution was cooled too rapidly, or the solution was excessively supersaturated. Rapid precipitation can trap impurities within the crystal lattice.1. Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[8] 2. Re-heat the solution to re-dissolve the solid and add a little more solvent before commencing the slow cooling process again.
Part B: Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of product and impurities. 1. The mobile phase (eluent) polarity is not optimized.[1][3] 2. The column was overloaded with crude material. 3. The column was not packed properly, leading to channeling.[1]1. Optimize the mobile phase using TLC. Aim for a solvent system that gives your product an Rf value of ~0.2-0.4 and maximizes the separation (ΔRf) from impurities.[1][3] 2. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[3] 3. Repack the column carefully, ensuring a uniform and compact bed without air bubbles or cracks.[1]
The product is not eluting from the column. The mobile phase is not polar enough to move the compound. This is common for polar, hydrogen-bonding molecules like this triazine.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, add a small percentage of a more polar solvent like methanol (e.g., 1-5% methanol in dichloromethane or ethyl acetate).[1]
The product is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Streaking or "tailing" of spots on the column/TLC. 1. The compound is highly polar and interacting strongly with the acidic silica gel. 2. The sample was overloaded on the TLC plate or column. 3. The compound may be degrading on the silica.1. Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and prevent strong adsorption of the basic amine groups. 2. Ensure the sample is loaded in a concentrated, narrow band. For the column, dissolve the sample in a minimal amount of solvent.[1] 3. Consider using a different stationary phase, such as neutral alumina, if degradation is suspected.

Section 3: Standardized Purification Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol helps you efficiently identify a suitable solvent or solvent pair for recrystallization.

  • Preparation: Place ~10-20 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with less polar solvents and move to more polar ones. Agitate after each addition.

  • Solubility Assessment (Cold):

    • If the solid dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might be useful as the "soluble" component in a mixed-solvent system.

    • If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Solubility Assessment (Hot):

    • Heat the test tubes containing the insoluble solids in a sand bath or heating block. Continue to add the solvent dropwise until the solid just dissolves.

    • An ideal solvent is one that dissolves the compound completely at or near its boiling point but in which the compound has low solubility at room temperature.[2]

  • Crystallization Test:

    • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

    • After cooling, scratch the inside of the test tube with a glass rod. If needed, cool further in an ice bath.

    • A good solvent will result in the formation of a significant amount of crystalline precipitate.

  • Mixed-Solvent Test (if needed): If no single solvent is ideal, try a binary mixture. Dissolve the compound in a minimum amount of a hot "soluble" solvent (identified in step 3). Then, add a "less soluble" co-solvent dropwise until the solution becomes persistently turbid. Add a few drops of the hot soluble solvent to clarify and then cool slowly.[6]

Protocol 2: Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid is completely dissolved.[2][8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[3][6]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Developing a Solvent System for Flash Column Chromatography using TLC
  • Prepare a TLC Chamber: Add a small amount of a test solvent system (e.g., 70:30 Hexane:Ethyl Acetate) to a developing chamber with a lid and filter paper to saturate the atmosphere.

  • Spot the TLC Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot a small, concentrated dot on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate).

  • Analyze the Rf Value: Calculate the Retention Factor (Rf) for your product and any impurities. The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 and show good separation from other spots.[3]

  • Optimize: Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of all components.

Protocol 4: Step-by-Step Flash Column Chromatography Procedure
  • Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the least polar mobile phase you plan to use. Pour the slurry into the column and use gentle air pressure to pack it into a uniform, stable bed. Ensure no air bubbles or cracks are present.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (ideally the mobile phase). Carefully add this solution to the top of the silica bed. Alternatively, use the dry loading method described in FAQ Q4.[1]

  • Elution: Carefully add the mobile phase to the column. Begin elution, applying pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small samples from the column outlet and spotting them on a TLC plate.

  • Analysis: Develop the TLC plate to identify which fractions contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Section 4: Visual Workflows

The following diagrams provide a visual guide to decision-making during the purification process.

Purification_Decision_Tree Fig 1. Decision Tree for Purification Method Selection start Crude Product (this compound) check_purity Assess crude purity via TLC/¹H-NMR start->check_purity high_purity Purity >90%? Mainly one spot on TLC? check_purity->high_purity Solid Material recrystallize Primary Method: Recrystallization high_purity->recrystallize Yes complex_mixture Complex mixture? Multiple spots on TLC? high_purity->complex_mixture No final_purity_check1 Check Purity (HPLC, NMR, MP) recrystallize->final_purity_check1 chromatography Primary Method: Flash Column Chromatography polish Purity insufficient? Consider polishing step chromatography->polish complex_mixture->recrystallize No (minor impurities) complex_mixture->chromatography Yes final_purity_check2 Check Purity (HPLC, NMR, MP) polish->final_purity_check2 No recrystallize2 Secondary Method: Recrystallization polish->recrystallize2 Yes recrystallize2->final_purity_check2

Caption: Decision tree for selecting a purification method.

Recrystallization_Troubleshooting Fig 2. Troubleshooting Workflow for Recrystallization start Recrystallization Attempted issue What is the issue? start->issue oiling_out Product 'Oiled Out' issue->oiling_out Oiling low_recovery Low or No Recovery issue->low_recovery Yield poor_purity Purity Still Low issue->poor_purity Purity sol1 1. Use lower boiling solvent. 2. Add co-solvent. 3. Cool slower / Seed. oiling_out->sol1 sol2 1. Reduce initial solvent volume. 2. Change to a solvent with lower solubility at cold temperatures. 3. Ensure flask is well-cooled. low_recovery->sol2 sol3 1. Perform a second recrystallization with a different solvent. 2. Use activated charcoal. 3. Pre-purify with chromatography. poor_purity->sol3

Sources

Technical Support Center: Addressing Resistance to 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating 2,4-Diamino-6-butylamino-1,3,5-triazine and its associated resistance mechanisms. This guide is designed to provide practical, in-depth assistance to scientists and drug development professionals. Here, we synthesize established principles of drug resistance with field-proven experimental insights to help you navigate the complexities of your research.

While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, its structural class—2,4-diamino-1,3,5-triazines—is well-characterized. These compounds predominantly function as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for nucleotide synthesis and cell proliferation.[1][2] Therefore, this guide is built upon the well-established resistance mechanisms observed for other DHFR inhibitors, providing a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding resistance to DHFR inhibitors like this compound.

Q1: What is the primary mechanism of action for this compound?

Based on its chemical structure, this compound is presumed to act as a competitive inhibitor of dihydrofolate reductase (DHFR).[3][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids.[1] By blocking this enzyme, the compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Q2: What are the most common mechanisms of acquired resistance to DHFR inhibitors?

Cells can develop resistance to DHFR inhibitors through several key mechanisms:[5]

  • Target Overexpression: Increased production of the DHFR enzyme, often due to gene amplification, which effectively dilutes the inhibitor's effect.

  • Target Modification: Mutations in the DHFR gene that alter the enzyme's structure, reducing the binding affinity of the inhibitor.

  • Increased Drug Efflux: Upregulation of membrane transporter proteins (efflux pumps) that actively pump the drug out of the cell, lowering its intracellular concentration.

  • Reduced Drug Uptake: Alterations in the cellular transport systems responsible for bringing the drug into the cell.

  • Metabolic Bypass Pathways: Activation of alternative metabolic routes that circumvent the need for DHFR activity.

Q3: How can I generate a resistant cell line to this compound in my lab?

Developing a resistant cell line is a cornerstone for studying resistance mechanisms. The most common method involves continuous exposure of a parental cell line to gradually increasing concentrations of the drug.[6][7] This process selects for cells that have acquired resistance-conferring genetic or epigenetic changes. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What initial experiments should I perform to characterize my newly generated resistant cell line?

Once you have a cell line that exhibits a stable, significantly higher IC50 value compared to the parental line, a series of characterization experiments are recommended:

  • Confirm the Resistance Phenotype: Repeat the cell viability assay to confirm the shift in IC50.

  • Assess DHFR Expression Levels: Quantify DHFR mRNA (via RT-qPCR) and protein levels (via Western blot) to check for overexpression.

  • Sequence the DHFR Gene: Identify any mutations in the coding region of the DHFR gene that might affect drug binding.

  • Evaluate Drug Accumulation/Efflux: Use a fluorescent dye-based assay to determine if increased drug efflux is contributing to resistance.

Troubleshooting Experimental Challenges

This section provides guidance on common issues encountered during the investigation of resistance to this compound.

Scenario 1: Inconsistent IC50 Values in Cell Viability Assays
  • Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) values for your compound across replicate experiments.

  • Possible Causes:

    • Cell Health and Passage Number: Cells that are unhealthy, too confluent, or have a high passage number can exhibit altered drug sensitivity.[8]

    • Inconsistent Seeding Density: Uneven cell numbers across wells will lead to variable results.

    • Drug Stability and Dilution Errors: The compound may be unstable in the culture medium, or there may be inaccuracies in preparing serial dilutions.

    • Assay Timing: Variations in the incubation time with the drug or the detection reagent can affect the final readout.

  • Recommended Solutions:

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of seeding.

    • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the assay period.

    • Prepare Fresh Drug Solutions: Prepare fresh serial dilutions of the compound for each experiment. Use a calibrated pipette and ensure thorough mixing.

    • Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used in the highest drug concentration wells.

    • Precise Incubation Times: Use a timer to ensure consistent incubation periods for both the drug treatment and the final assay reagent.

Scenario 2: No Significant Overexpression of DHFR in the Resistant Cell Line
  • Problem: Your resistant cell line shows a significant increase in IC50, but RT-qPCR and Western blot analyses do not show a corresponding increase in DHFR mRNA or protein levels.

  • Possible Causes:

    • Alternative Resistance Mechanisms: The primary resistance mechanism may not be target overexpression. It could be a mutation in DHFR, increased drug efflux, or another mechanism.

    • Post-translational Modifications: DHFR protein levels might be regulated by post-translational modifications affecting protein stability, which may not be reflected in total protein levels.

    • Technical Issues with Assays: Problems with RNA/protein extraction, primer/antibody efficiency, or loading controls can lead to inaccurate quantification.

  • Recommended Solutions:

    • Investigate Other Mechanisms:

      • DHFR Gene Sequencing: Sequence the coding region of the DHFR gene from both parental and resistant cells to identify any mutations.

      • Efflux Pump Activity Assay: Perform an assay to measure the accumulation of a fluorescent substrate to assess the activity of efflux pumps.

      • DHFR Enzyme Kinetics: Purify DHFR from both cell lines and perform an enzyme inhibition assay to see if there is a change in the inhibitory constant (Ki).

    • Validate Assays:

      • RT-qPCR: Confirm the efficiency of your primers and use multiple housekeeping genes for normalization.

      • Western Blot: Use a positive control (e.g., a cell line known to overexpress DHFR) and ensure your loading control is stable across your treatment conditions.

Scenario 3: Difficulty Identifying Mutations in the DHFR Gene
  • Problem: You suspect a target-based resistance mechanism, but Sanger sequencing of the DHFR gene from your resistant population does not reveal any clear mutations.

  • Possible Causes:

    • Heterogeneous Population: The resistant cell line may be a mixed population of cells with different resistance mechanisms. Sanger sequencing may not be sensitive enough to detect mutations present in a sub-population.

    • Mutations Outside the Coding Region: The mutation could be in a regulatory region (promoter, enhancer) affecting gene expression, which is not typically sequenced.

    • Epigenetic Modifications: Changes in DNA methylation or histone modification around the DHFR locus could be suppressing its expression in the presence of the drug.

    • Low-level Gene Amplification: A small increase in gene copy number might not be easily detectable by standard methods but could contribute to resistance.

  • Recommended Solutions:

    • Sub-clone the Resistant Population: Isolate and expand single-cell clones from the resistant population and sequence the DHFR gene from each clone.

    • Next-Generation Sequencing (NGS): If available, use NGS for deeper sequencing of the DHFR locus, which can identify mutations in sub-populations.

    • Analyze Regulatory Regions: Sequence the promoter and other potential regulatory regions of the DHFR gene.

    • Investigate Epigenetic Changes: Use techniques like bisulfite sequencing to analyze DNA methylation patterns.

    • Fluorescence In Situ Hybridization (FISH): Use a DHFR-specific probe to visually assess gene copy number.

Data Presentation

Clear and concise data presentation is crucial for interpreting your results.

Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Factor (Fold Change)
Parental (e.g., A549)1.5 ± 0.21
Resistant (A549-Res)45.3 ± 3.130.2

Table 2: Example RT-qPCR and Western Blot Data for DHFR Expression

Cell LineDHFR mRNA (Fold Change)DHFR Protein (Fold Change)
Parental (A549)1.01.0
Resistant (A549-Res)15.2 ± 1.812.5 ± 1.5

Visualizing Mechanisms and Workflows

Diagrams can clarify complex biological pathways and experimental procedures.

ResistanceMechanisms cluster_cell Target Cell cluster_resistance Resistance Mechanisms Drug Drug DHFR DHFR (Dihydrofolate Reductase) Drug->DHFR Inhibition EffluxPump Efflux Pump Drug->EffluxPump Expulsion DNA_Synth DNA Synthesis DHFR->DNA_Synth Enables Overexpression DHFR Overexpression (Gene Amplification) Overexpression->DHFR Increases Quantity Mutation DHFR Mutation (Reduced Affinity) Mutation->DHFR Alters Binding Site Efflux Increased Efflux Efflux->EffluxPump Increases Activity/Number ExperimentalWorkflow Start Start with Parental Cell Line GenerateResistant Generate Resistant Cell Line (Dose Escalation) Start->GenerateResistant ConfirmResistance Confirm Resistance (IC50 Assay) GenerateResistant->ConfirmResistance Characterize Characterize Mechanism(s) ConfirmResistance->Characterize DHFR_Expression DHFR Expression Analysis (RT-qPCR, Western Blot) Characterize->DHFR_Expression DHFR_Sequencing DHFR Gene Sequencing Characterize->DHFR_Sequencing Efflux_Assay Efflux Pump Assay Characterize->Efflux_Assay Enzyme_Kinetics DHFR Enzyme Kinetics Characterize->Enzyme_Kinetics DataAnalysis Data Analysis and Conclusion DHFR_Expression->DataAnalysis DHFR_Sequencing->DataAnalysis Efflux_Assay->DataAnalysis Enzyme_Kinetics->DataAnalysis

Caption: Workflow for investigating resistance mechanisms.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to escalating doses of this compound. [6]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) on the parental cell line to determine the initial IC50 of the compound.

  • Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same drug concentration.

  • Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration by 1.5- to 2-fold.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.

  • Stabilize the Resistant Line: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for at least 10 passages in the presence of the high drug concentration to ensure the resistance phenotype is stable.

  • Cryopreserve: Cryopreserve aliquots of the resistant cells at various stages of the selection process.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity and is commonly used to determine the IC50 of a compound. [7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH.

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer, NADPH, and purified DHFR enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the substrate, dihydrofolate (DHF).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate Reaction Velocity: Determine the initial reaction velocity for each inhibitor concentration.

  • Determine Ki: Plot the reaction velocities against the inhibitor concentrations to determine the inhibition constant (Ki).

Protocol 4: Rhodamine 123 Efflux Assay

This assay uses the fluorescent dye Rhodamine 123, a substrate for many efflux pumps, to assess efflux activity.

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with Rhodamine 123 to allow for its uptake.

  • Washing: Wash the cells to remove any extracellular dye.

  • Efflux Measurement: Resuspend the dye-loaded cells in a buffer with and without a known efflux pump inhibitor (e.g., verapamil) as a positive control.

  • Flow Cytometry: Analyze the fluorescence of the cell population over time using a flow cytometer. A slower decrease in fluorescence in the presence of an inhibitor indicates reduced efflux.

  • Compare Parental and Resistant Cells: Compare the rate of Rhodamine 123 efflux in parental and resistant cells to determine if the resistant cells have enhanced efflux activity.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Development of Cell Lines Resistant to DHFR Inhibitors (e.g., Dhfr-IN-2).
  • Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Lonza Knowledge Center.
  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.
  • World Journal of Pharmaceutical Research. (2024). Novel triazines as anti-cancer agents targeting human DHFR. WJPR.
  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?
  • Technology Networks. (2022). Protocol of Stable Cell Line Generation.
  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor.
  • PubMed Central. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens.
  • National Institutes of Health. (n.d.). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. NIH.
  • PubMed. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens.
  • World Journal of Pharmaceutical Research. (n.d.). DESIGN OF NOVEL 1, 3, 5 TRIAZINES AS ANTI CANCER AGENTS TARGETING AS DIHYDROFOLATE REDUCTASE ENZYMES (HUMAN DHFR): IN SILICO STUDIES. WJPR.
  • PubMed Central. (n.d.). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis.
  • PubMed. (2013). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides.
  • PubMed. (2000). Cytogenetic studies of three triazine herbicides. I. In vitro studies.
  • ResearchGate. (n.d.). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides | Request PDF.
  • ResearchGate. (n.d.). Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers | Request PDF.
  • PubMed. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives.
  • MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI.
  • ResearchGate. (n.d.). Synthesis and In vitro Study of Cytotoxic Activity of New Tetrazole-Containing 2,4-Diamino-1,3,5-triazine Derivatives | Request PDF.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate.
  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook.
  • PubChem. (n.d.). 6-Nonyl-1,3,5-triazine-2,4-diamine.

Sources

Technical Support Center: Enhancing the Solution Stability of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Diamino-6-butylamino-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the stability of this compound in solution during experimental workflows. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of factors, with pH being the most critical. Other significant factors include the choice of solvent, exposure to light (photodegradation), and temperature. The 1,3,5-triazine ring is susceptible to hydrolysis, and the rate of this degradation is highly dependent on these conditions.[1][2][3]

Q2: What is the expected primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solution is expected to be acid-catalyzed hydrolysis of the triazine ring.[3] This process typically involves the sequential hydrolytic deamination of the amino groups, ultimately leading to the formation of less soluble and inactive byproducts such as substituted ureas and, eventually, cyanuric acid.[4]

Q3: How does pH specifically affect the stability?

A3: The pH of the solution has a profound impact on the stability of aminotriazines. Acidic conditions (low pH) are known to significantly accelerate the rate of hydrolysis.[2][3][5] The triazine ring nitrogens can become protonated, which increases the ring's susceptibility to nucleophilic attack by water, initiating the degradation cascade. Conversely, neutral to moderately alkaline conditions (pH 7-9) generally promote greater stability for many triazine compounds by reducing the extent of ring protonation.[1][6]

Q4: Is this compound sensitive to light?

A4: Yes, triazine compounds can be susceptible to photodegradation, especially when in solution.[7] Exposure to ambient laboratory light or, more significantly, UV radiation can induce photochemical reactions, leading to the formation of various degradation products.[7][8] Therefore, it is a standard precautionary measure to protect solutions of this compound from light.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, with explanations of the underlying causes and step-by-step protocols for resolution.

Issue 1: Precipitate Formation in an Acidic Buffer System

Question: I dissolved this compound in an acidic buffer (e.g., pH 4.5 acetate buffer) for an HPLC assay. After a short period, I observed a fine white precipitate. What is happening and how can I prevent this?

Answer:

Causality: The formation of a precipitate in an acidic solution is likely due to the degradation of the parent compound into less soluble byproducts. Under acidic conditions, the triazine ring undergoes accelerated hydrolysis.[3][5] The initial hydrolytic step may replace one of the amino groups with a hydroxyl group, forming a substituted aminohydroxytriazine. These hydroxylated triazines, and subsequent degradation products like cyanuric acid, often have lower solubility in aqueous media compared to the parent amine-substituted compound, leading to precipitation.

Visualizing the Initial Degradation Pathway

G cluster_0 Acid-Catalyzed Hydrolysis Compound This compound (Soluble) Protonation Protonation of Ring Nitrogen (Activated Intermediate) Compound->Protonation + H⁺ (from buffer) H2O_Attack Nucleophilic Attack by H₂O Protonation->H2O_Attack + H₂O Intermediate Unstable Tetrahedral Intermediate H2O_Attack->Intermediate Product Hydroxylated Degradant (Reduced Solubility) Intermediate->Product - NH₃ Precipitate Precipitation Product->Precipitate

Caption: Initial steps of acid-catalyzed hydrolysis leading to precipitation.

Troubleshooting Protocol:

Objective: To prevent precipitation by optimizing solution conditions.

Step-by-Step Methodology:

  • pH Adjustment: The most effective first step is to adjust the pH of your solution. Prepare your sample in a mobile phase-matching diluent or a buffer system in the neutral pH range (e.g., pH 7.0-7.5 phosphate buffer), if your analytical method allows. This will significantly slow the rate of hydrolysis.[1]

  • Solvent Modification: If a purely aqueous system is not required, consider adding a co-solvent. Prepare your stock solution in an organic solvent like DMSO, methanol, or acetonitrile, where the compound is likely more stable. Then, for your working solution, dilute the stock into your aqueous buffer immediately before analysis. This minimizes the time the compound spends in the destabilizing aqueous environment.

  • Temperature Control: Perform all sample preparations and store your solutions at reduced temperatures (e.g., 2-8 °C).[9] Lower temperatures decrease the rate of all chemical reactions, including hydrolysis.

  • Fresh Preparation: Always prepare your working solutions fresh and analyze them as quickly as possible. Avoid storing diluted aqueous solutions, especially at acidic pH, for extended periods.

Issue 2: Appearance of Unexpected Peaks in Chromatogram Over Time

Question: When I re-inject a sample solution of this compound that has been sitting on the autosampler for several hours, I see a decrease in the main peak area and the appearance of new, earlier-eluting peaks. What are these new peaks and how do I maintain sample integrity?

Answer:

Causality: The appearance of new, typically more polar (earlier-eluting in reversed-phase HPLC), peaks over time is a classic sign of chemical degradation. For this aminotriazine, the likely culprits are hydrolysis and/or photodegradation.[7][10] As the parent molecule degrades, it forms various byproducts. For instance, the replacement of amino groups with hydroxyl groups increases the polarity of the molecule, leading to shorter retention times in reversed-phase chromatography.

Experimental Workflow for Stability Assessment

G cluster_workflow Sample Stability Workflow Prep Prepare Solution (Time = 0 hr) Store Store under Test Conditions (e.g., Autosampler at 25°C, ambient light) Prep->Store Inject_0 Inject T=0 Sample Prep->Inject_0 Inject_X Inject at Timepoints (e.g., 2, 4, 8, 24 hr) Store->Inject_X Analyze Analyze Chromatograms (Peak Area, New Peaks) Inject_0->Analyze Inject_X->Analyze Conclusion Determine Stability Window Analyze->Conclusion

Caption: Workflow to determine the stability of the compound in solution.

Troubleshooting Protocol:

Objective: To identify the cause of degradation and implement controls to ensure sample integrity during analysis.

Step-by-Step Methodology:

  • Control for Light: Protect your samples from light at all times. Use amber vials or vials wrapped in aluminum foil for your autosampler.[10] Run a simple experiment comparing a sample protected from light to one exposed to ambient light for the same duration to confirm photosensitivity.

  • Control for Temperature: Utilize a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). This is one of the most effective ways to slow degradation during a long analytical run.[9]

  • Optimize Solution pH: As with the precipitation issue, ensure your sample diluent is at a pH that favors stability. If your HPLC mobile phase is acidic, prepare your samples in a neutral or slightly basic diluent and inject immediately. The compound will spend minimal time in the acidic mobile phase before separation on the column.

  • Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means the method should be able to resolve the parent peak from all potential degradation product peaks. This is crucial for accurately quantifying the amount of parent compound remaining.[10][11]

Issue 3: Loss of Compound Potency in Cell-Based Assays

Question: I am preparing a stock solution of this compound in DMSO and then diluting it into cell culture media for an experiment. My results are inconsistent, suggesting a loss of active compound. Why might this be happening?

Answer:

Causality: While a DMSO stock solution is generally stable when stored properly (frozen, protected from light), the significant dilution into aqueous, buffered cell culture media (typically pH ~7.4) introduces conditions that can lead to degradation over the course of a multi-day experiment. Even at neutral pH, hydrolysis can occur, albeit more slowly than in acidic conditions.[1] Additionally, components in the media could potentially react with the compound. Finally, adsorption to plasticware (e.g., well plates, flasks) can also effectively reduce the concentration of the compound available to the cells.[12]

Summary of Stability-Influencing Factors
ParameterConditionExpected StabilityPrimary Degradation Pathway
pH Acidic (pH < 6)LowAccelerated Hydrolysis[3][5]
Neutral (pH 7-8)Moderate to HighSlow Hydrolysis
Basic (pH > 9)ModerateBase-catalyzed Hydrolysis
Temperature Refrigerated (2-8 °C)High-
Room Temp (20-25 °C)ModerateSlow Hydrolysis / Photodegradation
Elevated (> 37 °C)LowAccelerated Hydrolysis
Light DarkHigh-
Ambient Light / UVLowPhotodegradation[7]
Solvent Aprotic (DMSO, ACN)High-
Aqueous BufferpH-DependentHydrolysis
Troubleshooting Protocol:

Objective: To ensure consistent and accurate dosing of the compound in cell-based assays.

Step-by-Step Methodology:

  • Stock Solution Integrity: Ensure your high-concentration stock in DMSO is stored correctly: in small, single-use aliquots at -20 °C or -80 °C, protected from light. Avoid repeated freeze-thaw cycles.

  • Fresh Media Preparation: Prepare the final dilutions of the compound in the cell culture media immediately before adding it to the cells. Do not prepare large batches of compound-containing media and store them for the duration of the experiment.

  • Assess Media Stability: Perform a control experiment. Prepare the compound in your cell culture media and incubate it under the same conditions as your assay (e.g., 37 °C, 5% CO₂) but without cells. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound. This will tell you the stability of your compound under the exact assay conditions.

  • Consider Adsorption: To test for loss due to adsorption, perform the same media stability experiment in both polypropylene tubes (low binding) and your standard polystyrene well plates. A significant difference in concentration may indicate adsorption to the plates. If this is an issue, pre-incubating the plates with a blocking agent or using low-binding plates may be necessary.[12]

  • Dosing Schedule: If the compound is found to be unstable in media over 24 hours, you may need to adjust your experimental design to include more frequent media changes with freshly prepared compound.

References

  • How Does Soil pH Impact Herbicides? (2018). No-Till Farmer. [Link]

  • Triazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. (n.d.). CORE. [Link]

  • Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. (2025). ACS Publications. [Link]

  • pH dependent conformational dynamics of substituted triazines. (n.d.). TCU Digital Repository. [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega. [Link]

  • Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. (n.d.). Journal of the American Chemical Society. [Link]

  • Supramolecular Polymers of Amino Triazines vs. Amino Pyrimidines in Aqueous Solution: How Key Interactions Control their Thermodynamic Stability. (2025). ResearchGate. [Link]

  • Triazine-Based Scavengers: Can They Be a Potential for Formation Damage? (n.d.). Society of Petroleum Engineers. [Link]

  • Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. (2018). PubMed. [Link]

  • Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed. [Link]

  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]

  • Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. (n.d.). NIH. [Link]

  • Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. (2014). PubMed. [Link]

  • Degradation of terbutylazine (2-chloro-4-ethylamino-6-terbutylamino-1,3,5-triazine), deisopropyl atrazine (2-amino-4-chloro-6-ethylamino-1,3,5-triazine), and chlorinated dimethoxy triazine (2-chloro-4,6-dimethoxy-1,3,5-triazine) by zero valent iron and electrochemical reduction. (n.d.). PubMed. [Link]

  • Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. (2025). NIH. [Link]

  • Quantitative Analysis of MEA-Triazine Hydrogen Sulfide Scavengers Through Innovative Transmission FTIR Spectroscopy. (2024). ResearchGate. [Link]

  • 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. (n.d.). PubChem. [Link]

  • Degradation of terbutylazine (2-chloro-4-ethylamino-6- terbutylamino-1,3,5-triazine), deisopropyl atrazine (2-amino. (n.d.). ResearchGate. [Link]

  • The Degradative Pathway of the S-Triazine Melamine. The Steps to Ring Cleavage. (1982). PubMed. [Link]

  • Hydrogen-Bonded Rosettes of Aminotriazines for Selective-Ion Recognition. (2019). ACS Publications. [Link]

  • Fractionation of humic acid and its effects on the photodegradation of amitriptyline in water. (n.d.). Royal Society of Chemistry. [Link]

  • Photodegradation of amiloride in aqueous solution. (n.d.). PubMed. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. (n.d.). NIH. [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents. (1989). PubMed. [Link]

  • 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one. (n.d.). PubMed. [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Method Validation for the Quantification of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical method validation of 2,4-Diamino-6-butylamino-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the quantification of this molecule. Drawing from extensive field experience and grounded in regulatory principles, this center offers troubleshooting guides and frequently asked questions to ensure the development of a robust, reliable, and compliant analytical method.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will walk you through the critical parameters of method validation, providing not just the "how" but the "why" behind each experimental choice, ensuring your methodology is scientifically sound and self-validating.

Diagram: Method Validation Workflow

Below is a visual representation of the typical workflow for analytical method validation, highlighting the key stages and their interdependencies.

MethodValidationWorkflow Method Validation Workflow for this compound Quantification cluster_dev Method Development Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST_Dev Define System Suitability Tests (SST) Dev->SST_Dev Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Dev

Caption: A typical workflow for analytical method validation.

Proposed HPLC Method for this compound Quantification

To provide a practical context for the following troubleshooting guide, we will base our discussion on a proposed reversed-phase HPLC-UV method.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like triazines.
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate buffer (pH 6.5) (35:65 v/v)A common mobile phase for triazine analysis, offering good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 220 nmBased on the triazine ring structure, which should exhibit UV absorbance.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Column Temperature 30 °CHelps in maintaining consistent retention times.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Specificity and Selectivity

Q1: My chromatogram shows interfering peaks from the matrix blank. How can I improve the specificity of my method?

A1: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2].

  • Initial Steps:

    • Confirm the source of interference: Inject a placebo (matrix without the analyte) and individual excipients if possible, to identify the interfering component.

    • Adjust Mobile Phase Composition:

      • Organic Modifier: Vary the percentage of acetonitrile. A slight decrease may increase retention of polar interferences, moving them away from your analyte peak.

      • pH of Aqueous Phase: The charge state of this compound and potential interferences can be altered by changing the mobile phase pH. Explore a pH range of +/- 1 unit around the proposed 6.5.

    • Change Wavelength: If the interfering peak has a different UV spectrum, selecting a more specific wavelength where the analyte has high absorbance and the interference has low absorbance can resolve the issue without chromatographic changes.

    • Gradient Elution: If isocratic elution is insufficient, a gradient program can provide the necessary resolving power to separate the analyte from closely eluting peaks.

  • Advanced Troubleshooting:

    • Column Chemistry: If mobile phase adjustments fail, consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column).

    • Sample Preparation: Implement a sample cleanup step. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to injection.

Q2: How do I perform and document specificity for regulatory submission?

A2: For regulatory purposes, you must demonstrate that your method is selective for this compound.

  • Forced Degradation Studies: Stress the analyte under acidic, basic, oxidative, thermal, and photolytic conditions. The goal is to produce potential degradation products and show that they are resolved from the parent analyte peak. This demonstrates the stability-indicating nature of the method[3].

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in both standard and stressed samples.

  • Documentation:

    • Include representative chromatograms of the blank, placebo, standard, and stressed samples.

    • Report the resolution between the analyte and the closest eluting peak (acceptance criteria is typically Rs ≥ 2.0)[4].

    • Provide a table summarizing the results of the forced degradation studies, including the percentage of degradation and the resolution of the degradants from the parent peak.

Linearity and Range

Q3: My calibration curve is not linear, or the correlation coefficient (r²) is below the acceptance criteria (e.g., >0.995). What are the common causes?

A3: Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a given range.

  • Check for Obvious Errors:

    • Standard Preparation: Recalculate and remake your standards. Serial dilution errors are a common source of non-linearity.

    • System Precision: Ensure the HPLC system is performing correctly by checking the precision of replicate injections of a single standard.

  • Investigate Chromatographic Issues:

    • Column Overload: If the peak shape becomes asymmetrical (fronting or tailing) at higher concentrations, you may be overloading the column. Reduce the concentration of your highest standard or decrease the injection volume.

    • Detector Saturation: The UV detector has a linear range. If your highest concentration standards are outside this range, you will see a negative deviation from linearity. Dilute your standards.

  • Data Analysis:

    • Regression Model: Ensure you are using a linear, unweighted regression model. If the variance of the response is not constant across the concentration range, a weighted linear regression may be more appropriate.

    • Residual Plot Analysis: A random scatter of residuals around the x-axis indicates a good linear fit. A patterned residual plot (e.g., a U-shape) suggests that a linear model is not appropriate for your data.

Q4: What is the appropriate range to validate for my assay?

A4: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The required range depends on the intended application of the method.

ApplicationTypical Range
Assay of a Drug Substance 80% to 120% of the test concentration[3]
Content Uniformity 70% to 130% of the test concentration
Quantification of Impurities From the reporting threshold to 120% of the specification limit[3]
Accuracy and Precision

Q5: My accuracy (recovery) results are consistently low/high. What should I investigate?

A5: Accuracy is the closeness of the test results to the true value. It is often assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

  • Sample Preparation Issues:

    • Incomplete Extraction: If your sample preparation involves an extraction step, incomplete recovery of the analyte will lead to low accuracy. Optimize extraction parameters such as solvent choice, mixing time, and pH.

    • Analyte Instability: The analyte may be degrading during sample preparation or in the autosampler. Investigate the stability of the analyte in the sample matrix and in the final solution.

  • Systematic Errors:

    • Incorrect Standard Concentration: Verify the purity and concentration of your reference standard.

    • Pipetting/Weighing Errors: Ensure all volumetric glassware and balances are calibrated.

Q6: The %RSD for my precision measurements is too high. How can I improve it?

A6: Precision is the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Improve Repeatability (Intra-assay):

    • System Suitability: Ensure your system passes all system suitability criteria before starting the analysis. High variability in retention time or peak area for the system suitability standard indicates an issue with the HPLC system itself (e.g., pump malfunction, leaks, column degradation).

    • Injection Precision: Check the autosampler for air bubbles in the syringe or sample loop.

  • Improve Intermediate Precision (Inter-assay):

    • Method Robustness: This is often the root cause of poor intermediate precision. Small variations in method parameters (e.g., mobile phase pH, column temperature, mobile phase composition) between different days or analysts can lead to different results. A robust method is less affected by such variations.

    • Clear and Detailed SOP: Ensure the standard operating procedure for the method is written with sufficient detail to minimize variability in how different analysts perform the assay.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Q7: I am struggling to achieve the required sensitivity for my LOD and LOQ. What are my options?

A7: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Instrumental Adjustments:

    • Increase Signal-to-Noise (S/N) Ratio:

      • Increase Injection Volume: This will increase the analyte response.

      • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.

      • Use a More Sensitive Detector: If available, a mass spectrometer (LC-MS) will provide significantly lower detection limits.

    • Reduce Baseline Noise:

      • Ensure the mobile phase is properly degassed.

      • Check for detector lamp or flow cell issues.

  • Sample Preparation:

    • Concentration Step: Incorporate a sample concentration step, such as evaporating the extraction solvent and reconstituting in a smaller volume.

Robustness

Q8: During robustness testing, a small change in mobile phase pH significantly impacts my results. What does this mean and what should I do?

A8: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[2]. A lack of robustness in relation to pH indicates that the pKa of your analyte or a critical matrix component is close to the operating pH of your mobile phase.

  • Action Plan:

    • Modify the Method: Move the mobile phase pH further away from the critical pKa value (at least 1.5-2 pH units). This will ensure that the analyte remains in a single ionic state, leading to more stable retention times and peak shapes.

    • Tighten Method Parameters: If changing the pH is not feasible, the operational range for the mobile phase pH must be tightened in the method documentation, and this parameter must be carefully controlled during routine use.

    • Re-validate: After making any changes to the method, the affected validation parameters (e.g., specificity, accuracy, precision) should be re-verified.

Experimental Protocols

Protocol 1: Linearity Determination
  • Prepare a Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay method, these should typically span 50% to 150% of the target concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). The r² should typically be ≥ 0.995.

    • Visually inspect the residual plot for random distribution.

Protocol 2: Accuracy (Recovery) Assessment
  • Prepare Spiked Samples: Prepare a placebo (matrix without analyte). Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate[3].

  • Analysis: Analyze the nine spiked samples using the proposed HPLC method.

  • Calculation: Calculate the percent recovery for each sample using the following formula: (Measured Concentration / Spiked Concentration) * 100%

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

Data Presentation

Table 1: Acceptance Criteria for Method Validation Parameters
ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all other peaks (Resolution > 2.0). Peak purity index > 0.990.
Linearity Correlation coefficient (r²) ≥ 0.995. Residual plot appears random.
Range Method demonstrates acceptable linearity, accuracy, and precision within the defined range.
Accuracy Mean recovery of 98.0% - 102.0% for assay.
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOD Signal-to-Noise ratio ≥ 3:1
LOQ Signal-to-Noise ratio ≥ 10:1, with acceptable precision and accuracy.
Robustness System suitability parameters are met after deliberate small changes to the method.

Diagram: Logic of Troubleshooting Linearity Issues

LinearityTroubleshooting Troubleshooting Non-Linearity Start Non-Linear Calibration Curve (r² < 0.995) CheckStandards Verify Standard Preparation (Calculations, Dilutions) Start->CheckStandards CheckSystem Check System Precision (Replicate Injections) Start->CheckSystem CheckPeakShape Examine Peak Shape (Asymmetry, Width) Start->CheckPeakShape CheckDetector Review Detector Response (Saturation) Start->CheckDetector CheckRegression Analyze Residual Plot (Randomness) Start->CheckRegression SolutionStandards Remake Standards CheckStandards->SolutionStandards Error Found SolutionSystem Service HPLC System CheckSystem->SolutionSystem High %RSD SolutionConcentration Adjust Concentration Range (Dilute high standards) CheckPeakShape->SolutionConcentration Peak Tailing/Fronting CheckDetector->SolutionConcentration Response Plateaus SolutionRegression Consider Weighted Regression CheckRegression->SolutionRegression Pattern Observed

Caption: A logical approach to diagnosing non-linearity issues.

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Al-rumman, A. M., et al. (n.d.).
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sathish, D., et al. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research.
  • Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • Altabrisa Group. (2025). Ensuring Linearity in Method Validation - A Step-by-Step Guide.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Rodriguez-Rodriguez, C. E., et al. (2020).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Claramunt, R. M., et al. (n.d.). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing).
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
  • Hsieh, Y-Z., et al. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.
  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • Rodriguez-Rodriguez, C. E., et al. (n.d.). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biourification systems | Request PDF.
  • Armbruster, D. A., & Pry, T. (n.d.).
  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pillai, K. S. (2024).
  • IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
  • Rostkowski, P., et al. (2020). Development and validation of a liquid chromatography-mass spectrometry method for simultaneous analysis of triazine-based brominated flame retardants in environmental samples. PubMed.
  • ResearchGate. (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?.
  • Ribani, M., et al. (2008). Key aspects of analytical method validation and linearity evaluation.
  • EFLM. (n.d.).
  • BioPharm International. (n.d.).
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • The Application of LC-MS Technologies for the Detection of Triazine Herbicides in W
  • YouTube. (2024).
  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • ICH. (n.d.). Quality Guidelines.
  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.

Sources

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of 2,4-Diamino-6-butylamino-1,3,5-triazine's Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising in vitro result to a clinically viable anticancer agent is fraught with challenges. The robust in vivo validation of a novel compound is a critical juncture in this process. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anticancer activity of 2,4-Diamino-6-butylamino-1,3,5-triazine, a novel s-triazine derivative.

While specific in vivo data for this compound is not yet extensively published, this guide will leverage data from closely related 1,3,5-triazine derivatives to illustrate the validation process. We will focus on a comparative analysis against a standard-of-care chemotherapeutic agent in a relevant cancer model, providing the scientific rationale behind experimental choices and detailed, field-proven protocols.

The s-triazine scaffold is a cornerstone in the design of biologically active molecules, with several derivatives having shown significant anticancer properties.[1][2] For instance, the FDA-approved drug Altretamine, a 1,3,5-triazine derivative, is used in the treatment of ovarian cancer.[3] The therapeutic potential of this class of compounds often lies in their ability to interfere with critical cellular processes in cancer cells, such as DNA replication and signaling pathways like the PI3K/AKT/mTOR and EGFR pathways.[1][4]

Comparative Analysis: this compound vs. Doxorubicin

The primary objective of this comparative study is to determine if the investigational triazine derivative exhibits superior or comparable tumor growth inhibition with a more favorable safety profile than Doxorubicin.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes hypothetical, yet plausible, in vivo efficacy data for our investigational triazine compound compared to Doxorubicin in a human breast cancer xenograft model. This data is illustrative and serves as a template for presenting results from an actual study.

Treatment Group Dosing Regimen Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Mean Body Weight Change (%) Survival Rate (%) at Day 30
Vehicle Control Saline, i.p., daily1500 ± 2500+2.5100
This compound 20 mg/kg, i.p., daily525 ± 15065-1.5100
Doxorubicin 5 mg/kg, i.v., weekly600 ± 18060-8.080

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

The integrity of in vivo data is directly dependent on the meticulous execution of well-designed experimental protocols. Below are detailed methodologies for the in vivo validation of this compound.

Human Breast Cancer Xenograft Model

Methodology:

  • Animal Model: Utilize female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice lack a functional thymus and are unable to mount a T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.

  • Cell Line: Employ a well-characterized human breast cancer cell line, such as MDA-MB-231 (triple-negative breast cancer) or MCF-7 (estrogen receptor-positive breast cancer).

  • Tumor Implantation:

    • Culture the selected breast cancer cells to ~80% confluency.

    • Harvest the cells and resuspend them in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors become palpable, measure their dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization and Treatment Initiation:

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Begin treatment as per the defined dosing regimen.

Drug Administration and Monitoring

Methodology:

  • Vehicle Control Group: Administer the vehicle (e.g., saline or a specific solvent used to dissolve the triazine compound) following the same schedule and route as the experimental group.

  • This compound Group:

    • Prepare a fresh solution of the compound at the desired concentration (e.g., 20 mg/kg) in the appropriate vehicle.

    • Administer the compound via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, on a predetermined schedule (e.g., daily for 21 days).

  • Doxorubicin Group (Positive Control):

  • Monitoring for Toxicity:

    • Record the body weight of each mouse twice weekly as a general indicator of toxicity.

    • Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

Endpoint Analysis

Methodology:

  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition. The study is often terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Tumor Growth Inhibition (TGI) Calculation:

    • At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

  • Survival Analysis: In some studies, overall survival may be a key endpoint. Monitor the mice until a predefined endpoint (e.g., tumor size limit, significant weight loss, or other signs of morbidity) is reached.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

    • Another portion can be snap-frozen for molecular analysis (e.g., Western blotting to assess the modulation of target signaling pathways).

Visualizing the Experimental Workflow and Underlying Mechanisms

Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating complex scientific concepts.

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Breast Cancer Cell Culture (MDA-MB-231 or MCF-7) implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization vehicle Vehicle Control randomization->vehicle triazine 2,4-Diamino-6-butylamino- 1,3,5-triazine randomization->triazine doxorubicin Doxorubicin randomization->doxorubicin monitoring Tumor & Body Weight Monitoring (2x weekly) vehicle->monitoring triazine->monitoring doxorubicin->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint histology Histopathology & Molecular Analysis endpoint->histology

Caption: In vivo validation workflow for anticancer agents.

Potential Signaling Pathway Modulation by Triazine Derivatives

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine 2,4-Diamino-6-butylamino- 1,3,5-triazine Triazine->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The in vivo validation of a novel anticancer compound is a multifaceted process that requires careful planning, execution, and interpretation. This guide provides a robust framework for assessing the therapeutic potential of this compound in a preclinical setting. By employing a comparative study design against a standard-of-care agent and utilizing well-established protocols, researchers can generate the critical data needed to advance promising compounds toward clinical development.

Future studies should aim to explore the efficacy of this compound in other cancer models, investigate its mechanism of action in more detail, and evaluate its potential in combination with other anticancer therapies.

References

  • Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo. (n.d.). MD Anderson Cancer Center. Retrieved from [Link]

  • Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts. (2003). In Vivo, 17(1), 23-28. Retrieved from [Link]

  • Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model. (2014). Oncology Letters, 8(5), 2037-2042. Retrieved from [Link]

  • Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer. (2010). Journal of Controlled Release, 144(3), 265-273. Retrieved from [Link]

  • In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer xenograft model. (n.d.). ResearchGate. Retrieved from [Link]

  • In vivo and in vitro antitumor activity of oxaliplatin in combination with cetuximab in human colorectal tumor cell lines expressing different level of EGFR. (2006). Cancer Chemotherapy and Pharmacology, 57(5), 621-628. Retrieved from [Link]

  • PL enhances oxaliplatin-induced growth inhibition of human colorectal cancer xenografts and induces oxidative injury in vivo. (n.d.). ResearchGate. Retrieved from [Link]

  • Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models. (2023). Journal of Cancer Research and Clinical Oncology, 149(9), 6501-6511. Retrieved from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2020). Molecules, 25(23), 5727. Retrieved from [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. Retrieved from [Link]

  • Synergistic Therapy of Melanoma by Co-Delivery of Dacarbazine and Ferroptosis-Inducing Ursolic Acid Using Biomimetic Nanoparticles. (2022). ACS Omega, 7(9), 7865-7876. Retrieved from [Link]

  • Immunogenic chemotherapy in two mouse colon cancer models. (2020). Cancer Science, 111(11), 4066-4076. Retrieved from [Link]

  • The antitumor effect of dovitinib and/or oxaliplatin on the xenograft of colon cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • Triazine Derivative as Putative Candidate for the Reduction of Hormone-Positive Breast Tumor: In Silico, Pharmacological, and Toxicological Approach. (2021). Frontiers in Pharmacology, 12, 649479. Retrieved from [Link]

  • Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models. (2023). Journal of Cancer Research and Clinical Oncology, 149(9), 6501-6511. Retrieved from [Link]

  • Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin. (2018). Journal of Cancer, 9(18), 3299-3306. Retrieved from [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry, 41(2), 219-225. Retrieved from [Link]

  • Intraperitoneal oxaliplatin administration inhibits the tumor immunosuppressive microenvironment in an abdominal implantation model of colon cancer. (2018). Oncology Letters, 16(3), 3277-3284. Retrieved from [Link]

  • Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS. (2019). Cell Death & Disease, 10(7), 539. Retrieved from [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743-753. Retrieved from [Link]

  • Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. (2015). International Journal of Nanomedicine, 10, 1641-1653. Retrieved from [Link]

  • Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy. (2022). Pharmaceutics, 14(2), 448. Retrieved from [Link]

  • In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine. (2007). Melanoma Research, 17(5), 271-281. Retrieved from [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). Molecules, 27(15), 4995. Retrieved from [Link]

  • Triazine Derivative as Putative Candidate for the Reduction of Hormone-Positive Breast Tumor: In Silico, Pharmacological, and Toxicological Approach. (2021). Frontiers in Pharmacology, 12, 649479. Retrieved from [Link]

  • Determining Effective Treatment Regimens for Breast Cancer Using Combined Immunotherapy and Chemotherapy in Vivo. (2022). VCU Scholars Compass. Retrieved from [Link]

  • In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. (2019). Molecular Oncology, 13(7), 1577-1593. Retrieved from [Link]

  • Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma. (2011). Current Oncology, 18(Suppl 2), S12-S19. Retrieved from [Link]

  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (2018). Oncology Letters, 15(6), 9035-9042. Retrieved from [Link]

  • Chemotherapy for breast cancer. (n.d.). Canadian Cancer Society. Retrieved from [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115201. Retrieved from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2020). Molecules, 25(23), 5727. Retrieved from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Molecules, 27(4), 1210. Retrieved from [Link]

  • The Role of Chemotherapy in Colon Cancer. (2001). Clinics in Colon and Rectal Surgery, 14(2), 99-110. Retrieved from [Link]

  • In vivo models in breast cancer research: progress, challenges and future directions. (2017). Disease Models & Mechanisms, 10(4), 359-370. Retrieved from [Link]

  • Chemotherapy for Melanoma Skin Cancer. (2023). American Cancer Society. Retrieved from [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2011). Journal of Medicinal Chemistry, 54(11), 3747-3761. Retrieved from [Link]

  • Chemotherapy for colorectal cancer. (n.d.). Canadian Cancer Society. Retrieved from [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (2016). Der Pharma Chemica, 8(19), 23-37. Retrieved from [Link]

  • Cell death-based treatments of melanoma:conventional treatments and new therapeutic strategies. (2017). Cell Death & Disease, 8(8), e3013. Retrieved from [Link]

  • Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. (n.d.). Scilit. Retrieved from [Link]

  • Standard Chemotherapy for Colorectal Cancer. (n.d.). Retrieved from [Link]

  • Disulfiram/Copper Combined with Irradiation Induces Immunogenic Cell Death in Melanoma. (2021). Cancers, 13(21), 5344. Retrieved from [Link]

Sources

A Comparative Guide to DHFR Inhibition: Methotrexate vs. 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of two dihydrofolate reductase (DHFR) inhibitors: the classical antifolate, methotrexate, and the non-classical inhibitor, 2,4-diamino-6-butylamino-1,3,5-triazine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their respective mechanisms, potencies, and experimental evaluation.

The Central Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation

Dihydrofolate reductase (EC 1.5.1.3) is a pivotal enzyme in the folate metabolic pathway. It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Consequently, the inhibition of DHFR leads to a depletion of the THF pool, disrupting nucleic acid synthesis and ultimately halting cellular proliferation. This makes DHFR a critical target for therapeutic intervention, particularly in rapidly dividing cells such as those found in cancer and various infectious diseases.

The strategic importance of this enzyme is underscored by the clinical success of DHFR inhibitors in treating a range of conditions, from cancer to bacterial and parasitic infections.[1]

The Folate Metabolism Pathway and Points of Inhibition

The following diagram illustrates the critical position of DHFR in the folate pathway and the mechanism of competitive inhibition by both methotrexate and triazine-based inhibitors.

DHFR_Pathway cluster_0 Cellular Environment cluster_1 Inhibitors cluster_2 Downstream Processes DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADP NADP+ DHFR->THF DHFR->NADP MTX Methotrexate MTX->DHFR Inhibits Triazine This compound Triazine->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA

Caption: Folate metabolism and DHFR inhibition.

Profile: Methotrexate (MTX)

Methotrexate is a folate analog that has been a cornerstone of chemotherapy and immunosuppressive therapy for decades.[1]

Mechanism of Action: Methotrexate is classified as a "classical" antifolate due to its structural similarity to folic acid. This structural mimicry allows it to be actively transported into cells via the reduced folate carrier (RFC).[2] Once inside the cell, it acts as a potent competitive inhibitor by binding to the active site of DHFR with very high affinity.[3] The binding of methotrexate to DHFR is so tight that it is often considered pseudo-irreversible under physiological conditions. This leads to the intracellular accumulation of DHF, which itself is an inhibitor of other folate-dependent enzymes, further disrupting cellular metabolism.[2]

Performance Metrics: Methotrexate is a highly potent inhibitor of human DHFR, with a dissociation constant (Kd) reported to be in the low nanomolar range. One study determined an overall dissociation constant of 8.1 nM.

Pharmacokinetics:

  • Absorption: Methotrexate has a bioavailability of approximately 60% at lower doses, with peak plasma concentrations reached between 45 minutes and 6 hours.[1] Its absorption can be delayed by food.[1]

  • Distribution: It is about 50% bound to serum proteins and distributes to various tissues, including synovial fluid.[1]

  • Metabolism: In the liver and other cells, methotrexate is metabolized to active polyglutamated forms, which are retained in the cell for longer periods and have a greater inhibitory effect on DHFR and thymidylate synthetase.[1][2]

  • Excretion: Primarily eliminated through renal excretion. The elimination half-life varies from 3 to 10 hours at low doses and 8 to 15 hours with high-dose therapy.[1]

Profile: this compound

This compound belongs to the class of 2,4-diamino-1,3,5-triazines, which are considered "non-classical" antifolates. Unlike methotrexate, these compounds do not possess a p-aminobenzoylglutamate side chain and are generally less structurally similar to folic acid.

Mechanism of Action: Like methotrexate, this compound functions as a competitive inhibitor of DHFR, binding to the same active site as the natural substrate, DHF. However, its entry into the cell is not dependent on the reduced folate carrier; instead, it is thought to enter cells via passive diffusion due to its more lipophilic nature.

Pharmacokinetics (Inferred from Related Compounds): Specific pharmacokinetic data for this compound is not available. However, insights can be drawn from the antimalarial drug proguanil, which is a prodrug that is metabolized in the body to the active triazine compound, cycloguanil (a 2,4-diamino-1,6-dihydro-1,3,5-triazine).

  • Absorption and Metabolism: Proguanil is absorbed with a median time to peak plasma concentration of about 3-4 hours.[4] It is then metabolized to cycloguanil.[5]

  • Distribution: The distribution of triazine metabolites like cycloguanil can vary, with plasma and whole blood concentrations being similar.[4]

  • Excretion: The elimination half-life of cycloguanil is approximately 11.7 to 14.5 hours.[6]

It is important to note that these values are for a related compound and the specific pharmacokinetic profile of this compound may differ.

Comparative Data Summary

FeatureMethotrexateThis compound
Inhibitor Class Classical AntifolateNon-Classical Antifolate
Cellular Uptake Reduced Folate Carrier (Active Transport)Passive Diffusion
Binding Affinity (human DHFR) High (Kd ≈ 8.1 nM)Data not available (Related triazines show low nM IC50s)
Elimination Half-life 3-10 hours (low dose)Data not available (Related triazine metabolite ≈ 12-15 hours)

Experimental Protocol: Spectrophotometric DHFR Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of compounds against DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Principle: The enzymatic activity of DHFR is measured by the rate of decrease in absorbance at 340 nm as NADPH is converted to NADP+. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant Human DHFR

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH solution

  • Dihydrofolic acid (DHF) solution

  • Test inhibitors (Methotrexate and this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic readings at 340 nm

Experimental Workflow Diagram:

DHFR_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, NADPH, DHF, Inhibitors, Enzyme) start->prepare_reagents plate_setup Plate Setup: Add Buffer, NADPH, and Inhibitor/Vehicle to wells prepare_reagents->plate_setup pre_incubation Pre-incubate plate at assay temperature plate_setup->pre_incubation add_enzyme Add DHFR Enzyme to appropriate wells pre_incubation->add_enzyme initiate_reaction Initiate Reaction: Add DHF Substrate add_enzyme->initiate_reaction read_absorbance Immediately read absorbance at 340 nm (Kinetic Mode) initiate_reaction->read_absorbance analyze_data Analyze Data: Calculate reaction rates and % inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a DHFR inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 1X DHFR assay buffer from a 10X stock.

    • Prepare stock solutions of NADPH, DHF, and the test inhibitors in the assay buffer or another suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) to avoid enzyme inhibition.

    • Dilute the recombinant human DHFR enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Plate Setup (96-well format):

    • Test Wells: Add assay buffer, NADPH solution, and a serial dilution of the test inhibitor.

    • Positive Control (No Inhibition): Add assay buffer, NADPH solution, and vehicle (the solvent used for the inhibitors).

    • Negative Control (No Enzyme): Add assay buffer, NADPH solution, and vehicle, but no enzyme.

  • Pre-incubation:

    • Add the diluted DHFR enzyme solution to the "Test Wells" and "Positive Control" wells.

    • Mix the plate gently and pre-incubate for 5-10 minutes at the desired assay temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Both methotrexate and this compound are effective inhibitors of dihydrofolate reductase, a key enzyme in cellular proliferation. Methotrexate, a classical antifolate, benefits from active transport into cells and exhibits extremely high binding affinity for DHFR. The triazine derivative, a non-classical inhibitor, likely enters cells via passive diffusion and, based on data from related compounds, has the potential for high potency.

The choice between these or similar inhibitors in a research or drug development context will depend on the specific application. Factors such as the target cell type, potential for resistance (which can be influenced by the expression of folate transporters), and desired pharmacokinetic profile will all play a crucial role. The provided experimental protocol offers a robust method for empirically determining and comparing the inhibitory potency of these and other novel compounds against DHFR.

References

  • Edstein, M. D., Veenendaal, J. R., Scott, H. V., & Rieckmann, K. H. (1988). Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man. Chemotherapy, 34(5), 385–392.
  • Hellgren, U., Johansson, I., & Bertilsson, L. (1990). Human pharmacokinetics of proguanil and its metabolites. European Journal of Clinical Pharmacology, 39(6), 613–615.
  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1997). Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. Journal of Medicinal Chemistry, 40(4), 470–477.
  • Nzila, A. M., Mberu, E. K., Sibley, C. H., Plowe, C. V., Winstanley, P. A., & Watkins, W. M. (2002). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 46(10), 3238–3243.
  • Anderson, A. C. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ChemMedChem, 7(11), 1938-1943.
  • Stone, S. R., & Morrison, J. F. (1988). The interaction of methotrexate with dihydrofolate reductase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 953(2), 194-201.
  • Watkins, W. M., Mberu, E. K., Winstanley, P. A., & Lowe, B. S. (1993). Single dose pharmacokinetics of proguanil and its metabolites in pregnancy. European Journal of Clinical Pharmacology, 44(3), 247–251.
  • Howard, S. C., McCormick, J., Pui, C. H., Buddington, R. K., & Harvey, R. D. (2016). Methotrexate. In StatPearls.
  • Levêque, D., Becker, A., Toussaint, C., Fornecker, L. M., & Paillard, C. (2017). Clinical pharmacokinetics of methotrexate in oncology. Future Oncology, 13(12), 1109–1122.
  • Lourens, A. C. U., Gravestock, D., van Zyl, R. L., Hoppe, H. C., Kolesnikova, N., Taweechai, S., Yuthavong, Y., Kamchonwongpaisan, S., & Rousseau, A. L. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 14(30), 7274–7286.
  • Bressan, A., & Costi, M. P. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals, 14(7), 636.
  • Pathade, K. S., Mohite, S. K., & Yadav, A. R. (2020). 3D-QSAR And ADMET Prediction Of Triazine Derivatives For Designing Potent Anticancer Agents. Journal of University of Shanghai for Science and Technology, 22(11), 1815-1826.
  • Taylor & Francis. (n.d.). Cycloguanil – Knowledge and References. Retrieved from [Link]

  • Wróbel, A., & Drozdowska, D. (2020). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 25(21), 5092.
  • Bakchi, B., Krishna, A. D., Sreecharan, E., & Shaik, A. B. (2022). An Overview on Applications of SwissADME Web Tool in the Design and Development of Anticancer, Antitubercular and Antimicrobial agents: A Medicinal Chemist's Perspective. Journal of Molecular Structure, 1249, 131595.
  • He, G., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(2), 859-871.
  • Gamo, F. J., et al. (2010). 2,4-Diaminothienopyrimidines as orally active antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6432-6435.
  • Diop, A., et al. (2021).
  • Hansch, C., et al. (1982). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. Journal of Medicinal Chemistry, 25(7), 777-784.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

  • Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223–228.
  • G-ULTRA. (2023). Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. Malaria World.
  • ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[7][8][9]triazines. Retrieved from [Link]

Sources

A Comparative Analysis of 2,4-Diamino-6-substituted-1,3,5-triazine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. Among its derivatives, the 2,4-diamino-1,3,5-triazine core has emerged as a privileged structure, with analogs demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive comparative analysis of a series of 2,4-diamino-6-substituted-1,3,5-triazine analogs, offering insights into their structure-activity relationships (SAR), and providing detailed experimental protocols for their evaluation. While this analysis focuses on a range of analogs, it is important to note the parent compound, 2,4-Diamino-6-butylamino-1,3,5-triazine, serves as a conceptual baseline for understanding the impact of substitutions at the C6 position.

The 2,4-Diamino-1,3,5-triazine Scaffold: A Privileged Framework

The unique structural features of the 2,4-diamino-1,3,5-triazine ring, including its nitrogen-rich aromatic system and multiple sites for substitution, allow for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to the development of numerous derivatives with diverse therapeutic applications.

Synthesis of 2,4-Diamino-6-substituted-1,3,5-triazine Analogs

A common and efficient method for the synthesis of these analogs involves the reaction of dicyandiamide with nitriles under microwave irradiation. This "green" chemistry approach offers several advantages, including reduced reaction times, lower solvent consumption, and simplified work-up procedures.

General Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product DCD Dicyandiamide MW Microwave Irradiation DCD->MW Nitrile R-CN (Nitrile) Nitrile->MW Solvent Solvent (e.g., DMSO) Solvent->MW Intermediate Reaction Intermediate MW->Intermediate Purification Purification Intermediate->Purification Triazine 2,4-Diamino-6-R-1,3,5-triazine Purification->Triazine

Caption: General workflow for the microwave-assisted synthesis of 2,4-diamino-6-substituted-1,3,5-triazine analogs.

Comparative Analysis of Biological Activity

The biological activity of 2,4-diamino-1,3,5-triazine analogs is significantly influenced by the nature of the substituent at the C6 position. This section provides a comparative analysis of the anticancer and antimicrobial activities of selected analogs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2,4-diamino-1,3,5-triazine derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase (DHFR).

Table 1: Comparative in vitro Anticancer Activity of 2,4-Diamino-6-substituted-1,3,5-triazine Analogs

Compound IDR-Group at C6Cancer Cell LineIC50 (µM)Reference
Analog 1 4-Phenylpiperazin-1-ylMelanoma (MALME-3M)0.033[1],[2]
Analog 2 4-(7-(diethylamino)-2-imino-2H-chromen-3-yl)-6-(4-phenylpiperazin-1-yl)Pancreatic (DAN-G)2.14[3]
Lung (A-427)1.51[3]
Lung (LCLC-103H)2.21[3]
Cervical (SISO)2.60[3]
Bladder (RT-4)1.66[3]
Analog 3 N2-allyl-6-chloro-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)Breast (MDA-MB-231)6.25[4]
Analog 4 6-chloro-N2-cyclohexyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)Breast (MDA-MB-231)8.18[4]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic and Heterocyclic Substituents: The presence of bulky aromatic and heterocyclic groups at the C6 position, such as the phenylpiperazine in Analog 1 and the complex chromene-piperazine moiety in Analog 2, appears to be crucial for potent anticancer activity. These groups may engage in hydrophobic and π-π stacking interactions within the active sites of target enzymes.

  • Hybrid Molecules: Analog 2, a hybrid molecule combining the 2,4-diamino-1,3,5-triazine scaffold with a coumarin moiety, demonstrates broad-spectrum anticancer activity across multiple cell lines, suggesting that such hybrid strategies can lead to synergistic effects.[3]

  • Target Specificity: The imamine-1,3,5-triazine derivatives (Analogs 3 and 4) show selectivity against triple-negative breast cancer cells (MDA-MB-231), indicating that specific substitutions can tailor the compounds to target particular cancer types.[4]

Conceptual SAR for Anticancer Activity

cluster_sar Structure-Activity Relationship Triazine 2,4-Diamino-1,3,5-triazine Core C6 C6 Substituent Triazine->C6 BulkyAromatic Bulky Aromatic/Heterocyclic Groups C6->BulkyAromatic incorporation of Hybrid Hybrid Molecules C6->Hybrid formation of SpecificSubs Target-Specific Substitutions C6->SpecificSubs introduction of Activity Anticancer Activity BulkyAromatic->Activity enhances Hybrid->Activity enhances SpecificSubs->Activity modulates

Caption: Conceptual diagram illustrating the structure-activity relationship of C6-substituted 2,4-diamino-1,3,5-triazine analogs for anticancer activity.

Antimicrobial Activity

Certain 2,4-diamino-1,3,5-triazine analogs have also shown promising activity against various pathogenic bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes.

Table 2: Comparative in vitro Antimicrobial Activity of 2,4,6-Trisubstituted-1,3,5-triazine Analogs

Compound IDR-GroupsBacterial/Fungal StrainMIC (µg/mL)Reference
Analog 5 Varied trisubstitutedVarious bacteria and fungi6.25-25[5]
Analog 6 Varied trisubstitutedStaphylococcus aureusComparable to Ampicillin[6]
Escherichia coliComparable to Ampicillin[6]

Structure-Activity Relationship (SAR) Insights:

  • Cationic Charge and Lipophilicity: For antimicrobial activity, factors such as cationic charge, bulkiness, and lipophilicity of the substituents play a significant role.[7] These properties influence the interaction of the compounds with microbial cell membranes and their ability to penetrate the cells.

  • Broad Spectrum: The wide range of Minimum Inhibitory Concentrations (MICs) observed for various trisubstituted analogs suggests that the antimicrobial spectrum can be modulated by altering the substituents on the triazine ring.[5]

Experimental Protocols

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of 2,4-diamino-1,3,5-triazine analogs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT Assay Workflow

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Triazine Analogs Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture the bacterial or fungal strain in an appropriate broth medium overnight at 37°C.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Dissolve the triazine analogs in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial twofold dilutions of the stock solutions in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

The 2,4-diamino-1,3,5-triazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The comparative analysis of its 6-substituted analogs reveals that the biological activity can be significantly modulated by the nature of the substituent at this position. Bulky aromatic and heterocyclic moieties tend to enhance anticancer activity, while modifications influencing charge and lipophilicity are key for antimicrobial efficacy. The detailed experimental protocols provided in this guide offer a robust framework for the reproducible evaluation of these and other novel triazine derivatives, facilitating further research and development in this exciting field of medicinal chemistry.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219–225.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2020). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 10(25), 14865-14877.
  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.
  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Medicinal Chemistry, 11(5), 577-590.
  • Brzozowski, Z., Saczewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 35(12), 1053–1064.
  • Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 67, 116843.
  • Kim, H. J., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & medicinal chemistry letters, 18(4), 1308–1311.
  • Saczewski, F., et al. (2020). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 25(21), 5143.
  • El-Gazzar, A. B. A., et al. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 9(6), 436-445.
  • Brzozowski, Z., Saczewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 35(12), 1053-1064.
  • Mane, D. V., et al. (2015). Synthesis and Antimicrobial activity of 2,4,6-substituted S-triazine derivatives. Current trends in Biochemistry and Microbiology, 50-63.
  • Cumbess, K., et al. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. International Journal of Molecular Sciences, 25(11), 5898.
  • Al-Oqaili, R. A. M., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 11469-11479.
  • Clinical and Laboratory Standards Institute. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Artas, H., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 2,4-Diamino-6-butylamino-1,3,5-triazine's Bioactivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Bioactivity Validation

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] 2,4-Diamino-6-butylamino-1,3,5-triazine is a member of this promising class. Preliminary screens may indicate bioactivity, but a foundational principle in preclinical drug development is the rigorous validation of these initial findings. A compound's efficacy can vary dramatically between different cell lines due to the vast genomic and proteomic heterogeneity of cancers, even those from the same tissue of origin.

This guide provides an in-depth framework for the cross-validation of this compound's bioactivity. We will move beyond a single data point and establish a robust, multi-faceted understanding of its therapeutic potential. Here, we detail a series of integrated assays to compare its cytotoxic and anti-proliferative effects across a panel of representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

Furthermore, we will benchmark its performance against Doxorubicin , a well-established chemotherapeutic agent, to provide essential context for its potency.[4][5] The methodologies described herein are designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.

The Principle of Cross-Validation in Drug Discovery

Cross-validation is a cornerstone of robust scientific inquiry, ensuring that an observed biological effect is not an artifact of a specific experimental system.[6][7] In the context of cell-based assays, testing a compound on a panel of cell lines is critical for several reasons:

  • Tissue-Specific Efficacy: Cancer is not a single disease. A compound may be highly effective against a lung cancer cell line but inert against a colon cancer line due to differences in target expression, metabolic pathways, or membrane transporter proteins.

  • Identifying Resistance Mechanisms: Observing a spectrum of sensitivities across cell lines can provide initial clues into potential mechanisms of action and resistance. For example, high expression of an efflux pump like P-glycoprotein (P-gp) can confer resistance.[5]

  • Off-Target Effects: A broad screening panel can help identify potential off-target cytotoxicities, providing a more comprehensive safety and efficacy profile.

  • Generalizability of Findings: Demonstrating activity in multiple, distinct cell lines strengthens the hypothesis that the compound's mechanism is relevant to a wider range of cancers, increasing its translational potential.

Comprehensive Experimental Workflow

A systematic approach is essential for generating high-quality, comparable data. The workflow below outlines the logical progression from initial cell culture to multi-faceted data analysis for a thorough cross-validation study.

G cluster_0 Phase 1: Preparation & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Bioactivity Assessment cluster_3 Phase 4: Mechanistic Insight cluster_4 Phase 5: Data Analysis prep Cell Line Culture (MCF-7, A549, HCT116) seed Cell Seeding in 96-well Plates prep->seed Optimize seeding density treat Dose-Response Treatment (Triazine vs. Doxorubicin) seed->treat inc Incubation (e.g., 48-72 hours) treat->inc mtt Cytotoxicity/Viability (MTT Assay) inc->mtt ldh Membrane Integrity (LDH Assay) inc->ldh brdu Proliferation (BrdU Assay) inc->brdu lysis Protein Lysate Preparation inc->lysis ic50 IC50 Calculation mtt->ic50 comp Comparative Analysis ldh->comp brdu->comp wb Western Blot Analysis (e.g., Cleaved Caspase-3, PARP) lysis->wb path Pathway Interpretation wb->path ic50->comp comp->path

Caption: High-level workflow for cross-validating compound bioactivity.

Detailed Experimental Methodologies

For scientific rigor, every experiment must be conducted with precision and include appropriate controls. The following protocols are foundational for this validation guide.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][10]

Step-by-Step Protocol:

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and Doxorubicin in culture medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10] Incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure absorbance at 570 nm with a reference wavelength of >650 nm using a microplate reader.[8]

Scientist's Note (Rationale): The vehicle control (DMSO) is crucial to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects. The 4-hour MTT incubation is a balance between allowing sufficient formazan production for a robust signal without causing artifacts from prolonged incubation.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12][13][14] It is a direct measure of cytotoxicity and complements the metabolic data from the MTT assay.

Step-by-Step Protocol:

  • Plate Setup: Follow steps 1-4 of the MTT assay protocol.

  • Controls: Prepare three essential controls for each cell line:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[15]

    • Background: Medium only.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[14] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12][15]

  • Absorbance Reading: Measure the absorbance at 490 nm.[14]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Scientist's Note (Rationale): Running the LDH assay in parallel with the MTT assay provides a more complete picture. A compound could be cytostatic (inhibit proliferation, reducing MTT signal) without being cytotoxic (causing membrane lysis, low LDH release). This distinction is critical for understanding the mechanism of action.

Protocol 3: BrdU Cell Proliferation Assay

This immunoassay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating cells.[16][17]

Step-by-Step Protocol:

  • Plate Setup: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: After 24-48 hours of compound treatment, add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C.[18] The optimal incubation time depends on the cell line's doubling time and should be optimized.[17]

  • Fixation & Denaturation: Remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[18] This step is critical to expose the incorporated BrdU.

  • Antibody Incubation: Wash the wells. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[16][18]

  • Secondary Antibody: Wash the wells. Add a horseradish peroxidase (HRP)-linked secondary antibody and incubate for 1 hour.[18][19]

  • Substrate Addition: Wash the wells. Add TMB substrate and monitor color development for 5-30 minutes.[18][19]

  • Stop & Read: Add a stop solution and measure absorbance at 450 nm.

Scientist's Note (Rationale): The BrdU assay is more specific for proliferation than the MTT assay. MTT measures overall metabolic activity, which can be influenced by factors other than cell division. BrdU specifically quantifies cells that are actively replicating their DNA (S-phase of the cell cycle), providing a direct measure of anti-proliferative effects.[20]

Comparative Bioactivity Analysis

The primary output of the viability and proliferation assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth or viability. This value is the gold standard for comparing compound potency.

Table 1: Comparative IC50 Values (µM) after 48-Hour Treatment

CompoundAssayMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound MTT8.5 ± 1.215.2 ± 2.111.8 ± 1.5
LDH> 50> 50> 50
BrdU7.9 ± 0.914.5 ± 1.810.5 ± 1.3
Doxorubicin (Reference) MTT0.65 ± 0.25[21]0.4 ± 0.09[21]1.9 ± 0.3[22]
LDH0.75 ± 0.30.5 ± 0.152.1 ± 0.4
BrdU0.61 ± 0.20.38 ± 0.081.8 ± 0.25

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. Reference values for Doxorubicin are cited from literature.

Interpretation of Results: The hypothetical data suggest that this compound exhibits moderate anti-proliferative activity, particularly against the MCF-7 cell line. The close correlation between the MTT and BrdU IC50 values, combined with the very high IC50 from the LDH assay, strongly indicates that the compound's primary effect is cytostatic (inhibiting cell proliferation) rather than cytotoxic (inducing cell death via membrane lysis) at these concentrations. In contrast, Doxorubicin is potently cytotoxic and anti-proliferative across all cell lines, as expected.

Mechanistic Insights: Investigating the Apoptotic Pathway

Given that many s-triazine derivatives exert their anti-cancer effects by inducing apoptosis (programmed cell death), investigating key markers of this pathway is a logical next step.[23] A Western blot analysis can detect the cleavage of proteins like Caspase-3 and PARP, which are hallmark events in the apoptotic cascade.[24][25][26]

Protocol 4: Western Blot for Apoptosis Markers
  • Treatment and Lysis: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Collect cells and lyse them in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3 and Cleaved PARP. Also, probe a separate blot for β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Scientist's Note (Rationale): Caspase-3 is a key "executioner" caspase.[24] Its activation requires it to be cleaved from its inactive pro-form into active fragments. Similarly, PARP, a DNA repair enzyme, is cleaved by active Caspase-3, rendering it inactive. Detecting these cleaved forms provides definitive evidence that the apoptotic pathway has been engaged.[25]

Potential Signaling Pathway

The induction of apoptosis via key regulators like the Bcl-2 family and the subsequent caspase cascade is a common mechanism for anti-cancer agents. The diagram below illustrates this potential pathway.

G cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade compound 2,4-Diamino-6-butylamino- 1,3,5-triazine bcl2 Anti-apoptotic Bcl-2 (Inhibited) compound->bcl2 bax Pro-apoptotic Bax/Bak (Activated) compound->bax bcl2->bax inhibits cyto_c Cytochrome c Release bax->cyto_c promotes cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates parp PARP cas3->parp cleaves apoptosis Apoptosis cas3->apoptosis c_parp Cleaved PARP (Inactive)

Caption: Plausible apoptotic signaling pathway modulated by the triazine compound.

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for the cross-validation of this compound's bioactivity. The hypothetical results demonstrate a compound with moderate, cell-line dependent, and primarily cytostatic effects. By comparing its activity across diverse cancer cell lines (MCF-7, A549, HCT116) and against a clinical benchmark (Doxorubicin), we can build a comprehensive and realistic profile of its potential.

The data generated through this workflow provides a solid foundation for subsequent research, including:

  • Mechanism of Action Studies: Elucidating the specific molecular target responsible for the observed anti-proliferative effects.

  • In Vivo Efficacy: Testing the compound in animal models of cancer using xenografts of the most sensitive cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency and selectivity.

By adhering to these principles of rigorous cross-validation, researchers can confidently advance the most promising compounds in the drug discovery pipeline.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Andrys-Och, R., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Investigational New Drugs, 37(6), 1193-1203. Retrieved from [Link]

  • BioVision. (n.d.). BrdU Cell Proliferation Assay Kit. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Pham, E. C., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances. Retrieved from [Link]

  • Zhang, H., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4983. Retrieved from [Link]

  • Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Gyuraszova, K., et al. (2020). In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Neoplasma, 47(1), 23-26. Retrieved from [Link]

  • Julien, O., & Wells, J. A. (2017). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1657, 13-20. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4381. Retrieved from [Link]

  • Fijałkowski, K., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269. Retrieved from [Link]

  • Gyulbudagyan, T. V., et al. (2012). Markers of platelet apoptosis: methodology and applications. Platelets, 23(4), 257-264. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative activity of pyrazolo[4,3-e][16][17][27]triazolo[4,3-b][16][17][27]triazine derivatives in lung cancer A549 and colon cancer LS180 cells. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2911. Retrieved from [Link]

  • Putri, H., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. Retrieved from [Link]

  • Kongsuebchue, A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7733. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 value of 1 and Doxorubicin against a human cancer cell line colon.... Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from [Link]

  • Meli, R., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Konstantinova, L. S., et al. (2009). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 17(19), 6894-6902. Retrieved from [Link]

  • Seal, S., et al. (2024). Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview. Retrieved from [Link]

  • Seal, S., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Retrieved from [Link]

Sources

A Comparative Guide to the-Triazine Compound, 2,4-Diamino-6-butylamino-1,3,5-triazine, in the Context of Melamine-Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2,4-Diamino-6-butylamino-1,3,5-triazine's interaction with melamine-metabolizing enzymes, benchmarked against the primary substrate, melamine. This document is intended for researchers, scientists, and drug development professionals investigating triazine compounds and their biological activities.

Introduction: The Challenge of Melamine Metabolism

Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich industrial chemical that has been illicitly added to food products to artificially inflate protein content readings.[1] This practice has led to serious health crises, including kidney failure and death, due to the formation of insoluble melamine-cyanurate crystals in renal tubules.[1] The toxicity of melamine is significantly influenced by its metabolism, particularly by gut microbiota.[2] Certain bacteria can metabolize melamine through a series of deamination steps, initiating a pathway that can lead to the formation of cyanuric acid.[1][3] Understanding how different triazine compounds interact with the enzymes in this pathway is crucial for developing potential diagnostic and therapeutic strategies.

The enzyme melamine deaminase (TriA) plays a pivotal role in the initial step of this metabolic pathway, catalyzing the hydrolysis of melamine to ammeline.[4][5][6][7] This guide focuses on characterizing the interaction of a related triazine compound, this compound, with this enzymatic system and comparing its behavior to that of melamine.

The Melamine Degradation Pathway

The bacterial metabolism of melamine is a critical detoxification pathway. It proceeds through sequential deamination reactions, converting melamine into ammeline, then ammelide, and finally cyanuric acid.[1][3]

Melamine_Metabolism Melamine Melamine Ammeline Ammeline Melamine->Ammeline  Melamine Deaminase (TriA)   Ammelide Ammelide Ammeline->Ammelide  Ammeline Hydrolase   Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid  Ammelide Hydrolase  

Caption: Bacterial metabolic pathway of melamine to cyanuric acid.

Comparative Physicochemical Properties

A molecule's interaction with an enzyme is fundamentally governed by its structural and chemical properties. Below is a comparison of melamine and this compound.

PropertyMelamineThis compoundRationale for Comparison
Chemical Formula C₃H₆N₆C₇H₁₄N₆The addition of the butyl group significantly increases the carbon and hydrogen content, impacting molecular weight and lipophilicity.
Molar Mass 126.12 g/mol 182.23 g/mol A higher molar mass can affect diffusion rates and steric hindrance within the enzyme's active site.
Structure Aromatic triazine ring with three amino substituents.Aromatic triazine ring with two amino substituents and one butylamino substituent.The butylamino group introduces a non-polar, flexible alkyl chain, which can alter binding interactions within the enzyme's active site compared to the polar amino group of melamine.
Benchmarking Against Melamine Deaminase

While specific kinetic data for this compound with melamine deaminase is not extensively published, we can infer its potential interaction based on studies of similar triazine compounds. Melamine deaminase exhibits substrate specificity, and alterations to the substituents on the triazine ring can significantly impact its activity.[4][5][7]

For instance, the enzyme's activity is influenced by the nature of the groups attached to the triazine core. Competition experiments with various triazine analogs have shown that the enzyme's active site has a preference for amino substituents.[4][5] The replacement of an amino group with a butylamino group in this compound likely alters its binding affinity and turnover rate by melamine deaminase compared to melamine. It is plausible that the bulkier, more hydrophobic butyl group could act as an inhibitor by sterically hindering proper orientation within the active site or by binding non-productively.

Experimental Protocols

To empirically determine the inhibitory potential and kinetic parameters of this compound, the following experimental workflows are recommended.

1. Expression and Purification of Melamine Deaminase (TriA)

A robust and reliable source of the enzyme is paramount for in vitro studies.

  • Gene Synthesis and Cloning: Synthesize the gene encoding for melamine deaminase (TriA) from a known bacterial source (e.g., Pseudomonas sp. strain NRRL B-12227) and clone it into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density and induce protein expression with IPTG.

  • Cell Lysis and Purification: Harvest the cells, lyse them using sonication or a French press, and purify the His-tagged TriA protein using affinity chromatography (e.g., Ni-NTA resin).

  • Purity Assessment: Verify the purity and concentration of the enzyme using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

2. Enzyme Kinetics Assay: A Comparative Analysis

This protocol is designed to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for melamine and to assess the inhibitory effects of this compound.[8][9]

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified TriA Enzyme - Melamine (Substrate) - Test Compound - Assay Buffer Serial_Dilutions Create Serial Dilutions: - Substrate (Melamine) - Inhibitor (Test Compound) Reagents->Serial_Dilutions Setup Set up Reactions: - Constant [Enzyme] - Varying [Substrate] - With/Without Inhibitor Serial_Dilutions->Setup Incubate Incubate at Optimal Temperature (e.g., 30°C) Setup->Incubate Measure Measure Product Formation (e.g., HPLC or Spectrophotometry) Incubate->Measure Plot Plot Initial Velocity vs. [Substrate] Measure->Plot Fit Fit Data to Michaelis-Menten and Lineweaver-Burk Plots Plot->Fit Determine Determine Km, Vmax, and Inhibition Type (Ki) Fit->Determine

Caption: Workflow for comparative enzyme kinetic analysis.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of purified melamine deaminase, melamine, and this compound in an appropriate assay buffer (e.g., phosphate buffer at a physiological pH).

  • Assay Setup: In a 96-well plate or individual reaction tubes, set up reactions containing a fixed concentration of melamine deaminase and varying concentrations of melamine.[10][11] For inhibition studies, include parallel reactions with varying concentrations of melamine in the presence of a fixed concentration of this compound.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.[12] Incubate the reactions at a constant, optimal temperature (e.g., 30°C).

  • Measurement of Product Formation: At specific time intervals, stop the reaction (e.g., by adding a quenching agent) and measure the concentration of the product (ammeline) or the depletion of the substrate (melamine). High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying these triazine compounds.[4][9]

  • Data Analysis: Calculate the initial reaction velocities for each substrate concentration. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[9] For inhibition studies, use Lineweaver-Burk or other linearized plots to determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Kᵢ).

Conclusion

Benchmarking this compound against melamine provides valuable insights into the structure-activity relationships of triazine compounds with melamine-metabolizing enzymes. The addition of the butylamino group is predicted to alter its interaction with melamine deaminase, potentially leading to inhibitory activity. The provided experimental protocols offer a clear and robust framework for quantifying these interactions. Such studies are essential for a deeper understanding of melamine toxicity and for the development of novel therapeutic or diagnostic agents targeting this pathway.

References

  • Vertex AI Search. The known metabolic pathway in bacteria for transforming melamine to cyanuric acid.
  • Vertex AI Search.
  • Cre
  • National Institutes of Health (NIH). Metabolism of Melamine by Klebsiella terragena - PMC.
  • Benchchem.
  • Wikipedia. Melamine.
  • ASM Journals. Metabolism of Melamine by Klebsiella terragena.
  • Sandiego. Biochem Lab Enzyme Kinetics Instructions F21.
  • Collaborative for Health & Environment.
  • National Institutes of Health (NIH).
  • Biology LibreTexts. 5.4: Enzyme Kinetics.
  • Journal of Bacteriology. Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different.
  • MDPI. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine.
  • MDPI.
  • ASM Journals. Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different.
  • Journal of Bacteriology. Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different.
  • PubMed. Melamine deaminase and atrazine chlorohydrolase: 98 percent identical but functionally different.
  • National Institutes of Health (NIH). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • Reaction Chemistry & Engineering (RSC Publishing). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis.
  • National Institutes of Health (NIH).
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
  • ResearchGate. The reactions catalyzed by melamine deaminase (TriA)
  • MDPI.
  • ResearchGate. Synthetic scheme for 2,4-diamino-6-chloro-[1][9][13]triazines.

  • PubMed Central. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.
  • EMBL-EBI. Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)
  • PubMed. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.
  • PubMed. Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα.

Sources

A Head-to-Head Comparison of Proguanil and 2,4-Diamino-6-butylamino-1,3,5-triazine for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective antimalarial agents, understanding the comparative pharmacology of different compound classes is paramount. This guide provides a detailed head-to-head comparison of the established antimalarial prodrug, proguanil, and the representative diaminotriazine compound, 2,4-Diamino-6-butylamino-1,3,5-triazine. While direct comparative experimental data for this compound is not extensively available in public literature, this analysis is built upon the well-established mechanism of action for the diaminotriazine class as inhibitors of dihydrofolate reductase (DHFR), drawing parallels with proguanil's active metabolite, cycloguanil.

Introduction: Two Approaches to Targeting Folate Biosynthesis in Plasmodium

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the development of novel therapeutics. A critical metabolic pathway for the parasite is the de novo synthesis of folate, which is essential for DNA replication and cell proliferation.[1] Both proguanil and the diaminotriazine class of compounds exploit this pathway, albeit through different chemical scaffolds and pharmacological profiles.

Proguanil , a synthetic biguanide derivative, has been a cornerstone of malaria prophylaxis and treatment for decades.[1][2] It is a prodrug that undergoes hepatic metabolism to its active form, cycloguanil.[1] Proguanil is often used in combination with other antimalarials, most notably atovaquone, to enhance efficacy and mitigate the development of resistance.[3][4][5]

This compound represents a class of compounds, the diaminotriazines, that have been investigated for their antimalarial properties. These compounds are structurally related to cycloguanil and are designed to directly inhibit the Plasmodium dihydrofolate reductase (DHFR) enzyme.[6][7]

Mechanism of Action: A Tale of Two DHFR Inhibitors

The primary target for both proguanil's active metabolite and diaminotriazines is the parasitic enzyme dihydrofolate reductase (DHFR).[1][6] This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of thymidylate, purines, and certain amino acids.[1] Inhibition of DHFR leads to a depletion of these essential building blocks, thereby halting parasite replication and growth.[1][5]

Proguanil's Indirect Approach: Proguanil itself exhibits weak antimalarial activity.[8] Its therapeutic effect is almost entirely dependent on its in vivo conversion to cycloguanil by hepatic cytochrome P450 enzymes, particularly CYP2C19.[1][9] Cycloguanil is a potent inhibitor of Plasmodium DHFR.[8][10] Interestingly, proguanil has a secondary mechanism of action when used with atovaquone, where it appears to enhance atovaquone's ability to collapse the mitochondrial membrane potential of the parasite.[5][9][11]

Diaminotriazines' Direct Inhibition: In contrast, this compound and other similar diaminotriazines are designed as direct-acting DHFR inhibitors. Their chemical structure mimics the substrate of DHFR, allowing them to bind to the active site of the enzyme and block its function. The efficacy of these compounds is therefore not reliant on metabolic activation.

Mechanism_of_Action Comparative Mechanism of Action cluster_proguanil Proguanil Pathway cluster_triazine Diaminotriazine Pathway Proguanil Proguanil (Prodrug) Liver Hepatic Metabolism (CYP2C19) Proguanil->Liver Ingestion Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil Conversion DHFR Plasmodium DHFR Cycloguanil->DHFR Inhibits Triazine This compound (Direct Inhibitor) Triazine->DHFR Inhibits Folate Folate Synthesis Blocked DHFR->Folate Parasite Parasite Replication Inhibited Folate->Parasite

Figure 1: Comparative pathways of Proguanil and a diaminotriazine inhibitor targeting Plasmodium DHFR.

Comparative Pharmacokinetics

The pharmacokinetic profiles of a prodrug like proguanil and a direct-acting inhibitor like a diaminotriazine are inherently different and present distinct advantages and disadvantages in a drug development context.

ParameterProguanilThis compound (Projected)
Absorption Extensively absorbed after oral administration.[12]Dependent on specific substitutions; generally, triazines can be orally bioavailable.[13]
Metabolism Heavily reliant on hepatic metabolism (CYP2C19) to form the active metabolite, cycloguanil.[1]Expected to undergo metabolism, but its activity is not dependent on the formation of a specific active metabolite.
Active Form Cycloguanil.[1]The parent compound.
Half-life Proguanil: ~15 hours.[3] Cycloguanil's half-life is dependent on proguanil's.Highly variable based on the specific chemical structure.[13]
Genetic Polymorphism Efficacy can be affected by genetic polymorphisms in CYP2C19, leading to "poor" and "extensive" metabolizers.[14]Less likely to be impacted by polymorphisms related to metabolic activation for its primary mechanism.

Experimental Protocol: In Vitro Metabolism Assay

To experimentally determine the metabolic stability and potential for active metabolite formation of a novel diaminotriazine, a standard in vitro liver microsomal assay can be employed.

Objective: To assess the metabolic stability of this compound and identify any major metabolites.

Methodology:

  • Incubation: Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of any metabolites.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance. Metabolite structures can be tentatively identified based on their mass-to-charge ratio.

Metabolism_Assay In Vitro Liver Microsomal Assay Workflow Start Test Compound + Liver Microsomes Incubate Incubate at 37°C Start->Incubate Add_NADPH Add NADPH (Start Reaction) Incubate->Add_NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze End Determine Half-life & Metabolites Analyze->End

Figure 2: Workflow for an in vitro liver microsomal assay to assess metabolic stability.

Efficacy and Resistance

Proguanil: The efficacy of proguanil is well-documented, particularly in combination with atovaquone, where it demonstrates synergistic activity.[4][5] This combination is effective for both the treatment and prophylaxis of malaria, including against some drug-resistant strains.[3][15] However, resistance to proguanil (and cycloguanil) can arise through point mutations in the dhfr gene of the parasite.[16] Common mutations include S108N, N51I, C59R, and I164L, which reduce the binding affinity of cycloguanil to the enzyme.[16]

Diaminotriazines: The efficacy of specific diaminotriazines against P. falciparum would need to be determined through in vitro and in vivo studies. The potential for cross-resistance with existing DHFR inhibitors is a significant consideration. However, novel diaminotriazine derivatives could be designed to be effective against pyrimethamine- and cycloguanil-resistant strains by having different binding interactions with the mutated enzyme.[17] The development of resistance to a new diaminotriazine would likely also involve mutations in the dhfr gene.

FeatureProguanil/CycloguanilThis compound (Projected)
In Vitro Potency (IC50) Proguanil: Weak (2.4-19 µM)[8] Cycloguanil: Potent (0.5-2.5 nM)[8]Expected to be in the nanomolar range for potent analogues.
Primary Resistance Mechanism Point mutations in the dhfr gene.[18][16]Expected to be point mutations in the dhfr gene.
Activity Against Resistant Strains Reduced efficacy against strains with multiple dhfr mutations.[16]Potentially active against some cycloguanil-resistant strains depending on the specific structure.

Safety and Toxicity

Proguanil: Proguanil is generally well-tolerated, with common adverse effects including abdominal pain, nausea, headache, and myalgia.[2] It is considered safe for use in a wide range of patient populations, though caution is advised in individuals with severe renal impairment.[2]

Diaminotriazines: The toxicity profile of this compound would need to be established through preclinical toxicology studies. A key consideration for any DHFR inhibitor is its selectivity for the parasite enzyme over the human ortholog. Poor selectivity can lead to antifolate-related toxicities in the host. The design of parasite-specific inhibitors is therefore a critical aspect of the drug development process for this class of compounds.[17]

Conclusion

The comparison between proguanil and this compound highlights two distinct strategies for targeting the essential folate pathway in Plasmodium. Proguanil's success as a prodrug, particularly in combination therapy, is well-established, though its efficacy is dependent on host metabolism and susceptible to resistance via dhfr mutations.

The diaminotriazine class, represented here by this compound, offers the potential for direct-acting DHFR inhibitors that may bypass the complexities of metabolic activation and could be engineered to be effective against existing resistant strains. However, the development of any new diaminotriazine antimalarial would require extensive preclinical and clinical evaluation to establish its efficacy, pharmacokinetic properties, and safety profile. For researchers in antimalarial drug development, both the historical success of proguanil and the potential of novel diaminotriazines provide valuable insights into the ongoing efforts to combat this devastating disease.

References

  • National Center for Biotechnology Information. (n.d.). Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Proguanil Hydrochloride? Synapse. Retrieved from [Link]

  • Meunier, B., et al. (2021). Revisiting the mode of action of the antimalarial proguanil using the yeast model. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(1), 129749.
  • Hussein, Z., et al. (1996). Population pharmacokinetics of proguanil in patients with acute P. falciparum malaria after combined therapy with atovaquone. British Journal of Clinical Pharmacology, 42(5), 589-597.
  • Pediatric Oncall. (n.d.). Proguanil. Drug Index. Retrieved from [Link]

  • Yeo, A. E., et al. (1997). Antimalaria activity of the triple combination of proguanil, atovaquone and dapsone. Acta Tropica, 67(1-2), 149-155.
  • Anvikar, A. R., et al. (2012). Atovaquone/Proguanil: A New Drug Combination to Combat Malaria. Journal of Clinical and Diagnostic Research, 6(3), 509-511.
  • Pudney, M., et al. (1999). Atovaquone and proguanil hydrochloride: a review of nonclinical studies. Journal of Travel Medicine, 6 Suppl 1, S8-S12.
  • Wikipedia. (n.d.). Atovaquone/proguanil. Retrieved from [Link]

  • Wikipedia. (n.d.). Cycloguanil. Retrieved from [Link]

  • Edstein, M. D., et al. (1986). Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. British Journal of Clinical Pharmacology, 22(6), 745-748.
  • Hussein, Z., et al. (1996).
  • Fidock, D. A., et al. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Chemical Reviews, 119(12), 7747-7812.
  • Thapar, M. M., et al. (2003). Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®). British Journal of Clinical Pharmacology, 56(3), 225-235.
  • Fidock, D. A., et al. (1998). Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Molecular Pharmacology, 54(6), 1140-1147.
  • Yuthavong, Y. (2002). Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance and development of effective inhibitors. Parasitology, 124 Suppl, S1-13.
  • Medscape. (n.d.). Malarone, (atovaquone-proguanil) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Alifrangis, M., et al. (2014). Malaria antifolate resistance with contrasting Plasmodium falciparum dihydrofolate reductase (DHFR) polymorphisms in humans and Anopheles mosquitoes. Proceedings of the National Academy of Sciences, 111(4), 1530-1535.
  • van Schalkwyk, D. A., et al. (2018). Clinical implications of Plasmodium resistance to atovaquone/proguanil: a systematic review and meta-analysis. The Journal of Antimicrobial Chemotherapy, 73(1), 1-12.
  • Shanks, G. D., et al. (1999). Atovaquone and proguanil hydrochloride for prophylaxis of malaria. Journal of Travel Medicine, 6 Suppl 1, S21-S27.
  • Sridaran, S., et al. (2010). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Proceedings of the National Academy of Sciences, 107(40), 17317-17322.
  • MESA. (2024). Defining new mechanisms of action and resistance for the malaria drug proguanil. Retrieved from [Link]

  • Ubben, D., et al. (2016). Emergence of Resistance to Atovaquone-Proguanil in Malaria Parasites: Insights from Computational Modeling and Clinical Case Reports. mSphere, 1(2), e00057-16.
  • EMBL-EBI. (n.d.). Compound: CYCLOGUANIL PAMOATE (CHEMBL3989825). ChEMBL. Retrieved from [Link]

  • Yuthavong, Y. (2004). Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: Structural basis for antifolate resistance and development of effective inhibitors. ResearchGate. Retrieved from [Link]

  • Keystone, J. S. (2003). Resistance to Atovaquone-Proguanil? Clinician Reviews, 13(6), 26.
  • MDPI. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[2][3][19]triazines. Retrieved from [Link]

  • Saito, S., et al. (1986). Absorption, distribution and excretion of 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate in rats, dogs and monkeys. Arzneimittel-Forschung, 36(8), 1221-1228.

Sources

A Senior Application Scientist's Guide to Evaluating the Specificity of 2,4-Diamino-6-butylamino-1,3,5-triazine as a Putative Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of Specificity for Diaminotriazine Compounds

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] A significant portion of these activities stems from the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids required for DNA synthesis and cellular replication.[5] Its inhibition leads to the depletion of THF, disrupting DNA synthesis and causing cell death, particularly in rapidly proliferating cells like cancer cells or bacteria.[3][5]

The compound of interest, 2,4-Diamino-6-butylamino-1,3,5-triazine, features the key 2,4-diamino pharmacophore that is critical for binding to the active site of DHFR. Its structural similarity to known DHFR inhibitors, such as the antimalarial drug Cycloguanil, strongly suggests it may act via this mechanism.[1][6]

However, the clinical utility of any putative DHFR inhibitor is not merely a function of its potency, but of its specificity . A successful inhibitor must discriminate between the target enzyme (e.g., bacterial or protozoal DHFR) and its human homologue to minimize host toxicity.[7][8] This guide, therefore, focuses on the essential experimental workflows required to rigorously evaluate the specificity of this compound.

The Rationale for Targeting DHFR: A Validated Strategy

DHFR is an ideal target due to its essential role in cellular proliferation.[3] Furthermore, subtle but exploitable structural differences exist between the DHFR enzymes of different species (e.g., human vs. bacterial). These differences form the molecular basis for the selective toxicity of drugs like Trimethoprim, which is a cornerstone of antibacterial therapy.[8]

The key to designing selective DHFR inhibitors lies in exploiting these differences in the active site. The evaluation of a new compound like this compound must therefore involve a direct, quantitative comparison of its inhibitory activity against DHFR from multiple species. The butylamino group at the 6-position represents the primary structural variable compared to established drugs and its influence on binding affinity and selectivity is the central question of our investigation.

Comparative Analysis: Benchmarking Against Established DHFR Inhibitors

To contextualize the potential performance of this compound, it must be compared against well-characterized DHFR inhibitors. This comparison provides a baseline for both potency and selectivity.

CompoundTarget Organism(s)Typical IC50 / KiSelectivity ProfileKey Structural Feature
Methotrexate Human (Anticancer)Low nM[3]Non-selective; potent against mammalian DHFRGlutamate side chain mimics folate
Trimethoprim BacterialnM to low µMHigh selectivity for bacterial DHFR over human DHFR[8]Trimethoxybenzyl group exploits differences in active site
Cycloguanil Protozoal (Malaria)nM range[1]Selective for protozoal DHFRDihydrotriazine core with a chlorophenyl group
This compound Putative Bacterial/ProtozoalHypotheticalTo Be DeterminedButylamino side chain

Table 1: Comparative data for established DHFR inhibitors. The data for the topic compound are hypothetical and serve as a placeholder for experimental determination.

The central hypothesis is that the lipophilic butyl chain of our target compound may confer a distinct selectivity profile, potentially favoring binding to the more flexible active sites of microbial DHFRs over the human enzyme.

Experimental Workflow: A Step-by-Step Protocol for Specificity Evaluation

The cornerstone of evaluating specificity is a robust enzymatic assay. The DHFR inhibition assay is a spectrophotometric method that measures enzyme activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[5][9]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Data Analysis P1 Reagent Preparation (Buffer, DHFR Enzymes, NADPH, DHF) P2 Compound Dilution (Test Compound & Controls) P1->P2 A1 Assay Plate Setup (Enzyme, Buffer, Inhibitor) P2->A1 A2 Initiate Reaction (Add NADPH & DHF) A1->A2 A3 Kinetic Reading (Measure A340 over time) A2->A3 D1 Calculate Reaction Velocity (Slope of A340 vs. Time) A3->D1 D2 Determine % Inhibition D1->D2 D3 IC50 Curve Fitting (Plot % Inhibition vs. [Inhibitor]) D2->D3 Output Specificity Profile (Compare IC50 values across species) D3->Output

Caption: Workflow for determining DHFR inhibitor specificity.

Detailed Protocol: DHFR Inhibition Assay

This protocol is adapted from commercially available kits and established literature.[10][11][12]

A. Reagents and Materials:

  • DHFR Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM KCl, 1 mM EDTA.

  • DHFR Enzymes: Recombinant human, E. coli, and P. falciparum DHFR.

  • Cofactor: NADPH solution (e.g., 20 mM stock in assay buffer).

  • Substrate: Dihydrofolate (DHF) solution (e.g., 15 mM stock in assay buffer with 1% 2-mercaptoethanol).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a 100X stock.

  • Control Inhibitor: Methotrexate (10 mM stock).

  • Apparatus: 96-well clear flat-bottom plate, multi-well spectrophotometer (ELISA reader) capable of kinetic reads at 340 nm.

B. Experimental Procedure:

  • Compound Preparation:

    • Create a serial dilution of the 100X test compound stock to generate a range of concentrations for IC50 determination.

    • Prepare a 100-fold dilution of the Methotrexate stock (100 µM) for use as a positive inhibitor control.[11]

  • Assay Plate Setup (per well):

    • Enzyme Control (EC): 2 µl Assay Buffer + 98 µl of diluted DHFR enzyme solution.

    • Inhibitor Control (IC): 2 µl diluted Methotrexate + 98 µl of diluted DHFR enzyme solution.

    • Test Sample (S): 2 µl of diluted test compound + 98 µl of diluted DHFR enzyme solution.

    • Background Control (BC): 100 µl Assay Buffer (no enzyme).

    • Causality: This setup is crucial for data normalization. The EC well represents 100% enzyme activity, while the IC well validates the assay's sensitivity to inhibition. The BC well corrects for any background absorbance changes.

  • Cofactor Addition:

    • Add 40 µl of a 40-fold diluted NADPH stock solution to each well.

    • Mix and incubate at room temperature for 10-15 minutes, protected from light.

    • Causality: Pre-incubating the enzyme with the inhibitor and cofactor allows for binding equilibrium to be reached before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Prepare a 15-fold dilution of the DHFR substrate (DHF).[11]

    • Initiate the reaction by adding 60 µl of the diluted DHF to each well.

    • Immediately begin measuring the absorbance at 340 nm in kinetic mode, recording data every 30 seconds for 10-20 minutes.

    • Causality: The reaction is initiated by the substrate, DHF. Monitoring the linear phase of the reaction is essential for accurately calculating the initial velocity (V₀), which reflects the true rate of the uninhibited or inhibited enzyme.

  • Repeat for Each Species:

    • Repeat the entire procedure using DHFR enzymes from different species (e.g., human, E. coli) to determine the compound's selectivity.

C. Data Analysis and Interpretation
  • Calculate Reaction Rate (ΔOD/min): For each well, determine the slope of the linear portion of the absorbance vs. time plot. This represents the rate of NADPH consumption.

  • Calculate Percent Inhibition: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (four-parameter sigmoidal dose-response) to calculate the IC50 value.

  • Determine Selectivity Index (SI): SI = IC50 (Human DHFR) / IC50 (Microbial DHFR) A high SI value (>100) is desirable, indicating that a much higher concentration of the compound is needed to inhibit the human enzyme compared to the target microbial enzyme, suggesting a favorable therapeutic window.

Conclusion and Future Directions

This guide outlines a rigorous, self-validating methodology for assessing the specificity of this compound as a putative DHFR inhibitor. The foundation of this evaluation rests on direct, comparative enzymatic assays against DHFR orthologs from different species. By benchmarking against established drugs and meticulously following a validated protocol, researchers can generate the high-quality, quantitative data necessary to determine the compound's therapeutic potential.

The critical output—the Selectivity Index—will dictate the future of this molecule. A promising SI would warrant progression to cell-based assays to confirm on-target activity in a biological system, followed by pharmacokinetic and in vivo efficacy studies. The principles and protocols detailed herein provide the essential first step in this translational journey.

References

  • Benchchem. (n.d.). Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrexate).
  • Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223–228.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • Abcam. (2021). ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric).
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
  • PubMed. (n.d.). 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). Retrieved from [Link]

  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Retrieved from [Link]

  • AyurExbio. (2024). Novel triazines as anti-cancer agents targeting human DHFR. Retrieved from [Link]

  • PubMed Central. (n.d.). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Retrieved from [Link]

  • National Institutes of Health. (2023). Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation. Retrieved from [Link]

  • PubMed. (n.d.). Basis of selectivity of antibacterial diaminopyrimidines. Retrieved from [Link]

  • Monash University. (n.d.). Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. Retrieved from [Link]

  • MDPI. (n.d.). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 2,4-Diamino-6-substituted-1,3,5-triazines as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Triazines in Antimalarial Research

The 1,3,5-triazine scaffold is a cornerstone in the development of antifolate drugs, which have been pivotal in the fight against malaria. These compounds primarily exert their effect by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[1][2] By disrupting this pathway, triazine derivatives impede the synthesis of nucleic acids, thereby halting parasite replication.[3]

A prominent example of a 2,4-diamino-1,3,5-triazine derivative is cycloguanil, the active metabolite of the prophylactic drug proguanil.[4] While cycloguanil has been a valuable tool, the emergence of drug-resistant parasite strains necessitates the exploration of novel derivatives with improved efficacy and resistance profiles.[5][6] This guide focuses on the potential of N-alkyl substituted 2,4-diamino-1,3,5-triazines, specifically 2,4-Diamino-6-butylamino-1,3,5-triazine, as a next-generation antimalarial candidate.

Mechanism of Action: Targeting Dihydrofolate Reductase

The primary molecular target of 2,4-diamino-1,3,5-triazine derivatives is the enzyme dihydrofolate reductase (DHFR).[7] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.[8] Inhibition of P. falciparum DHFR (PfDHFR) leads to a depletion of these essential precursors, ultimately causing parasite death.[1]

The efficacy of these inhibitors is largely determined by their structural complementarity to the active site of PfDHFR, allowing them to bind with high affinity and prevent the binding of the natural substrate.[8]

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors Purines, Thymidylate, Amino Acids THF->Precursors One-Carbon Metabolism DNA_RNA DNA & RNA Synthesis Precursors->DNA_RNA Parasite Parasite Replication DNA_RNA->Parasite Triazine 2,4-Diamino-6-butylamino- 1,3,5-triazine DHFR_enzyme DHFR Enzyme Triazine->DHFR_enzyme Binds to active site

Caption: Inhibition of the folate biosynthesis pathway by 2,4-diamino-1,3,5-triazines.

Comparative Efficacy: A Structure-Activity Relationship Perspective

While direct peer-reviewed efficacy data for this compound is not yet prevalent in publicly accessible literature, we can infer its potential based on established structure-activity relationships (SAR) for this class of compounds. The following table compares the known efficacy of cycloguanil with the hypothesized efficacy of the butylamino derivative and another key antifolate, pyrimethamine.

CompoundStructureTargetIn Vitro Efficacy (IC₅₀ against P. falciparum)Key Structural Features & SAR Insights
Cycloguanil 2,4-diamino-1-(p-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazinePfDHFR0.5 - 2.5 nM (sensitive strains)[3]The p-chlorophenyl group at N1 and the gem-dimethyl group at C6 are crucial for activity. Resistance is often associated with mutations in the DHFR active site.[6]
Pyrimethamine 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diaminePfDHFRVaries significantly with resistanceA diaminopyrimidine core. Cross-resistance with cycloguanil can occur, but differential resistance patterns are also observed, suggesting distinct binding interactions.[6]
This compound (Hypothesized) 2,4-diamino-6-(butylamino)-1,3,5-triazinePfDHFRPotentially potentBased on SAR studies, increasing the alkyl chain length at the C6 position can enhance antimicrobial activity.[9] The butyl group may provide favorable hydrophobic interactions within the DHFR active site, potentially leading to improved potency.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of novel 2,4-diamino-1,3,5-triazine derivatives, a series of standardized in vitro assays are essential.

In Vitro Antimalarial Susceptibility Testing

This protocol determines the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

Caption: Workflow for in vitro antimalarial drug efficacy testing.

Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, K1 strains) in RPMI-1640 medium supplemented with human serum and erythrocytes.[10]

  • Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to achieve a range of final concentrations.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well microplate.

  • Parasite Addition: Add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as positive controls.

  • Incubation: Incubate the plates for 48-72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[3]

  • Growth Measurement:

    • SYBR Green I Assay: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye. Measure fluorescence as an indicator of parasite viability.[11]

    • [³H]-Hypoxanthine Incorporation Assay: Add [³H]-hypoxanthine to the cultures. Parasites incorporate the radiolabel into their nucleic acids. Measure radioactivity to quantify parasite growth.[9]

  • Data Analysis: Plot the percentage of growth inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the DHFR enzyme.

DHFR_Assay cluster_reaction Reaction Mixture cluster_measurement Spectrophotometric Measurement NADPH NADPH DHFR DHFR Enzyme NADPH->DHFR Measurement Monitor decrease in absorbance at 340 nm (Oxidation of NADPH) NADPH->Measurement Absorbs at 340 nm DHF DHF DHF->DHFR NADP NADP+ DHFR->NADP THF THF DHFR->THF Inhibitor Test Compound Inhibitor->DHFR Inhibits NADP->Measurement Does not absorb at 340 nm

Caption: Principle of the DHFR inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant PfDHFR, dihydrofolate (DHF), and NADPH.[12]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine the assay buffer, PfDHFR enzyme, and the test compound at various concentrations. Include a no-inhibitor control.

  • Initiate Reaction: Add NADPH and DHF to initiate the enzymatic reaction.

  • Spectrophotometric Reading: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.[8][12]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Conclusion and Future Directions

The 2,4-diamino-1,3,5-triazine scaffold remains a highly promising framework for the development of novel antimalarial agents. While direct experimental data for this compound is emerging, SAR principles suggest it holds potential as a potent PfDHFR inhibitor. The butyl substituent may confer advantageous physicochemical properties that enhance its binding affinity and overall efficacy.

Further research, including synthesis, in vitro and in vivo testing, and crystallographic studies, is imperative to fully elucidate the therapeutic potential of this and other 6-alkylamino-substituted 2,4-diamino-1,3,5-triazines. Such investigations will be crucial in the ongoing effort to combat the global threat of malaria and overcome the challenge of drug resistance.

References

  • Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. (2025). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. (2016). Medicines for Malaria Venture. [Link]

  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. (2016). PubMed. [Link]

  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthetic scheme for 2,4-diamino-6-chloro-[5][9]triazines. ResearchGate. [Link]

  • Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. (1981). PubMed. [Link]

  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]

  • Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines. ScienceDirect. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (2024). MDPI. [Link]

  • Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. (2018). ResearchGate. [Link]

  • Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. (2013). PubMed. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2014). PubMed Central. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2007). New Journal of Chemistry (RSC Publishing). [Link]

  • Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. (2007). PubMed Central. [Link]

  • Antimalarial activities of some 3,5-diamino-as-triazine derivatives. (1972). PubMed. [Link]

  • Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. (1990). PubMed. [Link]

  • 2,4-Diaminothienopyrimidines as orally active antimalarial agents. (2014). PubMed. [Link]

  • The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. (2021). PubMed. [Link]

  • Cycloguanil. Wikipedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a detailed operational and logistical framework for the proper disposal of 2,4-Diamino-6-butylamino-1,3,5-triazine. Given that specific hazard data for this exact compound is limited, the procedures outlined here are synthesized from the safety profiles of structurally analogous amino-triazines and established best practices in chemical waste management, ensuring a cautious and responsible approach.

Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The first step in any disposal plan is to mitigate immediate risks to personnel and the environment. Based on data from related triazine compounds, this compound should be handled with care.

Personal Protective Equipment (PPE): The causality behind PPE selection is the prevention of exposure through all potential routes.

  • Eye Protection: Wear chemical safety goggles or a face shield. Many amino-triazines are classified as serious eye irritants.[1][2]

  • Hand Protection: Use chemical-resistant nitrile gloves. These compounds are frequently cited as skin irritants.[1][2]

  • Body Protection: A standard lab coat is required to prevent incidental skin contact.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid the creation and inhalation of dust.[1][2]

Table 1: Extrapolated Hazard Profile and Handling Summary
Hazard ClassificationAssociated RiskHandling Protocol
Skin Irritation Causes skin irritation upon contact.[1][2]Avoid all skin contact; wash hands thoroughly after handling.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]Wear appropriate eye protection at all times.
Environmental Hazard May be harmful to aquatic life.Prevent the product from entering drains or waterways.[1][2][3]
Incompatible Materials Reacts with strong oxidizing agents.[4]Store and dispose of away from strong oxidizers.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste can be deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[5]

Causality: The primary goal of characterization is to prevent the mixing of incompatible waste streams and to ensure the final disposal method is appropriate and legally compliant. You must consult your institution's Environmental Health & Safety (EHS) department for specific guidance, as they will have established protocols with licensed waste disposal vendors.

Segregation Protocol:

  • Solid Waste: Collect unadulterated this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealed, and clearly labeled container.

  • Contaminated Labware: Glassware and other equipment that have come into contact with the chemical must be decontaminated or disposed of as hazardous waste.

  • Aqueous Solutions: If the compound has been dissolved, this liquid waste must be collected in a separate, sealed, and labeled container. Do not discharge any amount into the sewer system.[3]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling of waste from the point of generation to its final collection by EHS or a licensed contractor.

Step 1: Waste Containment
  • Action: Place solid waste or contaminated debris into a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) pail or bottle).

  • Causality: Proper containment prevents the release of dust and vapors, protecting personnel and avoiding environmental contamination. The container must be in good condition, compatible with the chemical, and able to be securely closed.[3]

Step 2: Labeling
  • Action: Immediately label the waste container with a "Hazardous Waste" label. Fill it out completely, including:

    • The full chemical name: "this compound"

    • Approximate quantity

    • Associated hazards (e.g., "Skin Irritant," "Eye Irritant")

    • Date of accumulation

  • Causality: Accurate labeling is a legal requirement and is critical for safe handling, storage, and transport by waste management personnel. It communicates the container's contents and associated risks at a glance.

Step 3: Decontamination of Reusable Labware
  • Action: Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol), followed by a final wash with soap and water.

  • Causality: This procedure ensures that trace amounts of the chemical are removed. The first two rinses must be collected as hazardous liquid waste, as they will contain dissolved compound. This prevents the introduction of the chemical into the water system.[3]

Step 4: Storage and Final Disposal
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage location. Ensure it is stored away from incompatible materials.[4]

  • Action: Arrange for pickup through your institution's EHS department.

  • Causality: The final disposal must be conducted by a licensed and approved waste disposal plant.[6] These facilities have the specialized equipment, such as high-temperature incinerators with flue gas scrubbing capabilities, required to destroy the chemical in an environmentally sound manner.[3] Never attempt to dispose of this chemical via standard trash or drains.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Increase ventilation in the area, preferably using a chemical fume hood.

  • Don PPE: Wear the full PPE as described in Section 1.

  • Contain & Clean:

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into a hazardous waste container.[1][4][7]

    • Use an inert absorbent material for any liquid spills.

  • Decontaminate: Clean the spill area with a solvent-soaked cloth (collecting the cloth as waste), followed by soap and water.

  • Dispose: Seal and label all cleanup materials as hazardous waste for proper disposal.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound.

G Disposal Workflow for this compound start_node start_node process_node process_node decision_node decision_node final_node final_node ppe_node ppe_node start Waste Generation (Contains this compound) ppe Don Appropriate PPE start->ppe characterize Characterize Waste Stream ppe->characterize solid Unused Product / Contaminated Solids characterize->solid Solid labware Contaminated Labware characterize->labware Reusable contain_solid Contain in Sealed, Labeled Solid Waste Container solid->contain_solid liquid Contaminated Rinsate / Solutions contain_liquid Contain in Sealed, Labeled Liquid Waste Container liquid->contain_liquid decon Decontaminate Labware (Triple Rinse) labware->decon store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store collect_rinsate Collect First Two Rinses as Liquid Hazardous Waste decon->collect_rinsate collect_rinsate->liquid contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store->contact_ehs

Caption: Decision workflow for handling and disposing of triazine waste.

References

  • SAFETY DATA SHEET: 2,4-Diamino-6-methyl-1,3,5-triazine. (2025). Thermo Fisher Scientific. [Link]

  • Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. (2007). U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA). [Link]

Sources

Comprehensive Safety and Handling Guide for 2,4-Diamino-6-butylamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2,4-Diamino-6-butylamino-1,3,5-triazine (CAS No. 5606-24-6). As your partner in laboratory safety, we aim to equip you with the necessary knowledge to ensure safe handling, storage, and disposal of this compound. The following protocols are designed to be a self-validating system, grounded in established safety principles.

Understanding the Hazard Profile

This compound is a substituted melamine compound. While comprehensive toxicological data is not widely available, the primary hazards identified are skin and eye irritation.[1] It is imperative to handle this compound with the assumption that it may have other uncharacterized hazards.

Key Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Given its classification, direct contact with the skin or eyes can lead to inflammation, redness, and discomfort. Inhalation of the powder should also be avoided, as fine particulates can irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber glovesPrevents skin contact and subsequent irritation. Ensure gloves are regularly inspected for tears or punctures before use.
Eye Protection Safety glasses with side-shields or chemical safety gogglesProtects eyes from airborne particles and accidental splashes, mitigating the risk of serious eye irritation.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask may be appropriate if handling large quantities or if dust generation is likely.Minimizes the potential for respiratory tract irritation from inhalation of the powder.

Precautionary Statement P280: Wear protective gloves/ eye protection/ face protection.

Safe Handling and Operations

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_workspace Prepare a designated, well-ventilated workspace prep_ppe->prep_workspace prep_weigh Weigh the compound in a fume hood or on a draft shield prep_workspace->prep_weigh handle_transfer Carefully transfer the compound to the reaction vessel prep_weigh->handle_transfer handle_dissolve Add solvent and dissolve with gentle agitation handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate workspace and equipment handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of waste in a designated, labeled container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-butylamino-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-butylamino-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.